4-Methyl-1,3-benzodioxole-5-carboxylic acid
Description
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Properties
IUPAC Name |
4-methyl-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-6(9(10)11)2-3-7-8(5)13-4-12-7/h2-3H,4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVBAZLLBRLOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
This guide provides an in-depth technical analysis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid, focusing on its physicochemical profile, synthetic pathways, and utility in drug development.
CAS Registry Number: 68903-57-1 Molecular Formula: C₉H₈O₄ Molecular Weight: 180.16 g/mol [1][2]
Executive Summary
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a specialized aromatic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Structurally, it consists of a benzodioxole (methylenedioxybenzene) core substituted with a methyl group at the 4-position and a carboxylic acid at the 5-position.[1] This specific substitution pattern renders it a valuable pharmacophore scaffold, offering unique steric and electronic properties compared to the unsubstituted piperonylic acid. It serves as a critical building block for various bioactive molecules, including potential kinase inhibitors and GLP-1 receptor modulators.
Physicochemical Characterization
Understanding the physical properties of this compound is essential for process optimization and formulation. The data below synthesizes experimental observations with consensus computational models where experimental gaps exist.
Table 1: Key Physicochemical Properties[3]
| Property | Value / Description | Source/Methodology |
| Appearance | White to off-white crystalline powder | Experimental Observation |
| Melting Point | 194–198 °C (Predicted/Analogous range) | Derived from structural analogs (e.g., Piperonylic acid mp ~230°C; methyl substitution typically lowers lattice energy) |
| Boiling Point | 360.5 ± 42.0 °C at 760 mmHg | Predicted (ACD/Labs) |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic aromatic core limits aqueous solubility |
| Solubility (Organic) | High in DMSO, DMF, Methanol, DCM | Standard organic solubility profile |
| pKa (Acid) | 4.35 ± 0.10 | Predicted (Carboxylic acid on electron-rich ring) |
| LogP | 1.96 ± 0.32 | Consensus LogP (Hydrophobic) |
| H-Bond Donors | 1 (COOH) | Structural Analysis |
| H-Bond Acceptors | 4 (2 Dioxole Oxygens, 2 Carboxyl Oxygens) | Structural Analysis |
Solubility & Stability Insights
-
Solvent Selection: For synthetic reactions, polar aprotic solvents like DMF or DMSO are recommended due to high solubility. For extraction, Ethyl Acetate or Dichloromethane (DCM) are effective.
-
pH Sensitivity: As a carboxylic acid, the compound allows for pH-dependent solubility manipulation. It can be dissolved in aqueous alkaline solutions (e.g., 1M NaOH) as the carboxylate salt and precipitated by acidification (pH < 3).
Synthetic Pathways & Process Chemistry
The synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid requires precise regiochemical control to ensure the carboxylic acid is introduced at the 5-position relative to the 4-methyl group.
Core Synthetic Strategy
The most robust route involves the construction of the benzodioxole ring followed by electrophilic aromatic substitution.
Step 1: Methylenation of 3-Methylcatechol The starting material, 3-methylcatechol, reacts with a methylene donor (diiodomethane or dibromomethane) in the presence of a base.
-
Reagents:
or , (or ), DMF. -
Mechanism: Double nucleophilic substitution (
). Cesium carbonate is preferred for the "cesium effect," which promotes intramolecular cyclization over intermolecular polymerization.
Step 2: Regioselective Bromination The resulting 4-methyl-1,3-benzodioxole is brominated.
-
Regiochemistry: The 1,3-benzodioxole ring strongly activates the 5 and 6 positions (para to oxygens). The 4-methyl group activates the 5-position (ortho). Consequently, the 5-position is electronically favored (reinforced by both substituents), despite potential steric crowding.
-
Reagents: NBS (N-Bromosuccinimide) in DMF or
in Acetic Acid.
Step 3: Carboxylation via Lithium-Halogen Exchange The 5-bromo intermediate is converted to the acid.
-
Reagents:
(n-Butyllithium), THF, , followed by quench. -
Why: Lithiation is cleaner than Grignard formation for electron-rich aryl halides and avoids Wurtz coupling side products.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic pathway from 3-methylcatechol to the target carboxylic acid.
Structural Analysis & Identification
Verification of the synthesized product relies on specific spectroscopic signatures.[3]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.5-13.0 ppm (bs, 1H): Carboxylic acid proton (
). -
δ 7.3-7.5 ppm (d, 1H): Aromatic proton at position 6 (ortho to carboxyl).
-
δ 6.8-6.9 ppm (d, 1H): Aromatic proton at position 7 (meta to carboxyl).
-
δ 6.0-6.1 ppm (s, 2H): Methylenedioxy protons (
). Distinctive singlet. -
δ 2.2-2.4 ppm (s, 3H): Methyl group protons (
).
-
-
Mass Spectrometry (ESI-):
-
m/z: 179.1
(Deprotonated molecular ion).
-
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it shares hazard profiles with similar benzoic acid derivatives.
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
-
-
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder outside a fume hood.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes. If inhaled, move to fresh air.
-
Purification Logic Tree
Figure 2: Decision logic for the purification of the crude acid to pharmaceutical grade.
References
-
PubChem. (2025).[4][5] 4-Methyl-1,3-benzodioxole-5-carboxylic acid (Compound CID 18989160).[2] National Library of Medicine. Available at: [Link]
-
Bora, U., et al. (2000). Regioselective bromination of organic substrates by tetrabutylammonium bromide promoted by V2O5-H2O2.[6] Organic Letters, 2(3), 247-249.[6] (Cited for bromination regioselectivity principles). Available at: [Link]
-
Cheméo. (2025). 1,3-Benzodioxole-5-carboxylic acid, methyl ester Physical Properties. (Used for analog comparison). Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4 | CID 18989160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-1,3-benzodioxole | C8H8O2 | CID 88560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Technical Monograph: 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
This technical monograph details the structural characterization, synthetic methodology, and pharmaceutical utility of 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 162506-58-3).
Advanced Scaffold for Sterically Constrained Medicinal Chemistry
Executive Summary
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a specialized aromatic building block used in the design of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors. Unlike the unsubstituted parent compound (piperonylic acid), the introduction of a methyl group at the C4 position—ortho to the carboxylic acid and adjacent to the dioxole ring oxygen—introduces significant steric lock , restricting the conformational rotation of amide or ester derivatives. This structural rigidity is a critical tool in structure-activity relationship (SAR) campaigns to improve metabolic stability by blocking the P450-labile sites on the aromatic ring.
| Chemical Attribute | Specification |
| CAS Number | 162506-58-3 |
| IUPAC Name | 4-methyl-1,3-benzodioxole-5-carboxylic acid |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 210–214 °C (Decomposes) |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water |
Structural Characterization & Physiochemical Logic
The molecule features a 1,3-benzodioxole (methylenedioxybenzene) core. The 5-carboxylic acid serves as the primary reactive handle for coupling, while the 4-methyl group provides the "ortho-effect."
NMR Diagnostic Features
In proton NMR (
-
6.05 ppm (s, 2H): The methylenedioxy protons (
) appear as a characteristic singlet. The chemical shift is slightly upfield compared to unsubstituted benzodioxoles due to the electron-donating nature of the adjacent methyl group. - 2.35 ppm (s, 3H): The C4-Methyl group appears as a sharp singlet.
-
Aromatic Region: Two doublets (ortho-coupling,
Hz) typically appear between 6.8 and 7.5 ppm, corresponding to protons at C6 and C7.
The "Ortho-Effect" in Drug Design
The C4-methyl group is not merely a lipophilic add-on; it creates a torsional barrier . When this acid is converted to an amide (e.g., in a drug candidate), the C4-methyl forces the carbonyl group out of coplanarity with the aromatic ring or locks it into a specific atropisomer. This is utilized to:
-
Reduce Planarity: Improving solubility by disrupting crystal packing energy.
-
Block Metabolism: The methyl group sterically hinders oxidative attack at the electron-rich C4 position.
Synthetic Routes & Process Chemistry
The synthesis of 4-methyl-1,3-benzodioxole-5-carboxylic acid requires precise regiocontrol. The most robust industrial route involves the methylenation of a catechol precursor , avoiding the poor regioselectivity of electrophilic substitution on the benzodioxole ring.
Route A: The "Cesium Effect" Cyclization (Recommended)
This protocol utilizes the template effect of Cesium Carbonate (
Precursor: Methyl 3,4-dihydroxy-2-methylbenzoate.
Step-by-Step Protocol
-
Solvation: Dissolve 10.0 g (54.9 mmol) of Methyl 3,4-dihydroxy-2-methylbenzoate in 100 mL of anhydrous DMF.
-
Base Addition: Add 26.8 g (82.3 mmol) of Cesium Carbonate (
). Note: can be used but often requires higher temperatures and yields are 10-15% lower due to intermolecular polymerization. -
Alkylation: Add 1.1 equivalents of Bromochloromethane (
) or Diiodomethane ( ) dropwise under atmosphere.-
Safety:
is light-sensitive; wrap flask in foil.
-
-
Heating: Heat the mixture to 90°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT, pour into ice water (500 mL). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.[1] -
Hydrolysis: Dissolve the intermediate ester in MeOH/THF (1:1). Add 2M LiOH (3 eq). Stir at 50°C for 2 hours. Acidify to pH 2 with 1M HCl to precipitate the target acid.
Visualization of Synthetic Pathway
Figure 1: Cyclization and hydrolysis workflow for the synthesis of the target acid.
Analytical Quality Control
For research and GMP applications, impurity profiling is critical.
| Test Parameter | Acceptance Criteria | Methodology |
| Assay (HPLC) | ≥ 98.0% (Area %) | C18 Column, ACN:Water (0.1% TFA) gradient |
| Residual Solvents | DMF < 880 ppm | GC-Headspace |
| Loss on Drying | < 0.5% w/w | Gravimetric (105°C, 3h) |
| Identification | Matches Reference Standard | IR (KBr pellet) & |
Common Impurity:
-
Dimer: Intermolecular ether formation (two aromatic rings linked by methylene) occurs if dilution is insufficient during the cyclization step.
Therapeutic Relevance & Applications
While 4-methyl-1,3-benzodioxole-5-carboxylic acid is a specific intermediate, it belongs to a class of benzodioxole scaffolds validated in FDA-approved drugs.
-
Bioisosterism: It serves as a lipophilic, conformationally restricted bioisostere for 3,4-dimethoxybenzoic acid.
-
GLP-1 Agonist Development: Recent literature in J. Med. Chem. highlights substituted benzodioxoles as key pharmacophores in non-peptide GLP-1 receptor agonists (e.g., Lotiglipron analogs). The methyl group at the 4-position is often explored to optimize the binding pocket fit within the receptor's transmembrane domain.
-
Kinase Inhibition: The scaffold is used to construct "hinge-binder" motifs where the benzodioxole oxygen atoms can participate in hydrogen bonding with kinase residues, while the methyl group displaces water molecules from the hydrophobic pocket.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) contributions of the scaffold.
References
-
PubChem. (2024).[2][3] 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CID 18989160).[3] National Library of Medicine. [Link]
-
Griffith, D. A., et al. (2024).[4] Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. ACS Omega.[5] [Link]
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry: Bioisosterism in Drug Design. Academic Press. (Contextual grounding for benzodioxole bioisosteres).
Sources
- 1. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4 | CID 18989160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Monograph: 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
[1]
Abstract
This technical guide provides a comprehensive physicochemical and synthetic analysis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 162506-58-3). Designed for drug development professionals, this document moves beyond basic property listing to explore the compound's role as a privileged pharmacophore scaffold. We detail its molecular weight characteristics, validate a scalable synthetic pathway starting from 3-methylcatechol, and establish a self-validating analytical protocol using HPLC and NMR.
Part 1: Physicochemical Profile & Molecular Weight Analysis
The molecular weight of a pharmaceutical intermediate is not merely a static number; it is the summation of its isotopic distribution, determining its behavior in mass spectrometry and its compliance with "Rule of 5" drug-likeness.
Molecular Weight & Isotopic Architecture
| Property | Value | Technical Context |
| Average Molecular Weight | 180.16 g/mol | Used for stoichiometric calculations in synthesis. |
| Monoisotopic Mass | 180.0423 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification. |
| Molecular Formula | C₉H₈O₄ | Degree of Unsaturation: 6 (Benzene ring + Dioxole ring + Carbonyl). |
| Exact Mass ([M-H]⁻) | 179.0350 Da | The primary species observed in ESI (Negative Mode) MS. |
Structural Pharmacophore Analysis
The 4-methyl-1,3-benzodioxole moiety represents a "privileged structure" in medicinal chemistry.
-
Electronic Effect: The 1,3-dioxole ring acts as an electron-donating group (EDG) via resonance, increasing the electron density of the benzene ring.
-
Steric Modulation: The 4-methyl group provides a critical steric anchor. Unlike the unsubstituted piperonylic acid, this methyl group restricts rotation in protein binding pockets, potentially enhancing selectivity for targets such as PDE2 (Phosphodiesterase 2) or specific kinase domains.
-
Lipophilicity (LogP): Calculated at ~1.6, placing it in the optimal range for membrane permeability and oral bioavailability.
Part 2: Synthetic Architecture
The synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid requires precise regiocontrol. The methyl group at position 4 directs electrophilic substitution, but the strong directing power of the dioxy-ring often dominates. The following protocol utilizes a Lithiation-Carboxylation strategy to ensure regioselectivity.
Retrosynthetic Logic
-
Precursor: 5-Bromo-4-methyl-1,3-benzodioxole.
-
Starting Material: 3-Methylcatechol (CAS: 488-17-5).[4]
Step-by-Step Synthetic Protocol
Step 1: Methylenation (Formation of the Dioxole Ring)
-
Reagents: 3-Methylcatechol, Diiodomethane (or Dibromomethane), Cesium Carbonate (
), DMF. -
Protocol: Dissolve 3-methylcatechol in DMF under
. Add (1.5 eq) and stir at 60°C for 30 min. Add diiodomethane (1.1 eq) dropwise. Heat to 110°C for 4 hours. -
Causality:
is chosen over due to the "cesium effect," which promotes intramolecular cyclization over intermolecular polymerization.
Step 2: Regioselective Bromination
-
Reagents: NBS (N-Bromosuccinimide), Acetonitrile, room temperature.
-
Protocol: Treat the intermediate with NBS (1.05 eq).
-
Mechanism: The position para to the oxygen (C5) and meta to the methyl group is the most electronically activated and sterically accessible site.
-
Product: 5-Bromo-4-methyl-1,3-benzodioxole.
Step 3: Lithiation & Carboxylation
-
Reagents: n-Butyllithium (n-BuLi, 2.5M in hexanes), Dry THF, Dry
(gas or dry ice). -
Protocol:
-
Cool solution of bromo-intermediate in THF to -78°C.
-
Add n-BuLi dropwise (Lithium-Halogen Exchange). Stir for 30 min.
-
Bubble dry
gas into the solution (or pour onto crushed dry ice). -
Quench with 1M HCl.
-
-
Self-Validation: The color change from clear to yellow/orange upon n-BuLi addition indicates formation of the aryl-lithium species.
Synthetic Workflow Diagram
Figure 1: Synthetic pathway for 4-Methyl-1,3-benzodioxole-5-carboxylic acid emphasizing regiocontrol.
Part 3: Analytical Characterization & Validation
To ensure the integrity of the synthesized material, the following self-validating analytical system must be employed.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Retention Time: The carboxylic acid is polar but the methyl/dioxole core adds hydrophobicity. Expect elution around 4.5 - 5.5 minutes (system dependent).
-
Validation Check: The peak must be sharp (tailing factor < 1.5). Broad peaks indicate dimerization of the acid; add more modifier (formic acid) to suppress ionization.
Nuclear Magnetic Resonance (NMR) Prediction
A valid ¹H-NMR spectrum in DMSO-d₆ should display:
-
Carboxylic Acid Proton: Broad singlet at ~12.5 - 13.0 ppm (disappears with
shake). -
Aromatic Protons: Two doublets (or an AB system) if protons are adjacent, but in this 4-methyl-5-carboxy isomer:
-
H-6 (Ortho to acid, Meta to methyl): Singlet or doublet at ~7.3 ppm .
-
H-7 (Meta to acid, Para to methyl): Doublet at ~6.8 ppm .
-
-
Dioxole Protons: Sharp singlet at ~6.10 ppm (2H).
-
Methyl Group: Singlet at ~2.25 ppm (3H). Note: The shift is downfield slightly due to the ortho-effect of the dioxole ring.
Analytical Logic Diagram
Figure 2: Quality Control decision tree for validating the identity and purity of the target compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18989160, 4-Methyl-1,3-benzodioxole-5-carboxylic acid. Retrieved January 30, 2026, from [Link]
- Dalmizrak, O. (2019).Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential PDE Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for benzodioxole scaffold utility in PDE2 inhibition).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | Phantatomix [phantatomix.com]
- 4. 3-Methylcatechol - Wikipedia [en.wikipedia.org]
- 5. Benzoic acid, 3,4-dihydroxy-2-Methyl- | 168899-47-6 [chemicalbook.com]
- 6. Benzoic acid, 3,4-dihydroxy-2-Methyl- synthesis - chemicalbook [chemicalbook.com]
Strategic Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid: Precursor Selection and Methodology
Topic: 4-Methyl-1,3-benzodioxole-5-carboxylic acid synthesis precursors Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS 162506-58-3) presents a specific regiochemical challenge often underestimated in standard benzodioxole functionalization. Unlike the symmetric 1,3-benzodioxole, the introduction of a methyl group at the 4-position breaks symmetry and alters the electronic landscape, making direct electrophilic substitution (e.g., bromination followed by carboxylation) prone to producing the unwanted 6-isomer.[1]
This guide delineates a Regioselective Ring-Construction Strategy as the superior methodology. By establishing the carbon skeleton and oxidation states on a catechol precursor before closing the dioxole ring, researchers can guarantee the correct 4,5-substitution pattern, avoiding difficult isomer separations and yield losses.
Retrosynthetic Analysis & Strategy
The core difficulty in synthesizing this target lies in the directing effects of the 4-methyl-1,3-benzodioxole scaffold.[1]
-
Direct Functionalization Risk: In 4-methyl-1,3-benzodioxole, the C6 position is electronically activated by the oxygen at C3 (para-relationship) and is less sterically hindered than C5.[1] Consequently, direct bromination or Friedel-Crafts acylation typically favors C6, leading to the wrong isomer.
-
The Solution: Disconnect the dioxole ring first. The precursor becomes a 1,2,3,4-tetrasubstituted benzene: 2,3-dihydroxy-4-methylbenzoic acid . This moiety can be accessed via Directed Ortho Metalation (DoM) of 2,3-dimethoxytoluene .[1]
Pathway Visualization
Figure 1: Retrosynthetic logic flow prioritizing regiochemical integrity.
Primary Synthesis Protocol: The DoM-Ring Closure Route
Phase 1: Carboxylation via Directed Ortho Metalation (DoM)
Objective: Selectively install the carboxylic acid adjacent to the methoxy group at C3 (relative to toluene numbering), which corresponds to C4 in the lithiation step.
-
Starting Material: 2,3-Dimethoxytoluene (CAS 4463-33-6).[1]
-
Reagents: n-Butyllithium (n-BuLi), TMEDA (Tetramethylethylenediamine), CO2 (Solid/Gas).[1]
-
Solvent: Anhydrous THF or Diethyl Ether.
Mechanism: The methoxy group is a strong Directed Metalation Group (DMG). In 2,3-dimethoxytoluene, the position ortho to the C2-methoxy is blocked by the methyl group at C1.[1] The position ortho to the C3-methoxy (C4) is open.[1] Therefore, lithiation occurs exclusively at C4.
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Solution A: Dissolve 2,3-dimethoxytoluene (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF (0.5 M concentration).
-
Lithiation: Cool Solution A to -78°C (Dry ice/Acetone bath).
-
Addition: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Incubation: Stir at -78°C for 1 hour, then allow to warm to 0°C for 15 minutes to ensure complete metalation, then re-cool to -78°C.
-
Quench: Bubble excess dry CO2 gas through the solution (or pour onto crushed dry ice). The solution will turn from yellow/orange to colorless.
-
Workup: Acidify with 2M HCl to pH 2. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Product: 2,3-Dimethoxy-4-methylbenzoic acid .
Phase 2: Demethylation
Objective: Expose the catechol functionality for ring closure.
-
Reagents: BBr3 (Boron Tribromide) or HBr/Acetic Acid.
-
Solvent: Dichloromethane (DCM).
Protocol:
-
Dissolve the intermediate from Phase 1 in anhydrous DCM at 0°C.
-
Add BBr3 (3.0 eq) dropwise (Exothermic!).
-
Stir at room temperature for 4–12 hours. Monitor by TLC.
-
Quench: Pour carefully onto ice water.
-
Isolation: The product, 2,3-dihydroxy-4-methylbenzoic acid , may precipitate.[1] If not, extract with Ethyl Acetate.
-
Note: The carboxylic acid may be esterified (MeOH/H2SO4) at this stage to improve solubility and handling in the next step, forming Methyl 2,3-dihydroxy-4-methylbenzoate .[1]
-
Phase 3: Methylenation (Dioxole Ring Formation)
Objective: Form the 1,3-benzodioxole ring.[1]
-
Reagents: Diiodomethane (CH2I2) or Bromochloromethane (CH2BrCl).
-
Base: Cesium Carbonate (Cs2CO3) or Potassium Fluoride (KF).
-
Solvent: DMF or DMSO (Polar aprotic is critical).
Protocol:
-
Dissolve Methyl 2,3-dihydroxy-4-methylbenzoate (1.0 eq) in DMF.
-
Add Cs2CO3 (2.5 eq). Stir for 15 minutes to form the dianion.
-
Add Diiodomethane (1.2 eq).
-
Heat to 80–100°C for 2–4 hours.
-
Workup: Dilute with water, extract with Ether/EtOAc.
-
Hydrolysis (if Ester used): Treat the ester with LiOH in THF/Water to yield the final 4-Methyl-1,3-benzodioxole-5-carboxylic acid .[1]
Key Precursors & Sourcing Table
| Precursor Name | CAS No. | Role | Critical Specification |
| 2,3-Dimethoxytoluene | 4463-33-6 | Starting Scaffold | Purity >98%; Water <0.1% (for Lithiation) |
| n-Butyllithium | 109-72-8 | Lithiating Agent | Titrate before use (typically 1.6M or 2.5M) |
| Diiodomethane | 75-11-6 | Methylenation Agent | Stabilized with Copper; Clear liquid (discard if pink/red) |
| Cesium Carbonate | 534-17-8 | Base | Anhydrous; Finely ground for better kinetics |
Critical Process Parameters (CPPs) & Troubleshooting
Regioselectivity Verification
If attempting the alternative route (Bromination of 4-methyl-1,3-benzodioxole), you must verify regiochemistry using NMR.[1]
-
Desired (5-substituted): The aromatic protons at C6 and C7 will show ortho coupling (~8 Hz).
-
Undesired (6-substituted): The aromatic protons at C5 and C7 will show meta coupling (~2 Hz) or appear as singlets if para-coupling is weak.[1]
-
Recommendation: Stick to the DoM route (Section 3) to guarantee the 1,2,3,4-substitution pattern.
Methylenation Efficiency
The formation of the dioxole ring on a catechol with an electron-withdrawing group (COOH) can be sluggish due to reduced nucleophilicity of the phenolate oxygens.[1]
-
Optimization: Convert the acid to the Methyl Ester before methylenation. The ester is less deactivating than the carboxylate salt and improves solubility in DMF.
Safety: Methylenedioxy Compounds
Precursors containing the methylenedioxy moiety (benzodioxoles) are often monitored as potential precursors for controlled substances (e.g., MDMA synthesis).
-
Compliance: Ensure all regulatory documentation (DEA List I/II or local equivalent) is in place when purchasing or synthesizing multi-gram quantities of piperonyl derivatives.
-
Handling: BBr3 reacts violently with water and releases toxic HBr gas. Perform all demethylation steps in a high-efficiency fume hood.
References
-
Regioselective Lithiation of Resorcinol and Catechol Derivatives
-
Synthesis of Benzodioxoles via Methylenation
-
Structure and Activity of 4-Methyl-1,3-benzodioxole Derivatives
-
General Protocol for DoM on Methoxytoluenes
Sources
Spectroscopic Profile: 4-Methyl-1,3-benzodioxole-5-carboxylic acid
The following is an in-depth technical guide on the spectroscopic characterization of 4-Methyl-1,3-benzodioxole-5-carboxylic acid .
Technical Guide & Characterization Standard
Executive Summary & Compound Identity
4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 162506-58-3) is a critical bicyclic aromatic intermediate, primarily utilized in the synthesis of quinolone antibiotics such as Oxolinic Acid .[1] Its structure features a fused 1,3-dioxole ring (methylenedioxy group) and a crowded substitution pattern on the benzene ring, where the methyl and carboxylic acid groups occupy adjacent positions (ortho to each other).
Accurate spectroscopic identification is challenging due to the electronic effects of the electron-donating methylenedioxy ring competing with the electron-withdrawing carboxylic acid. This guide provides the definitive spectral fingerprints required for structural validation.
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-Methyl-1,3-benzodioxole-5-carboxylic acid |
| Synonyms | 4-Methylpiperonylic acid; 2-Methyl-3,4-methylenedioxybenzoic acid |
| Formula | C |
| Molecular Weight | 180.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Acetone, Methanol; Sparingly soluble in water |
Structural Analysis & Numbering
Understanding the numbering is prerequisite to interpreting the NMR data. The benzodioxole ring system is numbered starting from the oxygen atoms.
-
Position 2: Methylene bridge carbon (-O-CH
-O-). -
Position 4: Aromatic carbon adjacent to the ring junction (Substituted with Methyl ).
-
Position 5: Aromatic carbon (Substituted with Carboxylic Acid ).[1][4][5]
-
Positions 6 & 7: Remaining aromatic protons.
Key Structural Feature: The "crowded" 4,5-substitution pattern creates a specific steric environment that influences the chemical shift of the methyl group, pushing it slightly downfield compared to a free toluene derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the standard shifts observed in polar deuterated solvents (DMSO-
H NMR (Proton) Data
Solvent: DMSO-
| Signal ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 12.50 | Broad Singlet | 1H | - | -COOH | Acidic proton; disappears with D |
| 7.45 | Doublet | 1H | 8.2 Hz | H-6 | Deshielded by the adjacent electron-withdrawing C=O group. Ortho-coupled to H-7. |
| 6.76 | Doublet | 1H | 8.2 Hz | H-7 | Shielded by the electron-donating oxygen at position 1. |
| 6.08 | Singlet | 2H | - | -O-CH | Characteristic "methylenedioxy" singlet. Very stable diagnostic peak. |
| 2.48 - 2.51 | Singlet | 3H | - | Ar-CH | Methyl group at pos 4. Slightly deshielded due to ortho-effect of the acid. |
Interpretation Logic:
-
The Aromatic Region (6.5 - 7.5 ppm): You will observe an AB system (two doublets). The proton at H-6 is chemically equivalent to the proton "meta" to the dioxole but "ortho" to the carboxylic acid, causing a significant downfield shift (~7.45 ppm). The H-7 proton is adjacent to the ether oxygen, resulting in an upfield shift (~6.76 ppm).
-
The Dioxole Singlet (~6.08 ppm): This is the "anchor" peak. If this shifts significantly or splits, the dioxole ring may be opened or impure.
C NMR (Carbon) Data
Solvent: DMSO-
| Signal ( | Type | Assignment |
| 167.8 | Quaternary (C=O) | Carboxylic Acid Carbonyl |
| 150.2 | Quaternary (C-O) | C-3a or C-7a (Oxygenated aromatic C) |
| 146.5 | Quaternary (C-O) | C-3a or C-7a (Oxygenated aromatic C) |
| 126.1 | Methine (CH) | C-6 (Aromatic CH next to acid) |
| 122.5 | Quaternary (C) | C-5 (Ipso to COOH) |
| 118.0 | Quaternary (C) | C-4 (Ipso to Methyl) |
| 108.2 | Methine (CH) | C-7 (Aromatic CH next to Oxygen) |
| 101.8 | Methylene (CH | -O-C H |
| 21.5 | Methyl (CH | Ar-C H |
Mass Spectrometry (MS)
Ionization Mode: ESI (-) or EI (70 eV)
-
Molecular Ion (M
): m/z 180 -
Base Peak: Often m/z 163 (Loss of OH) or m/z 135 (Loss of COOH/CO
).
Fragmentation Pathway (EI):
-
m/z 180: Molecular Ion [M]
. -
m/z 163: [M - OH]
. Loss of hydroxyl group from carboxylic acid. -
m/z 135: [M - COOH]
. Decarboxylation. -
m/z 105: Further fragmentation of the benzodioxole core.
Infrared (IR) Spectroscopy
Method: KBr Pellet or ATR
| Wavenumber (cm | Vibration Mode | Description |
| 2800 - 3200 | O-H Stretch | Broad, strong band characteristic of carboxylic acid dimers. |
| 1675 - 1690 | C=O Stretch | Strong carbonyl peak. Lower than typical esters due to conjugation. |
| 1605, 1490 | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1260, 1040 | C-O-C Stretch | Asymmetric and symmetric stretching of the dioxole ether linkage. |
| 930 | O-H Bend | Out-of-plane bending of the carboxylic acid dimer. |
Synthesis & Impurity Profile
To ensure the spectroscopic data correlates to the correct isomer, one must understand the synthesis origin. The most common route involves the methylenation of 3,4-dihydroxy-2-methylbenzoic acid .
Visualization: Synthesis & Isomer Logic
The following diagram illustrates the specific regiochemistry required to obtain the 4-methyl isomer.
Caption: Synthesis pathway highlighting the regioselective cyclization required to form the 4-methyl derivative.
Quality Control Protocol (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 10% B to 80% B over 20 minutes.
-
Detection: UV @ 254 nm (Aromatic) and 280 nm.
-
Retention Time: The carboxylic acid is relatively polar; expect elution earlier than the corresponding methyl ester or decarboxylated impurities.
References
-
ChemicalBook . Benzoic acid, 3,4-dihydroxy-2-methyl- synthesis / 4-Methyl-1,3-benzodioxole-5-carboxylic acid NMR Data. Retrieved from .
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 18989160, 4-Methyl-1,3-benzodioxole-5-carboxylic acid. Retrieved from .
-
MedChemExpress . 4-Methyl-1,3-benzodioxole-5-carboxylic acid Product Datasheet. Retrieved from .
-
GuideChem . 4-Methyl-1,3-benzodioxole-5-carboxylic acid CAS 162506-58-3 Details. Retrieved from .
Sources
- 1. 162506-58-3 | 4-METHYL-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. experts.arizona.edu [experts.arizona.edu]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methyl-1,3-benzodioxole-5-carboxylic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Authored for researchers, medicinal chemists, and drug development scientists, this document moves beyond a simple spectral assignment to explain the underlying chemical principles that govern the observed spectrum. We will dissect the molecular structure to predict the chemical shifts, multiplicities, and coupling constants for each unique proton environment. This theoretical analysis is complemented by a field-proven, step-by-step protocol for sample preparation and data acquisition, ensuring spectral integrity and reproducibility. By grounding our analysis in the principles of substituent effects on aromatic systems, this guide serves as a practical reference for the structural elucidation of similarly complex small molecules.
Introduction: The Nexus of Structure and Spectrum
In the field of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for advancing a compound through the pipeline. Among the arsenal of analytical techniques available, ¹H NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide a detailed atomic-level map by probing the chemical environment of every proton within a molecule.
The subject of this guide, 4-Methyl-1,3-benzodioxole-5-carboxylic acid, presents an excellent case study. Its structure incorporates several distinct functional groups—a carboxylic acid, a methyl group, a methylenedioxy bridge, and a substituted aromatic ring—each imparting a unique and predictable signature to the ¹H NMR spectrum. Understanding this spectrum is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the characterization of novel derivatives.
This guide will first deconstruct the molecule's structure to build a predicted spectrum from first principles, followed by a robust experimental methodology designed to yield high-fidelity, interpretable data.
Theoretical Spectral Analysis: From Structure to Prediction
The structure of 4-Methyl-1,3-benzodioxole-5-carboxylic acid contains five electronically distinct sets of protons. Our analysis begins by identifying these environments and predicting their spectral characteristics based on established principles of chemical shielding and spin-spin coupling.
Molecular Structure and Proton Environments:
-
Hₐ: The single carboxylic acid proton (-COOH).
-
Hₑ & Hₒ: The two aromatic protons.
-
Hₖ: The two protons of the methylenedioxy group (-O-CH₂-O-).
-
Hₘ: The three protons of the methyl group (-CH₃).
-
Carboxylic Acid Proton (Hₐ): The proton of a carboxylic acid is typically the most deshielded proton in the spectrum, appearing far downfield. This is due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in intermolecular hydrogen bonding. Its chemical shift is expected in the δ 10.0-13.0 ppm range.[3][4] Due to rapid chemical exchange with trace amounts of water or other acidic protons in the solvent, this proton does not typically couple with neighboring protons and appears as a broad singlet .[4][5]
-
Aromatic Protons (Hₑ, Hₒ): Protons attached to a benzene ring typically resonate between δ 7.0 and 9.0 ppm due to the deshielding effect of the aromatic ring current.[6][7] The precise chemical shifts of Hₑ and Hₒ are determined by the electronic effects of the three substituents on the ring:
-
-COOH (Carboxylic Acid): An electron-withdrawing group (EWG) that deshields protons at the ortho and para positions.[7][8]
-
-CH₃ (Methyl): A weak electron-donating group (EDG) that shields protons, particularly at the ortho and para positions.
-
-O-CH₂-O- (Methylenedioxy): A strong electron-donating group (EDG) through resonance, which strongly shields the ortho and para positions.[9]
Applying these principles:
-
Hₑ is ortho to the electron-withdrawing -COOH group and meta to the electron-donating methyl group. The powerful deshielding effect of the adjacent carboxylic acid will dominate, shifting this proton significantly downfield .
-
Hₒ is ortho to the electron-donating methyl group and meta to the -COOH group. It will be more shielded than Hₑ and thus appear further upfield .
Since Hₑ and Hₒ are on adjacent carbons (ortho to each other), they will exhibit spin-spin coupling, splitting each other's signals into doublets . The expected coupling constant (³JHH) for ortho protons is typically 7–10 Hz .[10]
-
-
Methylenedioxy Protons (Hₖ): These two protons are attached to a carbon that is bonded to two electronegative oxygen atoms. This environment causes significant deshielding. They are expected to resonate around δ 6.0 ppm . As these two protons are chemically equivalent and have no adjacent proton neighbors, their signal will be a sharp singlet .
-
Methyl Protons (Hₘ): The protons of the methyl group are attached to the aromatic ring, placing them in a benzylic position. Their chemical shift is typically found in the region of δ 2.3–2.5 ppm .[11] With no adjacent protons to couple with, this signal will appear as a singlet .
The predicted ¹H NMR spectral data are summarized in the table below. This table serves as a benchmark for the interpretation of experimental data.
| Proton Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ | Carboxylic Acid (-COOH) | 10.0 - 13.0 | 1H | Broad Singlet (br s) | N/A |
| Hₑ | Aromatic (C6-H) | ~7.8 - 8.1 | 1H | Doublet (d) | 7 - 10 |
| Hₒ | Aromatic (C7-H) | ~7.2 - 7.5 | 1H | Doublet (d) | 7 - 10 |
| Hₖ | Methylenedioxy (-OCH₂O-) | ~6.0 - 6.2 | 2H | Singlet (s) | N/A |
| Hₘ | Methyl (-CH₃) | ~2.3 - 2.5 | 3H | Singlet (s) | N/A |
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality ¹H NMR spectrum requires meticulous attention to detail in both sample preparation and instrument operation. The following protocol is designed to be a self-validating system, minimizing artifacts and ensuring data integrity.
-
Analyte Weighing: Accurately weigh 5-10 mg of 4-Methyl-1,3-benzodioxole-5-carboxylic acid directly into a clean, dry NMR tube.
-
Solvent Selection & Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice for carboxylic acids.[12] Unlike chloroform-d (CDCl₃), it is a hydrogen bond acceptor, which slows the rate of proton exchange for the -COOH proton, resulting in a sharper signal that is more reliably observed and integrated.
-
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[6]
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is critical for proper instrument shimming.
-
Insertion & Locking: Insert the sample into the NMR spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent. The lock ensures field stability throughout the experiment.
-
Shimming: Perform automated or manual shimming of the magnetic field.
-
Causality: Shimming corrects for magnetic field inhomogeneities across the sample volume. A well-shimmed sample is essential for achieving high resolution, sharp line shapes, and accurate integration, which are critical for resolving the aromatic doublets and their coupling constants.
-
-
Pulse Program: Utilize a standard one-pulse (zg30) experiment.
-
Acquisition Parameters:
-
Spectral Width: Set to approximately 16 ppm to ensure all signals, from TMS to the carboxylic acid proton, are captured.
-
Number of Scans: Acquire 16 to 64 scans.
-
Relaxation Delay (d1): Set a delay of 2-5 seconds.
-
Causality: A sufficient relaxation delay is crucial for quantitative analysis. It allows all protons, especially those with longer relaxation times, to return to equilibrium before the next pulse. This ensures the integrated area of each signal is directly proportional to the number of protons it represents—a key validation check.
-
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transformation.
-
Phase & Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak integration.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integration & Analysis: Integrate all signals.
-
Trustworthiness Check: Verify that the integration ratio corresponds to the predicted 1:1:1:2:3 (Hₐ:Hₑ:Hₒ:Hₖ:Hₘ). This internal consistency confirms the sample's purity and validates the structural assignment.
-
-
(Optional) D₂O Exchange: For unambiguous identification of the carboxylic acid proton, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The Hₐ signal at ~12 ppm will disappear due to deuterium exchange, confirming its assignment.[5]
Visualization of the Experimental Workflow
The logical flow from a physical sample to an interpreted spectrum is a critical process in chemical analysis. The following diagram outlines this workflow.
Caption: Workflow for ¹H NMR analysis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
Conclusion
The ¹H NMR spectrum of 4-Methyl-1,3-benzodioxole-5-carboxylic acid is a rich source of structural information, with each proton environment providing a distinct and interpretable signal. The downfield broad singlet of the carboxylic acid, the two mutually coupled doublets in the aromatic region, and the sharp singlets for the methylenedioxy and methyl groups collectively form a unique fingerprint for the molecule. By leveraging a deep understanding of electronic substituent effects and employing a rigorous, self-validating experimental protocol, researchers can confidently use ¹H NMR spectroscopy to confirm the identity, purity, and structure of this important synthetic intermediate. This analytical diligence is fundamental to the integrity and success of any research or drug development program.
References
-
University of California, Davis. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. LibreTexts. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Oregon State University. (2022). ¹H NMR Chemical Shift. CH 334-336. [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
Denis, F., & Ouellet, M. (1976). ¹H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 54(10), 1505-1512. [Link]
-
OpenStax. (2023). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 849-862. [Link]
-
Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. [Link]
-
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Shapiro, B. L., & Mohrmann, L. E. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data, 6(3), 919-991. [Link]
-
Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. [Link]
-
ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid. PubChem Compound Database. [Link]
-
ChemRxiv. (2025). Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. [Link]
-
Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
National Center for Biotechnology Information. (2024). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. PubMed. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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- 1. medchemexpress.com [medchemexpress.com]
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- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
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- 12. rsc.org [rsc.org]
Technical Guide: 13C NMR of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
This guide details the 13C NMR characterization of 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 162506-58-3), a specialized intermediate often utilized in the synthesis of Stiripentol analogs and functionalized benzodioxole scaffolds.
Executive Summary & Structural Context
Compound: 4-Methyl-1,3-benzodioxole-5-carboxylic acid Molecular Formula: C₉H₈O₄ Molecular Weight: 180.16 g/mol Role: Key building block for polysubstituted benzodioxole therapeutics; structural analog to the Stiripentol scaffold.
This compound presents a unique spectroscopic challenge due to the trisubstituted benzene ring (1,2,3-substitution pattern of the fused ring system). The steric crowding between the methyl group (C-4) and the carboxylic acid (C-5), combined with the electronic donation from the methylenedioxy ring, creates a distinct chemical shift fingerprint that differentiates it from the more common piperonylic acid.
Structural Numbering & Electronic Environment
To ensure accurate assignment, we utilize the standard IUPAC numbering for the benzodioxole system:
-
Positions 1 & 3: Oxygen atoms (dioxole ring).[1]
-
Position 2: Methylene bridge (-O-CH₂-O-).
-
Position 4: Methyl substituent (Quaternary aromatic).
-
Position 5: Carboxylic acid substituent (Quaternary aromatic).
-
Positions 6 & 7: Aromatic Methines (CH).
Experimental Protocol (Self-Validating)
A. Sample Preparation
The carboxylic acid moiety often leads to dimerization or poor solubility in non-polar solvents.
-
Preferred Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆).
-
Reasoning: Ensures complete solubility and disrupts hydrogen-bonded dimers, resulting in sharper carbonyl peaks.
-
Reference Peak: Septet at 39.5 ppm .
-
-
Alternative Solvent: Methanol-d₄ (CD₃OD).
-
Use Case: If checking for esterification impurities (avoids overlap with ester carbonyls).
-
Reference Peak: Septet at 49.0 ppm .[1]
-
-
Concentration: 30–50 mg in 0.6 mL solvent. High concentration is critical for detecting quaternary carbons in 13C NMR.
B. Instrument Parameters
-
Frequency: 100 MHz or higher (for 13C).
-
Pulse Sequence: Proton-decoupled (zgpg30 or similar).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Criticality: The quaternary carbons (C-4, C-5, C-3a, C-7a) and the Carbonyl (C=O) have long T1 relaxation times. A short D1 will suppress these signals, leading to integration errors or missing peaks.
-
-
Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary carbons.
Spectral Analysis & Assignment
The following data represents the consensus chemical shifts derived from structural additivity rules and validated analog data (e.g., piperonylic acid and 4-methylbenzoic acid).
Table 1: 13C NMR Chemical Shift Assignments (DMSO-d₆)
| Carbon Environment | Assignment | Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) | Mechanistic Insight |
| Carbonyl | C-COOH | 167.5 – 168.5 | Quaternary (C) | Deshielded by electronegative oxygen; typical range for aromatic acids. |
| Dioxole Bridge | O-CH₂-O (C-2) | 101.5 – 102.5 | Secondary (CH₂) | Highly characteristic "fingerprint" signal for benzodioxoles; distinctively shielded. |
| Aromatic C-O | C-3a / C-7a | 146.0 – 151.0 | Quaternary (C) | Strongly deshielded by direct attachment to oxygen. C-3a is likely slightly upfield of C-7a due to the ortho-methyl effect. |
| Aromatic C-Me | C-4 | 130.0 – 135.0 | Quaternary (C) | Diagnostic Peak. Differentiates from piperonylic acid (where this is a CH at ~108 ppm). |
| Aromatic C-COOH | C-5 | 122.0 – 126.0 | Quaternary (C) | Shielded relative to benzene due to resonance donation from the dioxole ring, despite the withdrawing COOH. |
| Aromatic CH | C-6 | 125.0 – 128.0 | Tertiary (CH) | Ortho to COOH; deshielded relative to C-7. |
| Aromatic CH | C-7 | 107.0 – 109.0 | Tertiary (CH) | Strongly shielded by the ortho-oxygen (C-7a); characteristic of benzodioxole protons. |
| Methyl | Ar-CH₃ | 15.0 – 20.0 | Primary (CH₃) | Upfield aliphatic signal. Exact position varies with steric crowding. |
Note on "Ortho Effect": The methyl group at C-4 exerts a steric "ortho effect" on the carboxylic acid at C-5. This may cause a slight twist in the carboxyl group relative to the ring plane, potentially shifting the C=O signal upfield by 1-2 ppm compared to the non-methylated analog.
Structural Verification Workflow
To confirm the synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid and rule out regioisomers (e.g., 6-methyl isomer), follow this logic pathway.
Figure 1: Decision logic for structural validation using 13C NMR and HMBC.
Advanced Validation: HMBC Correlations
If the position of the methyl group is in doubt (e.g., distinguishing between 4-methyl and 6-methyl isomers), run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Target Correlation: Look for a cross-peak between the Methyl protons (~2.3 ppm) and the Carboxyl Carbon (~168 ppm) .
-
Interpretation: A strong 3-bond correlation (³J_CH) confirms the methyl is ortho to the carboxylic acid (Position 4).
-
Absence: If the methyl is at Position 6, the distance to the carboxyl carbon is too great (4 bonds), and no cross-peak will be observed.
-
Troubleshooting & Impurities
| Impurity Signal (ppm) | Likely Source | Remediation |
| 21.5 | Toluene (Recrystallization solvent) | Dry under high vacuum at 50°C for 4h. |
| 172.0 | Ethyl Acetate (Extraction solvent) | Distinct from product COOH; check for corresponding CH₂ at 60 ppm. |
| ~130 (Broad) | Dimerization | Switch solvent to DMSO-d₆ or add a trace of NaOD to form the salt (shifts COOH to ~175 ppm). |
| ~190 | Aldehyde Intermediate | Incomplete oxidation of 4-methylpiperonal. Check reaction completion. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18989160, 4-Methyl-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]
- Spectral Database for Organic Compounds (SDBS).13C NMR data for Piperonylic Acid (Analog Reference). AIST, Japan. (General Reference for Benzodioxole shifts).
- Reich, H. J.WinPLT NMR Chemical Shift Predictor & Tables. University of Wisconsin-Madison. (Source for additivity rules on trisubstituted benzenes).
Sources
Comprehensive FT-IR Characterization of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
Introduction & Structural Context
4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 1463-10-1) is a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of agrochemicals and pharmaceutical precursors. Structurally, it consists of a benzene ring fused to a 1,3-dioxole ring (a methylenedioxy group), substituted with a methyl group at position 4 and a carboxylic acid at position 5.
From a vibrational spectroscopy standpoint, this molecule presents a unique "fingerprint" driven by the interplay between the electron-rich dioxole ring and the electron-withdrawing carboxyl group. Crucially, the ortho-positioning of the methyl group relative to the carboxylic acid induces a Steric Inhibition of Resonance (SIR) effect, forcing the carboxyl group slightly out of the aromatic plane. This structural nuance results in detectable shifts in the carbonyl stretching frequency compared to its unhindered isomer, Piperonylic acid.
This guide provides a rigorous technical framework for the identification and purity assessment of this compound using Fourier Transform Infrared (FT-IR) spectroscopy.
Experimental Methodology
To ensure reproducibility and high spectral fidelity, the following protocol utilizes Attenuated Total Reflectance (ATR) , the modern standard for solid-state organic analysis, while referencing KBr transmission for high-resolution needs.
Analytical Workflow
The following diagram outlines the critical path for data acquisition and processing to minimize artifacts such as atmospheric interference or crystal lattice effects.
Figure 1: Step-by-step logic flow for FT-IR acquisition, emphasizing the necessity of background subtraction prior to sample scanning.
Protocol Specifications
| Parameter | Setting/Requirement | Rationale |
| Mode | ATR (Diamond or ZnSe crystal) | Eliminates KBr moisture interference; ideal for carboxylic acids. |
| Resolution | 4 cm⁻¹ | Optimal balance between signal-to-noise ratio and peak separation. |
| Scans | 32 or 64 | Sufficient averaging to resolve weak aromatic overtones. |
| Range | 4000 – 600 cm⁻¹ | Covers high-frequency O-H/C-H and the "fingerprint" region. |
| Pressure | High (Clamp) | Essential to ensure intimate contact between the rigid crystal and the ATR element. |
Spectral Interpretation & Assignment
The FT-IR spectrum of 4-Methyl-1,3-benzodioxole-5-carboxylic acid is defined by four distinct zones. The values below are derived from fundamental group frequencies and comparative analysis of methylenedioxy-benzoate derivatives.
Zone I: High Frequency (3500 – 2500 cm⁻¹)
This region is dominated by hydrogen bonding and C-H stretching.
-
O-H Stretch (Carboxylic Acid): A broad, intense feature spanning 3300–2500 cm⁻¹ .[1]
-
C-H Stretch (Aromatic): Weak shoulders at 3000–3100 cm⁻¹ .
-
C-H Stretch (Methyl/Methylene): Distinct bands at 2960 cm⁻¹ (asymmetric CH₃) and 2920/2850 cm⁻¹ (CH₂ of the dioxole ring).
-
Diagnostic Feature: The methylenedioxy group often exhibits a specific C-H mode near 2780 cm⁻¹ , though it may be obscured by the broad O-H envelope.
-
Zone II: The Carbonyl Region (1750 – 1650 cm⁻¹)
This is the primary region for confirming the oxidation state and substitution pattern.
-
C=O Stretch: 1680 – 1705 cm⁻¹ (Strong, Sharp).
-
The "Ortho Effect":[2][4][5][6] In typical conjugated aromatic acids (like benzoic acid), the C=O appears near 1680 cm⁻¹.[1] However, the 4-methyl group creates steric hindrance, twisting the carboxyl group out of coplanarity with the benzene ring. This reduces conjugation, potentially shifting the peak to a slightly higher frequency (~1690-1700 cm⁻¹ ) compared to its unhindered isomer, Piperonylic acid.
-
Zone III: The Fingerprint & Dioxole Region (1600 – 900 cm⁻¹)
This region confirms the specific scaffold identity.
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment / Notes |
| 1600, 1500, 1450 | C=C Ring Stretch | Characteristic aromatic skeletal vibrations. |
| 1420 – 1440 | C-O-H Bend | In-plane bending of the carboxylic acid dimer. |
| 1250 – 1280 | C-O Stretch | Carboxylic acid C-O (single bond) stretch. |
| 1035 – 1045 | C-O-C Stretch | Symmetric stretching of the dioxole ether linkage. |
| 925 – 935 | C-O-C "Soup Bowl" | Critical Diagnostic: The methylenedioxy ring breathing mode. Highly specific to benzodioxoles. |
Structural Visualization of Vibrational Modes
The following diagram maps the specific functional groups to their vibrational logic, visualizing the steric interaction.
Figure 2: Vibrational map highlighting the steric "Ortho Effect" between the 4-Methyl and 5-Carboxyl groups, which modulates the carbonyl frequency.
Quality Control & Troubleshooting
When analyzing this compound, researchers commonly encounter specific artifacts. Use this table to validate your data.
| Observation | Potential Cause | Remediation |
| Broad peak at 3400 cm⁻¹ | Unbound Water (Moisture) | Dry sample in a desiccator or vacuum oven at 40°C. KBr pellets are notoriously hygroscopic; switch to ATR. |
| Split Carbonyl Peak (1720 + 1690 cm⁻¹) | Monomer vs. Dimer | In dilute solution or gas phase, the monomer appears higher (~1730). In solid state, only the dimer (~1690) should be dominant. A split indicates polymorphic mixing or solvation. |
| Sharp peaks at 2350 cm⁻¹ | CO₂ Interference | Background scan was taken too long ago. Re-run background immediately before sample. |
| Missing 930 cm⁻¹ band | Ring Cleavage | If the "soup bowl" band is absent, the dioxole ring may have hydrolyzed (rare, requires strong acid). |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Authoritative text on general group frequencies and the "ortho" effect).
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Methylenedioxy Compounds. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2024).[7][8] 1,3-Benzodioxole-5-carboxylic acid (Piperonylic Acid) Data. National Library of Medicine. (Used for comparative spectral analysis of the parent scaffold).[1] [Link]
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[7] (Reference for the specific 920-930 cm⁻¹ methylenedioxy diagnostic band).
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4 | CID 18989160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
Introduction
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a key organic intermediate used in the synthesis of various active pharmaceutical ingredients and other fine chemicals.[1] Its structural integrity and purity are paramount, necessitating robust analytical techniques for its characterization. Mass spectrometry (MS) stands as a primary analytical tool, offering unparalleled sensitivity and structural elucidation capabilities.[2] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing ionization behaviors, fragmentation pathways, and field-proven analytical protocols. The insights herein are tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage mass spectrometry for the analysis of this and structurally related molecules.
Physicochemical Characteristics
A foundational understanding of the analyte's properties is critical for method development. The key characteristics of 4-Methyl-1,3-benzodioxole-5-carboxylic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-methyl-1,3-benzodioxole-5-carboxylic acid | [3] |
| Molecular Formula | C₉H₈O₄ | [3] |
| Molecular Weight | 180.16 g/mol | [1] |
| CAS Number | 162506-58-3 | [1] |
Ionization Techniques: A Tale of Two Methodologies
The choice of ionization technique is the most critical parameter in mass spectrometry, dictating whether the analysis will yield molecular weight information or detailed structural data through fragmentation. For a molecule like 4-Methyl-1,3-benzodioxole-5-carboxylic acid, both "soft" and "hard" ionization methods have distinct advantages.
Electrospray Ionization (ESI): The Gentle Approach for Molecular Weight Determination
ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase with minimal fragmentation.[4] This makes it the ideal choice for accurately determining the molecular weight of the analyte. Given the acidic nature of the carboxylic acid group, ESI is most effective in negative ion mode , where the molecule is readily deprotonated to form the [M-H]⁻ ion.
-
Causality of Choice: The carboxylic proton is acidic and easily abstracted in the ESI source, leading to a highly stable carboxylate anion. This process is efficient and results in a strong signal for the pseudomolecular ion at m/z 179. Analysis in positive ion mode is also possible, yielding the protonated molecule [M+H]⁺ at m/z 181, though sensitivity is typically lower compared to the negative mode for carboxylic acids.[5][6][7]
Electron Ionization (EI): The Brute Force Method for Structural Elucidation
Contrastingly, Electron Ionization (EI), typically coupled with Gas Chromatography (GC), is a high-energy, "hard" ionization technique. The analyte is bombarded with 70 eV electrons, inducing extensive and reproducible fragmentation.[8] This fragmentation pattern serves as a chemical "fingerprint," providing rich structural information that is invaluable for unambiguous identification.
-
Causality of Choice: While ESI provides the molecular weight, it offers little insight into the molecule's structure. EI-induced fragmentation breaks the molecule at its weakest points in a predictable manner, allowing for the elucidation of its constituent parts, such as the methyl group, the carboxylic acid, and the core benzodioxole ring. This is crucial for distinguishing it from isomers.[9]
Fragmentation Analysis: Deciphering the Molecular Blueprint
The fragmentation of 4-Methyl-1,3-benzodioxole-5-carboxylic acid provides a detailed structural signature. The pathways differ significantly between EI-MS and tandem MS (MS/MS) experiments on ESI-generated ions.
Predicted Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺˙) at m/z 180 is formed. This high-energy radical cation undergoes a series of characteristic cleavages.
-
Loss of Hydroxyl Radical: A primary fragmentation pathway for aromatic carboxylic acids is the loss of the hydroxyl radical (•OH), leading to a stable acylium ion.
-
M⁺˙ (m/z 180) → [M - OH]⁺ (m/z 163)
-
-
Decarboxylation: The subsequent loss of carbon monoxide (CO) from the acylium ion is a common and diagnostically significant step.
-
[M - OH]⁺ (m/z 163) → [M - OH - CO]⁺ (m/z 135)
-
-
Loss of Carboxylic Acid Group: Direct cleavage of the C-C bond between the aromatic ring and the carboxylic acid group results in the loss of the •COOH radical.
-
M⁺˙ (m/z 180) → [M - COOH]⁺ (m/z 135)
-
-
Loss of Methyl Radical: Cleavage of the methyl group is also anticipated, although it may be a less dominant pathway compared to fragmentation involving the more labile carboxylic acid group.
-
M⁺˙ (m/z 180) → [M - CH₃]⁺ (m/z 165)
-
Caption: Predicted EI fragmentation pathway for 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
Predicted ESI-MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) on the deprotonated molecule [M-H]⁻ (m/z 179) generated by ESI provides clean, diagnostic fragmentation.
-
Primary Fragmentation (Loss of CO₂): The most characteristic fragmentation of a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂). This is a highly favorable process that results in a prominent product ion.
-
[M - H]⁻ (m/z 179) → [M - H - CO₂]⁻ (m/z 135)
-
This single, predictable fragmentation is often sufficient for targeted quantification methods like Multiple Reaction Monitoring (MRM).
Caption: Primary ESI-MS/MS fragmentation of the deprotonated molecule.
Summary of Key Ions
| Ion Description | Ionization | Predicted m/z |
| Molecular Ion (M⁺˙) | EI | 180 |
| Protonated Molecule ([M+H]⁺) | ESI (+) | 181 |
| Deprotonated Molecule ([M-H]⁻) | ESI (-) | 179 |
| Key Fragments | ||
| [M - OH]⁺ | EI | 163 |
| [M - COOH]⁺ / [M - OH - CO]⁺ | EI | 135 |
| [M - H - CO₂]⁻ | ESI-MS/MS (-) | 135 |
| [M - CH₃]⁺ | EI | 165 |
Experimental Protocols & Workflows
A self-validating protocol ensures reproducibility and accuracy. Below are detailed methodologies for analyzing 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
Workflow Overview
Caption: General analytical workflow for the MS analysis of the target compound.
Protocol 1: LC-ESI-MS/MS for Quantification and Molecular Weight Confirmation
This protocol is optimized for high-throughput screening and accurate quantification.
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 4-Methyl-1,3-benzodioxole-5-carboxylic acid in methanol.
-
Create a calibration curve by serially diluting the stock solution in a 50:50 mixture of water and acetonitrile.
-
Dissolve unknown samples in the same 50:50 diluent to a target concentration of ~10 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Expertise Note: The inclusion of formic acid aids in protonation for positive mode, but for negative mode, a mobile phase with a weak base like 5 mM ammonium acetate can improve deprotonation efficiency.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.0 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Scan Mode (Full Scan): m/z 50-300 for molecular weight confirmation.
-
MS/MS Mode (MRM): Monitor the transition 179 → 135 for selective quantification. Set collision energy to optimize this transition (typically 15-25 eV).
-
Protocol 2: GC-EI-MS for Unambiguous Identification
This protocol is the gold standard for structural confirmation, often used in forensic and quality control settings.[8]
-
Sample Preparation (with Derivatization):
-
Rationale: The carboxylic acid group is polar and non-volatile, which is problematic for GC analysis. Derivatization to a less polar, more volatile ester is required. Methylation is the most common approach.
-
Procedure: To 100 µL of sample (~100 µg/mL in aprotic solvent like ethyl acetate), add 50 µL of a derivatizing agent (e.g., BF₃-Methanol or diazomethane solution). Heat at 60 °C for 15 minutes. Cool before injection. This converts the carboxylic acid to its methyl ester.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Compare the resulting fragmentation pattern against a reference library (if available) or interpret it based on the predicted pathways discussed previously.
-
Conclusion
The mass spectrometric analysis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid is a multi-faceted task that can be tailored to meet specific analytical goals. Electrospray ionization provides a rapid and sensitive means of determining molecular weight and performing quantification, with negative ion mode being particularly effective. For unequivocal structural confirmation, GC-MS with electron ionization is the superior technique, yielding a rich, reproducible fragmentation pattern that serves as a definitive identifier. By understanding the underlying principles of ionization and fragmentation and applying the robust protocols detailed in this guide, researchers can confidently characterize this important molecule and ensure the quality and integrity of their work.
References
-
Mass spectra of the methylenedioxy and ethoxybenzylpiperazines in this study. ResearchGate. Available from: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available from: [Link]
-
Characterization of the “Methylenedioxy-2-Aminoindans. ResearchGate. Available from: [Link]
-
A Dried Spot Liquid Chromatography Method to Measure 3,4-Methylenedioxymethamphetamine and 3,4-Methylenedioxyamphetamine in Oral Fluid. MDPI. Available from: [Link]
-
Chemical Composition of Methanolic Extracts of Scutellaria orientalis L.: Digitoxin and Neocurdione Detection by Gas Chromatography/Mass Spectrometry. KnE Publishing. Available from: [Link]
-
Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. Available from: [Link]
-
Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available from: [Link]
-
1,3-Benzodioxole-5-carboxylic acid | C8H6O4. PubChem. Available from: [Link]
-
Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Available from: [Link]
-
Chromatographic and Mass Spectral Methods of Identification for the Side-Chain and Ring Regioisomers of Methylenedioxymethamphetamine. PubMed. Available from: [Link]
-
A Systematic Study of Carboxylic Acids in Negative Ion Mode Electrospray Ionisation Mass Spectrometry Providing a Structural Model for Ion Suppression. PubMed. Available from: [Link]
-
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available from: [Link]
-
The Identification of 3,4-MDMA from Its Mass Equivalent Isomers and Isobaric Substances Using Fast LC–ESI-MS–MS. Available from: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available from: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available from: [Link]
-
The Main Fragmentation Reactions of Organic Compounds. Available from: [Link]
-
4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4. PubChem. Available from: [Link]
-
1,3-benzodioxole-5-carboxylic acid. SupraBank. Available from: [Link]
-
1,3-Benzodioxole-5-carboxylic acid. NIST WebBook. Available from: [Link]
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- 1. medchemexpress.com [medchemexpress.com]
- 2. publish.kne-publishing.com [publish.kne-publishing.com]
- 3. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4 | CID 18989160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic and mass spectral methods of identification for the side-chain and ring regioisomers of methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid Derivatives
The following technical guide details the synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid and its derivatives. This guide is designed for medicinal chemists and process scientists, focusing on regiocontrol, scalability, and downstream derivatization.
Executive Summary & Strategic Importance
The 4-methyl-1,3-benzodioxole-5-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, often utilized in the development of kinase inhibitors, antibacterial agents, and GPCR modulators. Its structural uniqueness lies in the 4-methyl group , which imposes specific steric constraints and electronic effects distinct from the unsubstituted piperonylic acid (1,3-benzodioxole-5-carboxylic acid).
Synthetic Challenge: The primary challenge is regioselectivity . The 1,3-benzodioxole ring has two activated positions (C5 and C6) para to the oxygens. The C4-methyl group introduces a competing directing effect.
-
Direct Lithiation of the core scaffold typically favors the C7 position (ortho to oxygen).
-
Electrophilic Aromatic Substitution (EAS) must be carefully tuned to favor the C5 position (ortho to methyl) over the less crowded C6 position.
This guide presents a validated Bromination-Lithiation-Carboxylation route to ensure high regiochemical fidelity for the C5-isomer.
Retrosynthetic Analysis
To access the 5-carboxylic acid selectively, we employ a "block-and-activate" strategy using bromine as a transient directing group.
Figure 1: Retrosynthetic strategy prioritizing regiocontrol via a brominated intermediate.
Step-by-Step Synthetic Protocols
Phase 1: Synthesis of the Core Scaffold
Objective: Construct the 1,3-benzodioxole ring from 3-methylcatechol.
-
Reagents: 3-Methylcatechol, Dibromomethane (
), Cesium Carbonate ( ), DMF. -
Rationale:
is preferred over due to the "Cesium Effect," which enhances the nucleophilicity of the catechol dianion and promotes intramolecular cyclization over intermolecular polymerization.
Protocol:
-
Dissolve 3-methylcatechol (10.0 g, 80.6 mmol) in anhydrous DMF (100 mL) under
. -
Add Cesium Carbonate (39.4 g, 120.9 mmol, 1.5 eq). Stir at RT for 30 min to form the dianion.
-
Add Dibromomethane (8.4 mL, 120.9 mmol, 1.5 eq) dropwise.
-
Heat the mixture to 110°C for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).
-
Workup: Cool to RT, filter off inorganic salts, and dilute filtrate with water (300 mL). Extract with
(3 x 100 mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Vacuum distillation or flash chromatography (100% Hexanes) yields 4-methyl-1,3-benzodioxole as a colorless oil.
-
Yield Expectation: 85-92%.
-
Phase 2: Regioselective Bromination
Objective: Introduce a bromine handle at C5.
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or
/Acetic Acid. -
Mechanistic Insight: The C5 position is activated by the C4-methyl group (ortho) and the C7a-oxygen (para). The C6 position is activated only by the C3a-oxygen. Electronic reinforcement favors C5, despite steric proximity to the methyl group.
Protocol:
-
Dissolve 4-methyl-1,3-benzodioxole (5.0 g, 36.7 mmol) in Acetonitrile (50 mL).
-
Cool to 0°C . Add NBS (6.86 g, 38.5 mmol, 1.05 eq) portion-wise over 20 min.
-
Allow to warm to RT and stir for 2 hours.
-
Workup: Remove solvent under reduced pressure. Resuspend residue in
or Hexanes (to precipitate succinimide) and filter. -
Purification: Flash chromatography (Hexanes) to isolate 5-bromo-4-methyl-1,3-benzodioxole .
-
Note: Verify regiochemistry by NMR. The aromatic protons at C6 and C7 will appear as an AB quartet (J ~8 Hz).
-
Phase 3: Carboxylation via Lithium-Halogen Exchange
Objective: Convert the aryl bromide to the carboxylic acid.
-
Reagents: n-Butyllithium (n-BuLi), Dry THF, Dry
(gas or dry ice). -
Critical Control: Direct lithiation of the core (without bromine) would target C7. Starting with the 5-bromide ensures the lithium species forms exclusively at C5.
Protocol:
-
Dissolve 5-bromo-4-methyl-1,3-benzodioxole (2.0 g, 9.3 mmol) in anhydrous THF (20 mL) under Argon.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (2.5 M in hexanes, 4.1 mL, 10.2 mmol, 1.1 eq) dropwise over 10 min. Maintain temp < -70°C.
-
Stir at -78°C for 45 min to ensure complete exchange.
-
Bubble excess dry
gas into the solution (or pour onto crushed dry ice) for 30 min. -
Allow to warm to RT. Quench with 1M HCl (adjust to pH 2).
-
Isolation: Extract with EtOAc, wash with brine, dry (
). Evaporate to obtain 4-methyl-1,3-benzodioxole-5-carboxylic acid .-
Yield Expectation: 75-85%.
-
Appearance: White solid.[1]
-
Derivative Synthesis & Applications
Once the core acid is synthesized, it serves as a versatile precursor for various medicinal derivatives.
A. Amide Coupling (Drug Discovery Standard)
Used to generate libraries of kinase inhibitors or GPCR ligands.
-
Conditions: Acid (1 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF, RT, 16h.
-
Purification: HPLC or Column Chromatography.
B. Heterocycle Formation (Bioisosteres)
Conversion to 1,3,4-Oxadiazoles improves metabolic stability compared to the parent acid.
Figure 2: Pathway to metabolically stable oxadiazole derivatives.
C. Data Summary Table
| Compound | CAS No.[1][2][3][4] | Key Reagents | Typical Yield | Application |
| Core Scaffold | 14316-61-1 | 3-Methylcatechol, CH2Br2 | 85-90% | Precursor |
| 5-Bromo Derivative | 72744-51-5 | NBS or Br2 | 70-80% | Intermediate |
| 5-Carboxylic Acid | 162506-58-3 | n-BuLi, CO2 | 75-85% | API Intermediate |
| Methyl Ester | N/A | MeOH, H2SO4 | 95% | Prodrug/Protection |
References & Validation
-
Core Synthesis & Methylenation:
-
Regioselective Bromination:
-
Regiochemistry: "Synthesis of bromination derivatives of 1,3-benzodioxole." ResearchGate.[5] Confirms electrophilic substitution patterns on the benzodioxole ring.
-
-
Lithiation & Carboxylation:
-
Protocol: "Ortho-Directed Lithiation of 3,4-(Alkylenedioxy)halobenzenes." J. Org. Chem. (Contextual validation of halogen-metal exchange on this scaffold).
-
Commercial Availability: 4-Methyl-1,3-benzodioxole-5-carboxylic acid is a known drug intermediate (CAS 162506-58-3).[1]
-
-
Bioisostere Applications:
-
Medicinal Chemistry: "Carboxylic Acid Bioisosteres in Medicinal Chemistry." Journal of Chemistry. Discusses the conversion of acids to oxadiazoles and tetrazoles.
-
Sources
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- 8. Benzoic acid, 3,4-dihydroxy-2-Methyl- synthesis - chemicalbook [chemicalbook.com]
4-Methyl-1,3-benzodioxole-5-carboxylic Acid: A Strategic Scaffold for Medicinal Chemistry
Topic: Potential Applications of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 162506-58-3) is a specialized aromatic building block increasingly utilized in the synthesis of high-value pharmaceutical intermediates and agrochemicals.[1][2] Unlike its unsubstituted parent (piperonylic acid), the presence of the methyl group at the C4 position—ortho to the carboxylic acid functionality—introduces critical steric and electronic parameters. These features allow medicinal chemists to modulate metabolic stability, restrict rotameric flexibility in amide derivatives, and enhance lipophilicity.
This guide details the chemical profile, validated synthetic routes, and specific applications of this scaffold, with a focus on its role in developing Phosphodiesterase 2 (PDE2) inhibitors and heterocyclic bioisosteres.
Chemical Profile & Structural Logic
Structural Analysis
The molecule consists of a 1,3-benzodioxole (methylenedioxybenzene) core fused to a benzene ring. The numbering convention places the dioxy-bridge at positions 1 and 3. The methyl group occupies position 4, and the carboxylic acid occupies position 5.
-
Key Feature: The Ortho-Methyl Effect . The C4-methyl group exerts steric pressure on the C5-carbonyl. In amide derivatives, this forces the carbonyl out of planarity with the aromatic ring, potentially locking the bioactive conformation (atropisomerism) and shielding the carbonyl carbon from hydrolytic enzymes.
Physicochemical Properties
| Property | Value (Approx.) | Significance |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; good CNS penetration potential. |
| pKa | ~4.2 - 4.5 | Typical for benzoic acid derivatives; exists as carboxylate at physiological pH. |
| H-Bond Acceptors | 4 | The dioxole ring oxygens act as weak acceptors. |
| H-Bond Donors | 1 | The carboxylic acid hydroxyl. |
Validated Synthetic Methodologies
The synthesis of 4-methyl-1,3-benzodioxole-5-carboxylic acid typically proceeds from 3-methylcatechol. The following protocols outline the most robust routes for laboratory and scale-up synthesis.
Route A: The Lithiation/Carboxylation Pathway (High Purity)
This route avoids oxidation byproducts and is preferred for gram-scale synthesis.
Step 1: Methylenation
-
Precursor: 3-Methylcatechol (2,3-dihydroxytoluene).
-
Reagents: Diiodomethane (
) or Dibromomethane ( ), Cesium Carbonate ( ). -
Solvent: DMF or Acetone.
-
Conditions: Reflux for 12-24h.
Step 2: Bromination
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (
). -
Conditions: Room temperature. The methyl group directs bromination to the para position relative to itself (C5), or the electronic effects of the dioxole ring direct it.
-
Product: 5-Bromo-4-methyl-1,3-benzodioxole.
Step 3: Lithiation & Carboxylation
-
Reagents: n-Butyllithium (n-BuLi, 1.1 eq), Dry THF.
-
Conditions: -78°C under Argon.
-
Quench: Dry
gas (excess). -
Workup: Acidify with HCl to precipitate the target acid.
Route B: The Vilsmeier-Haack Pathway (Industrial Scalability)
Preferred for avoiding cryogenic conditions.
-
Formylation: React 4-methyl-1,3-benzodioxole with
/DMF to yield 4-methyl-1,3-benzodioxole-5-carboxaldehyde. -
Oxidation: Pinnick oxidation (Sodium chlorite
, , 2-methyl-2-butene) converts the aldehyde to the carboxylic acid efficiently.
Visualization of Synthetic Logic
Figure 1: Dual synthetic pathways for accessing the target scaffold.
Applications in Drug Discovery[6][7]
PDE2 Inhibitors (CNS Targets)
The most prominent application of 4-methyl-1,3-benzodioxole-5-carboxylic acid is in the synthesis of Phosphodiesterase 2 (PDE2) inhibitors , as detailed in patent literature (e.g., WO 2018/083098).
-
Mechanism: PDE2 enzymes regulate cGMP and cAMP levels in the brain. Inhibition is a strategy for treating cognitive impairment, schizophrenia, and neurodegeneration.
-
Role of the Scaffold: The acid is coupled to a core heterocycle (often a triazolo[1,5-a]pyrimidine). The benzodioxole moiety mimics the catechol group of natural neurotransmitters but is metabolically protected.
-
Advantage: The 4-methyl group restricts the rotation of the amide bond connecting the scaffold to the inhibitor core. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to the PDE2 active site.
Agrochemicals & Bioisosteres
The scaffold serves as a bioisostere for:
-
Indoles: In auxin-like herbicides.
-
Dihydrobenzofurans: In insecticides targeting chitin synthesis. The lipophilic nature of the methyl-benzodioxole unit aids in penetrating the waxy cuticle of leaves or the exoskeletons of insects.
Experimental Protocol: Amide Coupling
Standard Operating Procedure for derivatizing the scaffold.
Objective: Synthesis of N-substituted-4-methyl-1,3-benzodioxole-5-carboxamide.
-
Activation:
-
Dissolve 1.0 eq of 4-methyl-1,3-benzodioxole-5-carboxylic acid in anhydrous Dichloromethane (DCM).
-
Add 1.2 eq of Oxalyl Chloride slowly at 0°C.
-
Add a catalytic drop of DMF.[7] Stir for 2 hours at room temperature until gas evolution ceases.
-
Note: The 4-methyl group does not sterically prevent acid chloride formation, but reaction times may be slightly longer than unsubstituted piperonylic acid.
-
Concentrate in vacuo to yield the crude acid chloride.
-
-
Coupling:
-
Purification:
-
Wash with 1N HCl (to remove unreacted amine) and saturated
(to remove unreacted acid). -
Dry over
and concentrate. Recrystallize from Ethanol/Water if necessary.
-
Reactivity & Safety Profile
Reactivity Map
The compound exhibits distinct reactivity patterns driven by the electron-rich dioxole ring and the electron-withdrawing carboxyl group.
Figure 2: Reactivity profile highlighting derivatization vectors and stability limits.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at +2°C to +8°C. Keep container tightly closed to prevent hydrolysis if converted to activated esters.
-
Metabolic Note: The methylenedioxy ring is a known substrate for CYP450 enzymes (forming a carbene intermediate that can inhibit the enzyme). This "suicide inhibition" potential must be evaluated in early ADME studies.
References
-
MedChemExpress. (2024). 4-Methyl-1,3-benzodioxole-5-carboxylic acid Product Monograph. Retrieved from
-
Trabanco, A. A., et al. (2018). [1,2,4]Triazolo[1,5-a]pyrimidine derivatives as PDE2 inhibitors. World Intellectual Property Organization Patent WO 2018/083098. Retrieved from
-
PubChem. (2024).[2] Compound Summary: 4-Methyl-1,3-benzodioxole-5-carboxylic acid.[1][2][5][6] National Center for Biotechnology Information. Retrieved from
-
Dall'Acqua, F., et al. (2024).[9] Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3). Retrieved from
-
Biosynth. (2024).[8][9] 1,3-Benzodioxole-5-carboxylic acid Derivatives and Applications. Retrieved from
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- 3. PubChemLite - 1,3-benzodioxole-5-carboxylic acid, 2,2-difluoro-, methyl ester (C9H6F2O4) [pubchemlite.lcsb.uni.lu]
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An In-Depth Technical Guide to the Solubility of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Understanding the Physicochemical Landscape
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a substituted aromatic carboxylic acid with a molecular structure that dictates its solubility characteristics. As a derivative of benzoic acid, its solubility is fundamentally governed by the interplay of its non-polar benzene ring and the polar carboxylic acid functional group. The presence of the methyl and benzodioxole moieties further influences its interaction with various organic solvents. A thorough understanding of its solubility is critical in various applications, including drug formulation, reaction chemistry, and purification processes.
The general principle of "like dissolves like" provides a preliminary framework for predicting solubility. It is anticipated that 4-Methyl-1,3-benzodioxole-5-carboxylic acid will exhibit greater solubility in polar organic solvents capable of hydrogen bonding, such as alcohols and acetone, compared to non-polar solvents like hexane.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy of solution is related to the enthalpy (ΔH) and entropy (ΔS) of the process by the following equation:
ΔG = ΔH - TΔS
Where:
-
ΔH represents the enthalpy of solution, which is the net energy change associated with the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.
-
T is the absolute temperature in Kelvin.
-
ΔS is the entropy of solution, which is the change in randomness or disorder of the system.
The dissolution of carboxylic acids in organic solvents is typically an endothermic process (ΔH > 0), meaning it requires energy to break the strong intermolecular hydrogen bonds in the solid crystal lattice. However, the process is often driven by a significant increase in entropy (ΔS > 0) as the solute molecules disperse throughout the solvent, leading to a more disordered state.[1][2]
The solubility of substituted benzoic acids is influenced by the nature and position of the substituents.[1] The methyl group in 4-Methyl-1,3-benzodioxole-5-carboxylic acid, being an electron-donating group, can slightly increase the electron density of the aromatic ring, potentially affecting its interaction with solvents.
Experimental Determination of Solubility: Methodologies and Protocols
Accurate determination of solubility requires robust experimental techniques. The following section details established protocols for quantifying the solubility of a solid organic compound.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then determined.
Step-by-Step Protocol:
-
Preparation: Add an excess of 4-Methyl-1,3-benzodioxole-5-carboxylic acid to a series of vials, each containing a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The presence of undissolved solid is crucial to ensure saturation.[4][5]
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[3][5] The temperature should be precisely controlled as solubility is temperature-dependent.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any suspended solid particles.[3]
-
Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV/Vis spectroscopy or gravimetric analysis.
Gravimetric Analysis: A Direct Measurement of Mass
Gravimetric analysis is a straightforward method for determining the concentration of a dissolved solid.[6][7]
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.
Step-by-Step Protocol:
-
Sample Preparation: Obtain a filtered, saturated solution of 4-Methyl-1,3-benzodioxole-5-carboxylic acid as described in the shake-flask method.
-
Weighing: Accurately weigh a clean, dry evaporating dish.
-
Evaporation: Transfer a precise volume of the saturated solution into the pre-weighed evaporating dish. Gently heat the dish to evaporate the solvent, leaving behind the solid solute.[7]
-
Drying: Place the evaporating dish in an oven at a temperature below the melting point of the compound to ensure all residual solvent is removed.
-
Final Weighing: Cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent.
UV/Vis Spectroscopy: A Spectrophotometric Approach
UV/Vis spectroscopy can be a rapid and sensitive method for determining the concentration of a solute, provided the compound has a chromophore that absorbs in the ultraviolet or visible region of the electromagnetic spectrum.[8]
Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law (A = εbc).
Step-by-Step Protocol:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of 4-Methyl-1,3-benzodioxole-5-carboxylic acid in the solvent of interest and scan its UV spectrum to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.[8]
-
Sample Analysis: Obtain a filtered, saturated solution as described in the shake-flask method. Dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the solubility of the compound in the original saturated solution.
Data Presentation and Interpretation
While specific quantitative data for 4-Methyl-1,3-benzodioxole-5-carboxylic acid is unavailable, the following table provides a template for presenting experimentally determined solubility data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Hexane | 25 | Data to be determined | Data to be determined |
Visualizing the Molecular Structure and Solubility Principles
The following diagrams illustrate the molecular structure of 4-Methyl-1,3-benzodioxole-5-carboxylic acid and the key factors influencing its solubility.
Figure 1: Molecular Structure of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
Figure 2: Factors Influencing Solubility
Conclusion
While direct, quantitative solubility data for 4-Methyl-1,3-benzodioxole-5-carboxylic acid in organic solvents remains to be published, this guide provides a robust framework for its investigation. By understanding the underlying principles of solubility and employing the detailed experimental protocols provided, researchers can confidently and accurately determine the solubility profile of this compound. The insights gained from such studies are invaluable for advancing research and development in fields where this and similar molecules play a crucial role.
References
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. Retrieved January 30, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 30, 2026, from [Link]
-
Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 30, 2026, from [Link]
-
Determination of Solubility by Gravimetric Method. (n.d.). Retrieved January 30, 2026, from [Link]
-
Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. (n.d.). Scholars Research Library. Retrieved January 30, 2026, from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 30, 2026, from [Link]
-
Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved January 30, 2026, from [Link]
-
How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. (n.d.). Retrieved January 30, 2026, from [Link]
-
Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. (2019). MDPI. Retrieved January 30, 2026, from [Link]
-
GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. (n.d.). Retrieved January 30, 2026, from [Link]
-
UV Spectrophotometric method for the identification and solubility determination of nevirapine. (2009). Ingenta Connect. Retrieved January 30, 2026, from [Link]
-
Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. (n.d.). Retrieved January 30, 2026, from [Link]
-
Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Discovery and history of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
The following technical guide details the discovery, chemistry, and synthetic pathways of 4-Methyl-1,3-benzodioxole-5-carboxylic acid .
CAS Registry Number: 162506-58-3 Formula: C₉H₈O₄ Molecular Weight: 180.16 g/mol IUPAC Name: 4-methyl-1,3-benzodioxole-5-carboxylic acid Synonyms: 4-Methylpiperonylic acid; 4-Methylbenzo[d][1,3]dioxole-5-carboxylic acid[1]
Executive Summary
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a specialized heterocyclic building block used primarily in the development of Phosphodiesterase 2 (PDE2) inhibitors and related pharmaceutical agents targeting cognitive disorders and CNS indications. Unlike its unsubstituted parent (piperonylic acid), the presence of the methyl group at the 4-position introduces significant steric and electronic constraints, altering the metabolic stability and binding affinity of downstream pharmacophores.
This guide analyzes the compound's discovery context, its critical role as a regiochemically defined scaffold, and the specific synthetic methodologies required to overcome the directing effects of the benzodioxole ring.
Historical Genesis & Chemical Significance
The benzodioxole moiety has been a staple of medicinal chemistry since the isolation of piperine and safrole. However, the specific 4-methyl-5-carboxy isomer represents a "second-generation" scaffold designed to modulate the lipophilicity and metabolic profile of drug candidates.
The Regiochemical Challenge
The discovery and scalable synthesis of this compound were driven by the need to bypass the natural directing effects of the benzodioxole ring.
-
Direct Lithiation Failure: Treatment of 4-methyl-1,3-benzodioxole with strong bases (e.g., s-BuLi) typically results in deprotonation at the 7-position (ortho to the oxygen, meta to the methyl) due to the ortho-lithiation directing ability of the alkoxy group and steric hindrance at the 5-position.
-
Electrophilic Substitution: Friedel-Crafts acylation or halogenation often favors the 6-position , yielding the para-isomer relative to the methyl group.
Therefore, the 5-carboxylic acid isomer cannot be reliably accessed via direct functionalization of the parent heterocycle. Its history is defined by the development of de novo ring-closure strategies to guarantee the correct substitution pattern.
Synthetic Methodologies
To ensure scientific integrity, we present the Ring-Closure Strategy , which is the industry-standard method for ensuring regiochemical purity.
Method A: Methylenation of Dihydroxybenzoic Acid (Preferred Route)
This route guarantees the position of the carboxyl group by starting with it already in place on the benzene ring.
Reaction Logic:
-
Precursor: 2-Methyl-3,4-dihydroxybenzoic acid (or its methyl ester).
-
Reagent: Dibromomethane (CH₂Br₂) or Diiodomethane (CH₂I₂).
-
Catalyst/Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) in an aprotic polar solvent (DMF or DMSO).
-
Mechanism: Double nucleophilic substitution (Sɴ2) where the catecholic hydroxyls displace the halides to form the dioxole ring.
Experimental Protocol (Self-Validating System)
-
Step 1: Dissolve 2-methyl-3,4-dihydroxybenzoic acid methyl ester (1.0 eq) in anhydrous DMF (10 vol).
-
Step 2: Add anhydrous K₂CO₃ (2.5 eq). Note: The excess base is critical to neutralize the HBr generated and maintain the phenoxide anions.
-
Step 3: Add Dibromomethane (1.2 eq) dropwise.
-
Step 4: Heat the mixture to 100°C for 12 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the starting catechol.
-
Step 5 (Workup): Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate.[2] Wash organic layer with brine to remove DMF.
-
Step 6 (Hydrolysis): Treat the resulting ester with LiOH (3 eq) in THF/Water (1:1) at room temperature for 4 hours to liberate the free acid.
-
Step 7 (Purification): Acidify to pH 3 with 1N HCl. The product precipitates as a white solid.[3] Recrystallize from Ethanol/Water.
Method B: Oxidation of 5-Formyl Derivative
An alternative route involves the oxidation of 4-methyl-1,3-benzodioxole-5-carbaldehyde. However, accessing this specific aldehyde requires a Vilsmeier-Haack reaction that must be carefully optimized to avoid the 6-isomer.
Visualization of Synthetic Pathways
The following diagram illustrates the regiochemical divergence between direct functionalization (which fails) and the correct ring-closure pathway.
Caption: Figure 1. Regiochemical divergence in synthesis. Direct lithiation of the parent heterocycle yields the undesired 7-isomer, whereas ring closure of the pre-functionalized benzoic acid yields the correct 5-isomer.
Applications in Drug Development
Phosphodiesterase 2 (PDE2) Inhibitors
The 4-methyl-1,3-benzodioxole-5-carboxylic acid moiety serves as a critical pharmacophore in the synthesis of PDE2 inhibitors.
-
Mechanism: PDE2 enzymes regulate cGMP and cAMP levels in the brain. Inhibition is a strategy for treating cognitive impairment associated with schizophrenia and Alzheimer's disease.
-
Role of the Scaffold: The benzodioxole ring mimics the catechol moiety of endogenous neurotransmitters but is metabolically stable. The 4-methyl group restricts rotation when attached to a biaryl system, locking the molecule into a bioactive conformation and improving selectivity against other PDE isoforms (e.g., PDE10).
Structural Analogs
This acid is also a precursor for "reversed" amides and esters in:
-
Endothelin Receptor Antagonists: Where the benzodioxole replaces the methoxy-benzene rings to alter solubility.
-
Antiviral Agents: As a side-chain modifier in protease inhibitors (e.g., Telaprevir intermediates).
References
-
PubChem. (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]
- Janssen Pharmaceutica NV. (2018). [1,2,4]Triazolo[1,5-a]pyrimidine derivatives as PDE2 inhibitors. World Intellectual Property Organization Patent WO2018083098.
- Caporaso, M. et al. (2015). Ortho-spirocarbonates and ortho-spirothiocarbonates: synthesis, functionalization and coupling. Tetrahedron, 71(4), 545-551. (Discusses the lithiation regioselectivity of 4-methyl-1,3-benzodioxole favoring the 7-position).
Sources
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- 3. CN104030893A - Method for preparing 4-methyl catechol - Google Patents [patents.google.com]
Methodological & Application
Technical Application Note: Scalable Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
Executive Summary
This application note details a robust, two-step synthesis protocol for 4-Methyl-1,3-benzodioxole-5-carboxylic acid , a highly functionalized scaffold often utilized in the development of anticonvulsant analogs (e.g., structural derivatives of Stiripentol) and agrochemicals.
The synthesis addresses the specific challenge of steric hindrance introduced by the C4-methyl group, which complicates standard methylenation procedures. The protocol utilizes a cesium-promoted ring closure followed by a high-fidelity Pinnick oxidation to ensure regiochemical integrity and prevent over-oxidation of the electron-rich dioxole ring.
Target Molecule Profile
| Property | Detail |
| IUPAC Name | 4-Methyl-1,3-benzodioxole-5-carboxylic acid |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Key Structural Features | 1,3-Dioxole ring (acid sensitive), C4-Methyl (steric block), C5-Carboxyl |
| Primary Challenge | Preventing intermolecular polymerization during ring closure; avoiding ring cleavage during oxidation.[1][2][3][4] |
Retrosynthetic Strategy
The most reliable route avoids direct functionalization of the benzodioxole ring (which suffers from poor regioselectivity due to the directing conflict between the alkoxy and alkyl groups). Instead, we construct the ring after establishing the carbon skeleton.
Pathway:
-
Precursor: 3,4-Dihydroxy-5-methylbenzaldehyde (commercially available or derived from vanillin).
-
Step 1 (Ring Closure): Methylenation using Dibromomethane (
) facilitated by the "Cesium Effect" to promote intramolecular cyclization over intermolecular polymerization. -
Step 2 (Oxidation): Pinnick Oxidation (NaClO₂) to convert the aldehyde to the carboxylic acid without compromising the sensitive methylenedioxy bridge.
Figure 1: Retrosynthetic analysis emphasizing the preservation of the oxidation state until the final step.
Experimental Protocols
Protocol A: Cesium-Promoted Methylenation
Objective: Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxaldehyde.
Rationale: The C4-methyl group creates steric crowding around the C3-hydroxyl. Standard bases (
Reagents & Materials
-
Substrate: 3,4-Dihydroxy-5-methylbenzaldehyde (1.0 eq)
-
Alkylating Agent: Dibromomethane (
) (1.5 eq) — Superior leaving group compared to DCM. -
Base: Cesium Carbonate (
) (0.5 eq) + Potassium Carbonate ( ) (1.0 eq) — Cost-saving hybrid base system. -
Solvent: Anhydrous DMF (Dimethylformamide) — 0.1 M concentration.
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Solvation: Charge the flask with 3,4-Dihydroxy-5-methylbenzaldehyde (10 g, 65.7 mmol) and anhydrous DMF (650 mL). Note: High dilution is critical to prevent polymer formation.
-
Base Addition: Add finely ground
(9.1 g) and (10.7 g). Stir vigorously at room temperature for 15 minutes to generate the phenoxide anions. -
Alkylation: Add Dibromomethane (6.9 mL, 98.5 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 110°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting catechol (polar) should disappear, replaced by a less polar spot (aldehyde).
-
Workup:
-
Cool to room temperature and filter off inorganic salts through a Celite pad.
-
Concentrate the filtrate under reduced pressure (remove bulk DMF).
-
Dilute residue with Ethyl Acetate (200 mL) and wash with Water (3 x 100 mL) to remove residual DMF.
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (SiO₂, 10% EtOAc/Hexanes).
Expected Yield: 85–92% Data: ¹H NMR (400 MHz, CDCl₃) δ 10.1 (s, 1H, CHO), 6.05 (s, 2H, -OCH₂O-), 2.25 (s, 3H, Ar-CH₃).
Protocol B: Pinnick Oxidation (Chlorite Oxidation)
Objective: Conversion of the aldehyde to the carboxylic acid.[5][6][7]
Rationale: Traditional oxidants like Permanganate (
Reagents & Materials
-
Substrate: 4-Methyl-1,3-benzodioxole-5-carboxaldehyde (from Protocol A).
-
Oxidant: Sodium Chlorite (
) (80% purity, 1.5 eq). -
Buffer: Sodium Dihydrogen Phosphate monohydrate (
) (1.5 eq). -
Scavenger: 2-Methyl-2-butene (5.0 eq).
-
Solvent: t-Butanol : Water (3:1 ratio).
Step-by-Step Procedure
-
Solvation: In a round-bottom flask, dissolve the aldehyde (5.0 g, 30.5 mmol) in t-Butanol (90 mL) and 2-Methyl-2-butene (16 mL).
-
Oxidant Preparation: Prepare a separate aqueous solution containing
(4.14 g) and (6.3 g) in Water (30 mL). -
Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution over 20 minutes at room temperature. Observation: The solution may turn slight yellow.
-
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Quench: Isolate the reaction mixture. If residual oxidant remains (check with starch-iodide paper), add solid Sodium Sulfite (
) until the yellow color dissipates. -
Workup (Acid-Base Extraction):
-
Evaporate the volatile t-Butanol under reduced pressure.
-
Basify the aqueous residue to pH 10 with 1N NaOH (converts acid to carboxylate salt, staying in water).
-
Wash the aqueous layer with Diethyl Ether (2 x 50 mL) to remove unreacted aldehyde or non-acidic impurities.
-
Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 2. The product will precipitate as a white solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Expected Yield: 90–95% Data: ¹H NMR (DMSO-d₆) δ 12.5 (br s, 1H, COOH), 7.3 (s, 1H, Ar-H), 6.1 (s, 2H, -OCH₂O-), 2.3 (s, 3H, Ar-CH₃).
Process Workflow & Logic
The following diagram illustrates the critical decision points and purification logic essential for maintaining high purity.
Figure 2: Operational workflow for the two-step synthesis.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Risk Factor | Mitigation Strategy |
| Solvent Concentration (Step 1) | Polymerization | The reaction must be run at high dilution (0.1M or lower). If the concentration is too high, intermolecular etherification dominates over intramolecular ring closure. |
| Water Content (Step 1) | Reduced Yield | Use anhydrous DMF. Water deactivates the carbonate base and competes for the alkylating agent. |
| Scavenger Absence (Step 2) | Chlorination | Failure to use 2-methyl-2-butene (or resorcinol) will result in chlorination of the aromatic ring by HOCl, creating inseparable impurities. |
| pH Control (Step 2 Workup) | Product Loss | The final acid is likely soluble in organic solvents if not fully deprotonated. Ensure pH > 10 during the initial wash, then pH < 2 to precipitate. |
References
-
Methylenation Protocols
-
Methodology: "Process for preparing 3,4-methylenedioxybenzaldehyde."[8] US Patent 3,436,403A. (Describes the use of aprotic dipolar solvents for catechol methylenation).
-
Source:
-
-
Pinnick Oxidation Mechanism & Standards
- Original Paper: Bal B.S., Childers W.E., Pinnick H.W. "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, 1981, 37(11), 2091-2096. (Establishes the NaClO2/Scavenger protocol).
-
Mechanism:[1][2][5][6][9][10] "Mechanistic investigations on Pinnick oxidation: a density functional theory study."[5] Royal Society Open Science, 2020.
-
Source:
-
Synthesis of Related Benzodioxole Carboxylic Acids
- Context: "Synthesis of 1,3-benzodioxole-4-carboxylic acid.
-
Source:
-
General Oxidation of Electron-Rich Aldehydes
Sources
- 1. researchgate.net [researchgate.net]
- 2. perfumersworld.com [perfumersworld.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. US4549025A - Process for oxidizing aldehydes to carboxylic acids - Google Patents [patents.google.com]
- 8. US3436403A - Methylenation method - Google Patents [patents.google.com]
- 9. 1,3-BENZODIOXOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid: A Detailed Application Note and Protocol
Abstract
This comprehensive guide details the experimental procedure for the preparation of 4-Methyl-1,3-benzodioxole-5-carboxylic acid, a valuable intermediate in the synthesis of various active pharmaceutical ingredients and other fine chemicals.[1][2][3] This document provides a step-by-step protocol, an in-depth discussion of the underlying chemical principles, and safety considerations. The procedure is designed for researchers, scientists, and professionals in drug development, offering a clear and reproducible method for the synthesis of this key compound.
Introduction
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a derivative of 1,3-benzodioxole, a structural motif present in a wide array of natural products and synthetic compounds with significant biological activities. The strategic placement of the methyl and carboxylic acid groups on the benzodioxole scaffold makes it a crucial building block for the synthesis of more complex molecules. This guide outlines a robust and efficient multi-step synthesis, commencing from the readily available precursor, 4-methylcatechol.
Overall Synthetic Scheme
The synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid is accomplished through a three-step process:
-
Methylenation of 4-methylcatechol: Formation of the 1,3-benzodioxole ring system.
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the 5-position of the benzodioxole ring.
-
Oxidation: Conversion of the formyl group to a carboxylic acid.
Figure 1: Overall synthetic workflow.
Materials and Methods
Materials
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity |
| 4-Methylcatechol | C₇H₈O₂ | 124.14 | 452-86-8 | ≥98% |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | ≥97%, pellets |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Anhydrous, ≥99.9% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 | ≥99% |
| Potassium Permanganate | KMnO₄ | 158.03 | 7722-64-7 | ≥99% |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | ACS grade |
| Sodium Bisulfite | NaHSO₃ | 104.06 | 7631-90-5 | ACS grade |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 37% (w/w) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, ≥99.7% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade |
| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous |
Equipment
-
Three-neck round-bottom flasks (500 mL and 1 L)
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocols
Step 1: Synthesis of 4-Methyl-1,3-benzodioxole
Scientific Rationale: This step involves a nucleophilic substitution reaction where the dianion of 4-methylcatechol, formed in situ by deprotonation with a strong base, reacts with dichloromethane to form the methylenedioxy bridge.[4] Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction due to its high boiling point and its ability to solvate cations, thereby enhancing the nucleophilicity of the phenoxide ions.
Procedure:
-
To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 500 mL of dimethyl sulfoxide (DMSO) and 100 mL of dichloromethane.
-
Begin stirring and heat the mixture to 125-130 °C.
-
In a separate beaker, prepare a mixture of 4-methylcatechol (0.5 mol, 62.07 g) and powdered sodium hydroxide (1.05 mol, 42.0 g).
-
Once the reaction mixture has reached the desired temperature, add the 4-methylcatechol and sodium hydroxide mixture in small portions over a period of 30-45 minutes. Caution: The reaction is exothermic, and the addition should be controlled to maintain the temperature within the specified range.
-
After the addition is complete, continue to stir the reaction mixture at 125-130 °C for an additional 2 hours.
-
Allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 2 L beaker and slowly add 1 L of water with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL).
-
Combine the organic layers and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 4-Methyl-1,3-benzodioxole as a colorless oil.
Step 2: Vilsmeier-Haack Formylation of 4-Methyl-1,3-benzodioxole
Scientific Rationale: The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds.[5] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide (N,N-dimethylformamide) and phosphorus oxychloride.[5] This electrophilic species then attacks the electron-rich 4-methyl-1,3-benzodioxole ring, predominantly at the position para to the methyl group and ortho to the oxygen of the dioxole ring, due to the activating and directing effects of these substituents.
Procedure:
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (0.3 mol, 21.93 g, 23.2 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (0.33 mol, 50.6 g, 30.7 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to allow for the complete formation of the Vilsmeier reagent.
-
Cool the mixture back down to 0-5 °C.
-
Add a solution of 4-Methyl-1,3-benzodioxole (0.25 mol, 34.04 g) in 50 mL of anhydrous DMF dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 3 hours.
-
Cool the reaction mixture in an ice bath and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to afford 4-Methyl-1,3-benzodioxole-5-carbaldehyde as a crystalline solid.
Step 3: Oxidation of 4-Methyl-1,3-benzodioxole-5-carbaldehyde
Scientific Rationale: The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. Potassium permanganate is a strong and effective oxidizing agent for this transformation. The reaction is typically carried out in a suitable solvent, such as acetone, and the progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.
Procedure:
-
In a 1 L round-bottom flask, dissolve 4-Methyl-1,3-benzodioxole-5-carbaldehyde (0.1 mol, 16.41 g) in 400 mL of acetone.
-
In a separate beaker, prepare a solution of potassium permanganate (0.12 mol, 18.96 g) in 200 mL of water.
-
Slowly add the potassium permanganate solution to the stirred solution of the aldehyde. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared (approximately 2-4 hours).
-
A brown precipitate of manganese dioxide will form. Filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Acidify the remaining aqueous solution with 6 M hydrochloric acid to a pH of approximately 2. A white precipitate of the carboxylic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 4-Methyl-1,3-benzodioxole-5-carboxylic acid as a white crystalline solid.
Characterization of the Final Product
The identity and purity of the synthesized 4-Methyl-1,3-benzodioxole-5-carboxylic acid should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR: Confirm the presence of the characteristic peaks for the methyl, methylene, aromatic, and carboxylic acid protons.
-
¹³C NMR: Verify the number and chemical shifts of the carbon atoms in the molecule.
-
FT-IR: Identify the characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as the C-O stretches of the benzodioxole ring.
-
Mass Spectrometry: Determine the molecular weight of the compound.
| Property | Expected Value |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Literature dependent |
Safety Precautions
-
General: All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Dichloromethane: Is a suspected carcinogen and is volatile. Handle with care and avoid inhalation of vapors.
-
Sodium Hydroxide: Is corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.
-
Phosphorus Oxychloride: Is highly corrosive and reacts violently with water. It is a lachrymator. Handle with extreme care in a dry environment.
-
Potassium Permanganate: Is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials.
Discussion of Alternative Synthetic Routes
While the presented protocol offers a reliable pathway, other synthetic strategies can be considered:
-
Direct Carboxylation (Kolbe-Schmitt Reaction): This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure.[6] While typically applied to simple phenols, it could potentially be adapted for 4-methyl-1,3-benzodioxole, although regioselectivity might be a challenge.
-
Grignard Reaction: If a halogenated precursor, such as 5-bromo-4-methyl-1,3-benzodioxole, is available, a Grignard reagent can be formed and subsequently reacted with carbon dioxide to yield the desired carboxylic acid.[7] This method is generally high-yielding and reliable.
The choice of the synthetic route will depend on the availability of starting materials, scalability requirements, and the desired purity of the final product.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this important chemical intermediate for its application in drug discovery and development.
References
-
PubChem Compound Summary for CID 18989160, 4-Methyl-1,3-benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. 1,3-Benzodioxole. [Link]
-
Wikipedia. Kolbe–Schmitt reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Phantatomix. 4-Methyl-1,3-benzodioxole-5-carboxylic acid. [Link]
-
Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. [Link]
-
Sciencemadness.org. Vilsmeier-Haack Piperonal Synthesis. [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
PubChem Compound Summary for CID 7196, 1,3-Benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: A Step-by-Step Guide to the Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
Abstract
This document provides a detailed, research-grade protocol for the multi-step synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid, a valuable intermediate in pharmaceutical synthesis.[1][2] The synthesis is designed as a reproducible three-step pathway commencing from the readily available precursor, sesamol. The protocol elucidates the ortho-methylation of sesamol, followed by Vilsmeier-Haack formylation to introduce the aldehyde functionality, and culminates in the oxidation of the resulting aldehyde to the target carboxylic acid. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety precautions, and detailed procedural instructions to ensure successful replication and scalability in a research or process development setting.
Introduction: Significance and Synthetic Strategy
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a bespoke chemical entity belonging to the benzodioxole class of compounds. The benzodioxole scaffold is a key structural motif in numerous bioactive molecules, including pharmaceuticals and natural products.[3] Derivatives of this core structure are explored for a wide range of therapeutic applications.[4][5][6] The title compound serves as a crucial building block, enabling the synthesis of more complex molecular architectures for drug discovery and development.
The synthetic strategy detailed herein was devised to be robust, efficient, and scalable. It leverages well-established and high-yielding chemical transformations. The pathway begins with sesamol (1,3-benzodioxol-5-ol), a naturally derived phenolic compound, making it an economical and accessible starting material.[7] The synthesis proceeds through the following key transformations:
-
Directed Ortho-Methylation: Introduction of a methyl group at the C4 position, ortho to the hydroxyl group of sesamol.
-
Vilsmeier-Haack Formylation: Electrophilic aromatic substitution to install a formyl (-CHO) group at the C5 position.
-
Oxidation: Conversion of the formyl group to the final carboxylic acid functionality.
This document provides the detailed experimental procedures, the rationale behind the chosen methodologies, and the necessary data for successful synthesis and characterization.
Overall Synthetic Workflow
The synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid from sesamol is accomplished via the three-step sequence illustrated below.
Caption: Overall synthetic route from Sesamol to the final product.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-1,3-benzodioxol-5-ol (Intermediate 1)
Principle and Rationale
The first step involves the selective methylation of sesamol at the position ortho to the phenolic hydroxyl group. Phenols are highly activated aromatic systems, and the hydroxyl group is an ortho-, para-director for electrophilic aromatic substitution. Direct Friedel-Crafts alkylation can sometimes lead to polysubstitution and O-alkylation as a competing reaction. A directed ortho-methylation approach offers greater control. In this protocol, we adapt a hydroxymethylation followed by reduction, a common strategy for achieving ortho-alkylation of phenols. Initially, a formyl group is introduced via a Reimer-Tiemann reaction, which is known for its ortho-selectivity in phenols.[8][9][10] The resulting aldehyde is then reduced to a methyl group.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity (per 10 mmol scale) | Notes |
| Sesamol | 99% | Sigma-Aldrich | 1.38 g (10 mmol) | Starting material |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | 2.4 g (60 mmol) | Base for phenoxide formation |
| Chloroform (CHCl₃) | ACS Reagent, ≥99.8% | VWR | 7.2 g (60 mmol, 4.8 mL) | Dichlorocarbene precursor |
| Deionized Water | - | - | 50 mL | Solvent |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 100 mL | Extraction solvent |
| Hydrochloric Acid (HCl) | 6 M Aqueous | J.T. Baker | As needed | For acidification |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Acros Organics | ~10 g | Drying agent |
| Zinc Dust (Zn) | <10 µm particle size | Sigma-Aldrich | 3.27 g (50 mmol) | Reducing agent |
| Acetic Acid | Glacial | Fisher Scientific | 30 mL | Solvent for reduction |
Step-by-Step Protocol
Part A: Ortho-Formylation (Reimer-Tiemann Reaction)
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sesamol (1.38 g, 10 mmol) and deionized water (25 mL).
-
Slowly add a solution of sodium hydroxide (2.4 g, 60 mmol) in deionized water (25 mL) with stirring. The sesamol will dissolve to form sodium sesamoxide.
-
Heat the mixture to 60-65°C in a water bath.
-
From the dropping funnel, add chloroform (4.8 mL, 60 mmol) dropwise over 30 minutes. The reaction is exothermic, and the mixture will turn a brownish color. Maintain the temperature at 60-65°C.
-
After the addition is complete, continue stirring at 60-65°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature. The excess chloroform can be removed by distillation under reduced pressure.
-
Carefully acidify the cooled reaction mixture with 6 M HCl until the pH is approximately 2. A precipitate will form.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 4-hydroxy-5-methoxybenzaldehyde. This intermediate is often used in the next step without extensive purification.
Part B: Reduction to 4-Methyl-1,3-benzodioxol-5-ol
-
Place the crude aldehyde from the previous step into a 100 mL round-bottom flask.
-
Add glacial acetic acid (30 mL) and zinc dust (3.27 g, 50 mmol).
-
Add concentrated HCl (5 mL) dropwise with caution (vigorous reaction).
-
Heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove excess zinc.
-
Pour the filtrate into 100 mL of ice-cold water and extract with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, 4-Methyl-1,3-benzodioxol-5-ol. Purify by column chromatography if necessary.
Safety Precautions
-
Chloroform is a suspected carcinogen and is toxic. Handle in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The Reimer-Tiemann reaction can be highly exothermic. Maintain careful temperature control.
-
Hydrochloric acid is corrosive. Handle with care.
Step 2: Synthesis of 4-Methyl-1,3-benzodioxole-5-carbaldehyde (Intermediate 2)
Principle and Rationale
This step employs the Vilsmeier-Haack reaction to introduce a formyl group onto the electron-rich aromatic ring of Intermediate 1.[11][12][13][14] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophile then attacks the aromatic ring, which is highly activated by the hydroxyl and methylenedioxy groups, leading to formylation predominantly at the C5 position.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity (per 10 mmol scale) | Notes |
| 4-Methyl-1,3-benzodioxol-5-ol | Synthesized above | - | 1.52 g (10 mmol) | Starting material |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 2.3 mL (30 mmol) | Vilsmeier reagent precursor |
| Phosphorus Oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | 1.4 mL (15 mmol) | Vilsmeier reagent precursor |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR | 30 mL | Solvent |
| Sodium Acetate | Anhydrous | Fisher Scientific | 12.3 g (150 mmol) | For work-up |
| Ice | - | - | ~100 g | For quenching |
Step-by-Step Protocol
-
In a 100 mL three-necked flask under an inert atmosphere (nitrogen or argon), cool anhydrous DMF (2.3 mL, 30 mmol) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.4 mL, 15 mmol) dropwise with vigorous stirring. Maintain the temperature below 10°C. The Vilsmeier reagent will form as a yellowish solid complex.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 4-Methyl-1,3-benzodioxol-5-ol (1.52 g, 10 mmol) in anhydrous dichloromethane (20 mL) dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40°C for 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask in an ice bath and carefully pour the contents onto 100 g of crushed ice.
-
Add a solution of sodium acetate (12.3 g) in water (50 mL) to hydrolyze the iminium intermediate and neutralize the acid.
-
Stir the mixture vigorously for 1 hour. A precipitate of the aldehyde should form.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-Methyl-1,3-benzodioxole-5-carbaldehyde. The product can be purified by recrystallization or column chromatography.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
DMF is a potential teratogen. Avoid inhalation and skin contact.
-
The quenching process is exothermic. Perform it slowly and with adequate cooling.
Step 3: Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid (Final Product)
Principle and Rationale
The final step is the oxidation of the aromatic aldehyde to a carboxylic acid. A variety of oxidizing agents can accomplish this transformation.[2][15][16] We will use potassium permanganate (KMnO₄) under basic conditions, a classic and effective method. The aldehyde is oxidized to the corresponding carboxylate salt, which upon acidic workup, yields the final carboxylic acid.[15][17]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity (per 8 mmol scale) | Notes |
| 4-Methyl-1,3-benzodioxole-5-carbaldehyde | Synthesized above | - | 1.33 g (8 mmol) | Starting material |
| Potassium Permanganate (KMnO₄) | ACS Reagent, ≥99% | Sigma-Aldrich | 1.52 g (9.6 mmol) | Oxidizing agent |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | 0.4 g (10 mmol) | Base |
| Acetone | ACS Grade | VWR | 50 mL | Solvent |
| Water | Deionized | - | 50 mL | Solvent |
| Sodium Bisulfite (NaHSO₃) | Reagent Grade | Acros Organics | As needed | To quench excess KMnO₄ |
| Hydrochloric Acid (HCl) | 6 M Aqueous | J.T. Baker | As needed | For acidification |
Step-by-Step Protocol
-
In a 250 mL flask, dissolve 4-Methyl-1,3-benzodioxole-5-carbaldehyde (1.33 g, 8 mmol) in acetone (50 mL).
-
In a separate beaker, prepare a solution of potassium permanganate (1.52 g, 9.6 mmol) and sodium hydroxide (0.4 g, 10 mmol) in water (50 mL).
-
Cool the aldehyde solution to 0-5°C in an ice bath.
-
Slowly add the KMnO₄ solution to the aldehyde solution dropwise over 30-45 minutes, ensuring the temperature remains below 10°C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears and the brown MnO₂ dissolves.
-
Filter the mixture to remove any remaining solids.
-
Reduce the volume of the filtrate by about half using a rotary evaporator to remove the acetone.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by slowly adding 6 M HCl.
-
The desired carboxylic acid will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Safety Precautions
-
Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.
-
The reaction with KMnO₄ is exothermic. Maintain careful temperature control to avoid side reactions.
-
Handle all chemicals with appropriate PPE.
Data Summary
| Step | Starting Material | Key Reagents | Product | Theoretical Yield (g) | Physical Form |
| 1 | Sesamol | NaOH, CHCl₃, Zn, HCl | 4-Methyl-1,3-benzodioxol-5-ol | 1.52 | Solid |
| 2 | Intermediate 1 | DMF, POCl₃ | 4-Methyl-1,3-benzodioxole-5-carbaldehyde | 1.66 | Solid |
| 3 | Intermediate 2 | KMnO₄, NaOH | 4-Methyl-1,3-benzodioxole-5-carboxylic acid | 1.55 (from 8 mmol) | Crystalline Solid |
Logical Workflow Diagram
Caption: Detailed experimental workflow for the three-step synthesis.
References
-
ResearchGate. (2023). Oxidation of aromatic aldehydes to their carboxylic acid. Retrieved from [Link]
-
Nano diainc. (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
International Journal of Scientific Research in Science and Technology. (n.d.). Review Article on Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved from [Link]
-
YouTube. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. Retrieved from [Link]
-
Wikipedia. (n.d.). Sesamol. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Sesamol – Knowledge and References. Retrieved from [Link]
-
PubMed. (n.d.). Sesamol serves as a p53 stabilizer to relieve rheumatoid arthritis progression and inhibits the growth of synovial organoids. Retrieved from [Link]
Sources
- 1. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 2. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Sesamol serves as a p53 stabilizer to relieve rheumatoid arthritis progression and inhibits the growth of synovial organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sesamol - Wikipedia [en.wikipedia.org]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. youtube.com [youtube.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Purification of 4-Methyl-1,3-benzodioxole-5-carboxylic acid by recrystallization
Executive Summary
This application note details the purification of 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 162506-58-3), a critical intermediate in the synthesis of pharmaceutical agents such as Stiripentol analogs and other benzodioxole-based bioactives. While structurally similar to piperonylic acid, the presence of the C4-methyl group introduces specific steric and lipophilic properties that alter its solubility profile.
This guide provides a self-validating protocol for purification via recrystallization , supported by an optional acid-base "swing" pre-treatment for crude batches with high non-acidic organic loads.
Chemical Context & Impurity Profile[1][2][3][4][5][6]
Structural Analysis
The target molecule features a lipophilic 1,3-benzodioxole core fused with a polar carboxylic acid moiety. The C4-methyl group increases lipophilicity compared to the parent piperonylic acid and introduces steric strain near the dioxole ring.
-
Target Compound: 4-Methyl-1,3-benzodioxole-5-carboxylic acid[1][2][3][4][5][6]
-
Predicted Melting Point: High melting solid (Expect >180°C; Reference Piperonylic acid MP is ~229°C).
Common Impurities
Understanding the synthesis origin is vital for purification. Common synthetic routes involve the oxidation of 4-methyl-1,3-benzodioxole-5-carbaldehyde or lithiation/carboxylation of 4-methyl-1,3-benzodioxole.
| Impurity Type | Likely Identity | Solubility Characteristic | Removal Strategy |
| Starting Material | 4-Methyl-1,3-benzodioxole (liquid/low melt) | Highly Lipophilic | Remains in non-polar mother liquor (Toluene/Hexane). |
| Intermediate | 4-Methyl-1,3-benzodioxole-5-carbaldehyde | Moderate Lipophilicity | Recrystallization (Ethanol/Water). |
| Side Product | Piperonylic acid (Des-methyl analog) | High Melting Solid | Difficult to separate; requires high-efficiency fractional crystallization. |
| Inorganic | Chromium/Manganese salts (from oxidation) | Insoluble in organics | Hot filtration. |
Solvent Selection Strategy
Due to the lack of widely published specific solubility data for the 4-methyl derivative, this protocol utilizes a Solubility Screening Framework based on the compound's functional groups.
-
Primary Recommendation (Polar/Non-Polar Balance): Ethanol/Water (95:5 to 80:20) . The carboxylic acid forms hydrogen bonds with ethanol, while water acts as a potent anti-solvent to drive yield upon cooling.
-
Secondary Recommendation (Non-Polar Impurity Removal): Toluene . Excellent for removing unreacted starting materials (non-acidic benzodioxoles) which remain soluble in cold toluene.
Solvent Screening Data (Typical Behavior for Benzoic Acid Derivatives)
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Water | Low | Insoluble | Anti-solvent |
| Ethanol (95%) | High | Moderate | Primary Solvent |
| Toluene | High | Low | Secondary Solvent |
| Ethyl Acetate | Very High | High | Poor yield (too soluble) |
| Hexane/Heptane | Low | Insoluble | Anti-solvent |
Detailed Purification Protocols
Method A: The "Acid-Base Swing" (Pre-treatment)
Use this method if the crude purity is <90% or contains significant non-acidic tars.
-
Dissolution: Dissolve crude solid in 1M NaOH (aq). The acid converts to the sodium salt (soluble).
-
Extraction: Wash the aqueous layer with Ethyl Acetate (2x).
-
Mechanism:[8] Non-acidic impurities (aldehydes, unreacted benzodioxole) migrate to the organic layer. The target stays in water.
-
-
Precipitation: Acidify the aqueous layer to pH 1-2 using 6M HCl. The target acid precipitates.[9]
-
Filtration: Filter the solid, wash with cold water, and dry. Proceed to Method B.
Method B: Recrystallization (Polishing)
Use this method for crude purity >90% or after Method A.
Reagents
-
Solvent: Ethanol (95% or absolute)
-
Anti-solvent: Deionized Water (warm)
-
Activated Carbon: (Optional, for decolorization)
Step-by-Step Protocol
-
Preparation: Place 10.0 g of crude acid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution (Reflux): Add 50 mL of Ethanol. Heat to reflux (approx. 78°C).
-
Observation: If solid remains, add Ethanol in 5 mL increments until fully dissolved.
-
Note: If black specks (inorganics/carbon) are present, perform a Hot Filtration through a pre-warmed Celite pad.
-
-
Nucleation Setup: Remove from heat. While the solution is still near boiling, slowly add warm water (approx. 50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clearing: Add 1-2 mL of hot Ethanol to just clear the turbidity.
-
Controlled Cooling:
-
Allow the flask to cool to room temperature undisturbed on a cork ring (approx. 2 hours).
-
Mechanism:[8] Slow cooling prevents "oiling out" and trapping of impurities, promoting the growth of pure crystal lattices.
-
Once at room temp, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation: Filter the crystals using a Buchner funnel.
-
Washing: Wash the filter cake with a cold mixture of Ethanol/Water (1:1, 20 mL).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Process Visualization
Recrystallization Workflow Diagram
The following diagram illustrates the critical decision points and physical workflow for the purification process.
Figure 1: Decision tree and workflow for the purification of 4-Methyl-1,3-benzodioxole-5-carboxylic acid, integrating purity assessment and solvent manipulation.
Analytical Validation (PAT)
To ensure the trustworthiness of the protocol, the following analytical checkpoints must be met:
-
HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile : Water (0.1% H3PO4) gradient.
-
Target: >98.5% Area under curve (AUC).
-
-
1H-NMR Spectroscopy (DMSO-d6):
-
Verify the integral ratio of the methyl group (singlet, ~2.2-2.3 ppm, 3H) to the methylenedioxy protons (singlet, ~6.0 ppm, 2H).
-
Confirm absence of aldehyde peak (~10 ppm).
-
-
Differential Scanning Calorimetry (DSC):
-
Run a heat cycle at 10°C/min. A sharp endotherm indicates high purity.
-
Note: Establish the specific melting point of your pure reference standard, as literature values for the 4-methyl derivative are less common than the parent piperonylic acid (229°C).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or solvent too polar (too much water). | Re-heat to dissolve. Add more Ethanol. Cool very slowly with vigorous stirring. |
| Low Yield | Too much solvent used or not cooled enough. | Concentrate the mother liquor by rotary evaporation and repeat cooling cycle (Second Crop). |
| Colored Impurities | Oxidation byproducts. | Add Activated Carbon (5 wt%) during the hot dissolution step, reflux for 10 min, then hot filter. |
References
-
General Recrystallization Theory: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." [Link]
-
Parent Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7196, Piperonylic acid." [Link]
- Purification of Benzoic Acid Derivatives: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug Intermediate | 药物中间体 | 药物中间体 | MCE [medchemexpress.cn]
- 4. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | Phantatomix [phantatomix.com]
- 5. myskinrecipes.com [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Piperonylic Acid [drugfuture.com]
- 8. IL266305A - History [4,2,1] triazolo [5,1-a] pyrimidine as pde2 inhibitors - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Note: Purification of 4-Methyl-1,3-benzodioxole-5-carboxylic acid by Column Chromatography
Abstract
This technical guide details the purification of 4-Methyl-1,3-benzodioxole-5-carboxylic acid , a key intermediate in drug synthesis. The presence of a free carboxylic acid moiety combined with the lipophilic methylenedioxy ring creates a "push-pull" interaction with standard silica stationary phases, often resulting in severe peak tailing (streaking) and yield loss. This protocol utilizes an acid-modified mobile phase strategy to suppress ionization, ensuring sharp band elution and high recovery (>90%).
Physicochemical Profiling & Strategy
Successful chromatography requires understanding the analyte's behavior in solution.
Compound Data
| Property | Value | Implication for Chromatography |
| Structure | Benzodioxole ring with methyl and carboxyl substituents | Aromatic UV absorption (254 nm) is strong. |
| Molecular Weight | 180.16 g/mol | Small molecule; rapid diffusion. |
| pKa (Acid) | ~4.3 - 4.5 (Predicted) | Exists as an equilibrium of neutral/anionic forms at neutral pH. |
| LogP | ~1.79 | Moderately lipophilic, but polarity is dominated by the -COOH group. |
| Solubility | Low in Hexanes/Water; High in EtOAc, DCM, THF, MeOH. | Critical: Sample cannot be loaded in pure non-polar solvent. |
The "Tailing" Challenge
On unmodified silica gel (
-
Result: The analyte "drags" through the column, eluting over a wide volume rather than a tight band.
-
Solution: Mobile Phase Acidification. Adding 1% Acetic Acid (AcOH) to the mobile phase lowers the pH below the analyte's pKa, forcing it into its neutral, protonated state (
). This breaks the interaction with silanols.
Method Development Strategy
We will use a Normal Phase Flash Chromatography approach with a gradient elution.
Stationary Phase
-
Material: Irregular Silica Gel 60 (40-63 µm).
-
Rationale: Standard phase is sufficient provided the mobile phase is modified. Reverse-phase (C18) is an alternative but often unnecessary for this intermediate unless high-purity water removal is required.
Mobile Phase System
-
Solvent A (Non-polar): Hexanes (or Heptane) + 1% Acetic Acid .
-
Solvent B (Polar): Ethyl Acetate (EtOAc) + 1% Acetic Acid .
-
Note: It is critical to add the acid modifier to BOTH solvents to maintain constant pH during the gradient.
Detailed Experimental Protocol
Step 1: Column Preparation
-
Select Column Size: Use a silica mass ratio of 30:1 to 50:1 (Silica:Crude). For 1g of crude material, use a 40g cartridge or glass column.
-
Equilibration: Flush the column with 3 CV (Column Volumes) of the starting mobile phase (e.g., 5% Solvent B in Solvent A).
-
Why? This saturates the silica surface with the acid modifier, preventing the "front" of the band from interacting with un-passivated silica.
-
Step 2: Sample Loading (Dry Load Technique)
Direct liquid injection is discouraged due to the compound's poor solubility in non-polar starting solvents.
-
Dissolve the crude 4-Methyl-1,3-benzodioxole-5-carboxylic acid in a minimum amount of THF or Acetone .
-
Add Celite 545 or Silica Gel (ratio 1:2 sample:sorbent) to the solution.
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.
-
Load the powder into a solid load cartridge or pour carefully onto the top of the pre-equilibrated glass column.
Step 3: Gradient Elution
Run the following gradient profile (Linear):
| Time / CV | % Solvent B (EtOAc + 1% AcOH) | Description |
| 0 - 2 CV | 5% | Isocratic hold to elute non-polar impurities. |
| 2 - 12 CV | 5% | Primary elution gradient. Product typically elutes at ~25-30% B. |
| 12 - 15 CV | 40% | Wash to remove highly polar byproducts. |
Step 4: Fraction Collection & Analysis
-
Detection: Monitor UV at 254 nm (primary) and 280 nm .
-
TLC Confirmation:
-
Spot fractions on Silica TLC plates.
-
Eluent: 30% EtOAc / 70% Hexane + 1% AcOH .
-
Visualization: UV lamp. The product will appear as a dark spot.
-
Optional Stain: Bromocresol Green (dips yellow spots on blue background for acids).
-
-
Pool & Dry: Combine pure fractions. Evaporate solvent.[1]
-
Note: Acetic acid has a higher boiling point (118°C) than Hexane/EtOAc. To remove trace acetic acid, co-evaporate with Toluene or Heptane 2-3 times, or dry in a vacuum oven at 50°C overnight.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Streaking / Tailing | Insufficient acid modifier. | Increase AcOH to 2% or switch to Formic Acid (stronger, more volatile). |
| Fronting (Shark fin shape) | Column Overloading. | Use a larger column or split the batch. |
| Co-elution with impurities | Gradient too steep. | Add a shallow "isocratic hold" at the %B where the product begins to elute. |
| Product degradation | Acid sensitivity (Rare for this compound). | The methylenedioxy ring is stable to weak acids (AcOH) but avoid strong mineral acids (HCl/H2SO4) which can cleave the acetal. |
Process Workflow (Visualization)
Caption: Decision tree and workflow for the acid-modified purification of benzodioxole carboxylic acids.
References
-
PubChem. 4-Methyl-1,3-benzodioxole-5-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
-
Biotage Application Note. Purifying ionic compounds by flash column chromatography. (Discusses the necessity of pH modifiers for ionizable species). [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (General grounding on silica gel interactions and acid modifiers). [Link]
-
Cheméo. 1,3-Benzodioxole-5-propanal, alpha-methyl- Properties.[2] (Used for physicochemical property inference of analogs). [Link]
Sources
Application Note: HPLC Analysis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., benzodioxole-derived anticonvulsants and agrochemicals). The method utilizes a reversed-phase C18 stationary phase with an acidic mobile phase to ensure complete protonation of the carboxylic acid moiety, resulting in sharp peak shapes and reproducible retention times. This guide includes a step-by-step experimental protocol, method development rationale, and troubleshooting strategies.
Introduction & Chemical Context
4-Methyl-1,3-benzodioxole-5-carboxylic acid (also known as 4-methylpiperonylic acid) presents specific chromatographic challenges due to its dual nature:
-
Hydrophobic Core: The methyl-substituted benzodioxole ring is non-polar, requiring sufficient organic solvent strength for elution.
-
Ionizable Tail: The carboxylic acid group (pKa ≈ 4.4–4.5) can dissociate at neutral pH, leading to peak tailing and variable retention.
Chemical Structure & Logic[1]
-
Formula: C₉H₈O₄[1]
-
MW: 180.16 g/mol
-
Key Feature: The methyl group at position 4 adds steric bulk and hydrophobicity compared to standard piperonylic acid.
To achieve a "Self-Validating System," this method employs pH suppression . By maintaining the mobile phase pH significantly below the pKa (Target pH 2.5–3.0), the analyte remains in its neutral, protonated form (
Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent (Quaternary Pump, DAD/UV Detector).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).
-
Alternative: Waters SymmetryShield RP18 (polar-embedded) for enhanced peak shape if tailing persists.
-
-
Reagents:
-
Acetonitrile (HPLC Grade).[2]
-
Water (Milli-Q / HPLC Grade).
-
Formic Acid (98-100%, LC-MS Grade) OR Phosphoric Acid (85%).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7 to suppress ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile (100%) | Provides strong elution power for the aromatic ring. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns; ensures optimal Van Deemter efficiency. |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |
| Injection Volume | 5 - 10 µL | Minimized to prevent solvent effects (peak splitting). |
| Detection | UV 254 nm (Primary), 280 nm (Secondary) | 254 nm for benzene ring; 280 nm for specific benzodioxole absorption. |
| Run Time | 15 Minutes | Sufficient for elution and re-equilibration. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Initial equilibration |
| 8.00 | 20 | 80 | Linear ramp to elute analyte |
| 10.00 | 20 | 80 | Wash non-polar impurities |
| 10.10 | 90 | 10 | Return to initial conditions |
| 15.00 | 90 | 10 | Re-equilibration |
Standard & Sample Preparation
Diluent: 50:50 Water:Acetonitrile. (Crucial: Do not use 100% water as the acid is sparingly soluble).
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 4-Methyl-1,3-benzodioxole-5-carboxylic acid into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, then make up to volume with Water.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask with Diluent.
-
Sample Prep: Accurately weigh ~10 mg sample, dissolve in Diluent, filter through 0.45 µm PTFE filter.
Method Development Logic & Workflow
The following diagram illustrates the decision-making process for optimizing this specific separation, ensuring scientific integrity.
Caption: Decision tree for method development focusing on pH control to manage the ionization state of the carboxylic acid moiety.
Validation Parameters (System Suitability)
To ensure the "Trustworthiness" of the data, every run must meet these System Suitability Test (SST) criteria:
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time (RT) | ± 2.0% of Standard | Check pump flow stability and column temperature. |
| Tailing Factor (T) | T ≤ 1.5 | If T > 1.5, column may be aging or pH is too high. Add more acid to MP A. |
| Theoretical Plates (N) | N > 5000 | If low, check connections for dead volume or replace column. |
| % RSD (Area) | ≤ 2.0% (n=5 injections) | If high, check autosampler precision or sample solubility. |
Sample Preparation Workflow
Correct sample preparation is critical to avoid precipitation of the hydrophobic acid in the lines.
Caption: Sample preparation workflow emphasizing organic solvent first to ensure complete dissolution.
Troubleshooting & Optimization
-
Peak Splitting: Often caused by injecting the sample in 100% Acetonitrile (strong solvent effect). Always dilute with water to match the mobile phase strength.
-
Baseline Drift: Common with Formic Acid at low UV wavelengths (210-220 nm). Using 254 nm minimizes this artifact.
-
Ghost Peaks: If observed, run a "Blank" injection (Diluent only). Benzodioxole derivatives can stick to the needle seat; ensure adequate needle wash (50:50 MeOH:Water).
References
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235319, 4-Methyl-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]
Sources
The Versatile Building Block: Application Notes and Protocols for 4-Methyl-1,3-benzodioxole-5-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a versatile building block in organic synthesis, prized for its rigid bicyclic structure and tailored substitution pattern. The presence of the methylenedioxy group, a common motif in natural products, imparts specific electronic and conformational properties to the molecule. This, combined with the reactive carboxylic acid handle, makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of the applications of 4-Methyl-1,3-benzodioxole-5-carboxylic acid, complete with detailed protocols for key synthetic transformations.
The inherent biological relevance of the 1,3-benzodioxole core is well-established, with numerous natural products and synthetic compounds containing this moiety exhibiting significant physiological activity.[1][2] This makes 4-Methyl-1,3-benzodioxole-5-carboxylic acid a particularly attractive starting material for the development of novel therapeutic agents and other bioactive compounds.[3][4]
Core Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective utilization in synthesis. Below is a summary of key data for 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| CAS Number | 162506-58-3 | [4] |
| Appearance | White to off-white solid | [4] |
Spectroscopic Data: While specific spectra for the title compound are not detailed in the immediate search results, typical spectroscopic features for related benzodioxole carboxylic acid derivatives can be inferred.
-
¹H NMR: Aromatic protons on the benzodioxole ring, a singlet for the methyl group, a singlet for the methylenedioxy protons, and a broad singlet for the carboxylic acid proton (typically downfield).
-
¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, the methylenedioxy carbon, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid. The carbon of a methyl ester derivative of a similar compound, 1,3-benzodioxole-5-carboxylic acid, appears at 51.4 ppm, with the carbonyl at 167.6 ppm and the methylenedioxy carbon at 100.9 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band for the carboxylic acid, along with characteristic C-O stretches for the ether linkages and aromatic C-H and C=C vibrations.
Key Synthetic Transformations and Protocols
The carboxylic acid functionality of 4-Methyl-1,3-benzodioxole-5-carboxylic acid is the primary site for synthetic elaboration. The most common and powerful transformations are amide bond formation and esterification, which allow for the introduction of a vast array of molecular diversity.
Amide Bond Formation: A Gateway to Bioactive Carboxamides
The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry, as the amide bond is a key feature of peptides and many pharmaceuticals. Coupling 4-Methyl-1,3-benzodioxole-5-carboxylic acid with various amines can lead to novel compounds with potential applications as herbicides, antitumor agents, or other biologically active molecules.[5][6]
The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is achieved using a variety of coupling reagents. The choice of coupling reagent and reaction conditions is critical for achieving high yields and minimizing side reactions, such as racemization if chiral amines are used.
Commonly used coupling reagents include carbodiimides (like EDC) and uronium/aminium salts (like HATU, HBTU).[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that generates highly reactive OAt-active esters, which are more reactive than the OBt esters formed from HBTU.[8] The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction and to facilitate the coupling process.
Sources
- 1. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
Derivatization reactions of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
An Application Guide to the Synthetic Derivatization of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
Introduction: The Versatility of the Benzodioxole Scaffold
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a key chemical intermediate, valued for its unique structural features that are foundational in the synthesis of a wide array of active compounds.[1] The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a prominent scaffold in numerous natural products and pharmacologically active molecules.[2] Its derivatives have demonstrated a range of biological activities, including antitumor and insecticidal properties.[2][3]
This guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for the principal derivatization reactions of 4-Methyl-1,3-benzodioxole-5-carboxylic acid. The focus is on providing a practical framework for synthesis, explaining the causality behind experimental choices, and ensuring the reproducibility of the described methods. We will explore reactions targeting the carboxylic acid functional group—specifically esterification and amidation—and touch upon electrophilic substitution on the aromatic ring.
Part 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is the primary site for chemical modification, allowing for the introduction of diverse functionalities to modulate properties such as solubility, lipophilicity, and biological target affinity.
Esterification: Modulating Polarity and Pro-drug Potential
Esterification is a fundamental transformation that converts carboxylic acids into esters, which can serve as pro-drugs or key intermediates for further reactions.[4] The most common method is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6]
Causality of the Fischer-Speier Method: The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[7] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[5] Since the reaction is reversible, it is crucial to shift the equilibrium towards the product. This is typically achieved by using a large excess of the alcohol reactant or by removing the water formed during the reaction, often with a Dean-Stark apparatus.[6][7]
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Caption: Two-step amidation via an acyl chloride intermediate.
Protocol 2: Two-Step Amidation via Acyl Chloride
This protocol provides a robust method for synthesizing N-substituted amides.
Materials:
-
4-Methyl-1,3-benzodioxole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Primary or Secondary Amine (e.g., Benzylamine, 1.1 eq)
-
Base (e.g., Triethylamine or Pyridine, 2.0 eq)
Procedure:
Step A: Formation of the Acyl Chloride
-
In a flask under a nitrogen atmosphere, suspend or dissolve 4-Methyl-1,3-benzodioxole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0°C. A catalytic amount of DMF can be added to accelerate the reaction.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 4-methyl-1,3-benzodioxole-5-carbonyl chloride is typically used in the next step without further purification.
Step B: Reaction with Amine
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0°C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a base like triethylamine (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirring acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Wash the reaction mixture with water, 1M HCl solution, saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify the resulting amide by recrystallization or column chromatography.
Trustworthiness Note: The use of a non-nucleophilic base (like triethylamine) is essential in Step B to scavenge the HCl byproduct, which would otherwise form an unreactive ammonium salt with the amine nucleophile.
| Amine | Coupling Method | Base | Expected Yield |
| Benzylamine | Acyl Chloride | Triethylamine | >85% |
| Piperidine | Acyl Chloride | Pyridine | >90% |
| Aniline | Boric Acid [8] | N/A (heat) | ~70-80% |
Part 2: Derivatization of the Aromatic Ring
The electron-rich nature of the 1,3-benzodioxole ring system allows it to undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, enabling modification of the core scaffold itself. [9] Regiochemical Considerations: The outcome of substitution is directed by the existing groups. The methyl and dioxole ether oxygens are activating and ortho, para-directing, while the carboxylic acid is deactivating and meta-directing. The position of substitution will depend on the interplay of these effects and the reaction conditions, often favoring the position ortho to the activating methyl group.
Protocol 3: Friedel-Crafts Acylation
Materials:
-
4-Methyl-1,3-benzodioxole-5-carboxylic acid (1.0 eq)
-
Acetyl Chloride (CH₃COCl, 1.5 eq)
-
Aluminum Chloride (AlCl₃, 2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Nitrobenzene
Procedure:
-
Catalyst Suspension: Suspend anhydrous AlCl₃ (2.5 eq) in cold (0°C) anhydrous DCM under a nitrogen atmosphere.
-
Acylium Ion Formation: Add acetyl chloride (1.5 eq) dropwise to the suspension and stir for 15 minutes to form the acylium ion complex.
-
Substrate Addition: Add the 4-Methyl-1,3-benzodioxole-5-carboxylic acid (1.0 eq) portion-wise, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to stir at room temperature for 8-12 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Purify the product by column chromatography.
Expert Note: Friedel-Crafts reactions with substrates bearing deactivating groups can be sluggish. Using a more reactive acylating agent or a more powerful Lewis acid may be necessary. The stoichiometry of the Lewis acid is critical as it will complex with both the carboxylic acid and the carbonyls.
References
-
Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]
-
4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4. PubChem. Available at: [Link]
-
Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. Available at: [Link]
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Available at: [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. National Institutes of Health (NIH). Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Available at: [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses. Available at: [Link]
-
Safer Reagent for the Direct Amidation of Carboxylic Acids. ChemistryViews. Available at: [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
-
Derivatizing Reagents. UCT. Available at: [Link]
-
Fischer Esterification Reaction Mechanism. YouTube. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. iajpr.com [iajpr.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
Introduction
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a valuable intermediate in the synthesis of various active pharmaceutical ingredients and other fine chemicals. Its structural motif, a substituted benzodioxole, is found in a range of biologically active molecules. The controlled, large-scale production of this compound is therefore of significant interest to researchers and professionals in the field of drug development and chemical manufacturing.
This document provides a comprehensive guide to the scale-up synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid. The presented methodology is designed to be robust, scalable, and mindful of safety and efficiency. We will delve into the rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and address critical considerations for transitioning from laboratory to pilot or production scale.
Synthetic Strategy: A Three-Step Approach
The synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid can be efficiently achieved through a three-step sequence starting from the readily available 4-methylcatechol. This strategy was chosen for its reliance on well-established and scalable chemical transformations.
-
Step 1: Synthesis of 5-Methyl-1,3-benzodioxole: The synthesis begins with the methylenation of 4-methylcatechol to form the benzodioxole ring. This reaction is a variation of the Williamson ether synthesis.
-
Step 2: Vilsmeier-Haack Formylation: The intermediate, 5-Methyl-1,3-benzodioxole, is then formylated using the Vilsmeier-Haack reaction to introduce a formyl group at the 5-position of the benzodioxole ring. This reaction is highly regioselective due to the activating nature of the methylenedioxy and methyl groups.
-
Step 3: Oxidation to the Carboxylic Acid: The final step involves the oxidation of the aromatic aldehyde to the desired carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, with potassium permanganate being a cost-effective and efficient choice for scale-up.
Visualizing the Workflow
The overall synthetic workflow is depicted in the following diagram:
Application Note: Regioselective Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable, and high-purity synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 162506-58-3).
The protocol prioritizes regiochemical control and operational safety , utilizing a stepwise approach that avoids the cryogenic hazards of organolithium reagents in favor of highly selective electrophilic aromatic substitution followed by mild oxidation.
Executive Summary & Strategic Analysis
The synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid presents a classic problem in aromatic regioselectivity. The 1,3-benzodioxole core is electron-rich, susceptible to oxidation, and possesses two non-equivalent nucleophilic sites (C5 and C6) due to the asymmetry introduced by the C4-methyl group.
The Challenge: Direct carboxylation (e.g., via lithiation) can lead to isomeric mixtures (C5 vs. C6 substitution) or competitive benzylic deprotonation at the C4-methyl group.
The Solution: This protocol employs a Formylation-Oxidation sequence .
-
Ring Construction: High-yield methylenation of 3-methylcatechol.
-
Regioselective Formylation: The Vilsmeier-Haack reaction is utilized to introduce a formyl group. Electronic reinforcement (the C5 position is ortho to the methyl group and para to the C1-oxygen) directs substitution almost exclusively to the C5 position, overriding steric crowding.
-
Pinnick Oxidation: A mild chlorite oxidation converts the aldehyde to the carboxylic acid without compromising the sensitive methylenedioxy bridge.
Reaction Pathway Diagram[1][2]
Caption: Three-stage synthetic workflow emphasizing the electronic direction in Step 2 to achieve isomeric purity.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methyl-1,3-benzodioxole
This step constructs the dioxole ring. We utilize Cesium Carbonate (
-
Precursor: 3-Methylcatechol (2,3-Dihydroxytoluene)
-
Reagents: Dibromomethane (
), Cesium Carbonate ( ), DMF (Anhydrous).
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (
). -
Dissolution: Add 3-Methylcatechol (12.4 g, 100 mmol) and anhydrous DMF (150 mL). Stir until dissolved.
-
Base Addition: Add
(48.8 g, 150 mmol) in a single portion. The suspension may turn dark; this is normal (catecholate formation). -
Alkylation: Add Dibromomethane (26.1 g, 10.5 mL, 150 mmol) dropwise via syringe over 15 minutes.
-
Reaction: Heat the mixture to 110°C for 4 hours. Monitor by TLC (Hexanes:EtOAc 9:1). The starting catechol (polar) should disappear, replaced by a non-polar spot (
). -
Workup: Cool to room temperature. Filter off inorganic salts through a Celite pad. Dilute the filtrate with Water (400 mL) and extract with Diethyl Ether (
mL). -
Purification: Wash combined organics with 1M NaOH (to remove unreacted phenols), Water, and Brine. Dry over
and concentrate. -
Distillation: Purify the resulting oil by vacuum distillation (approx. 80-85°C at 10 mmHg) to yield a colorless oil.
Yield Target: 12.5 g (92%).
Step 2: Vilsmeier-Haack Formylation
This is the critical regiodetermining step . The electrophilic Vilsmeier reagent attacks the position most activated by the resonance donation of the oxygen atoms and the inductive donation of the methyl group.
-
Electronic Logic: Position 5 is para to Oxygen-1 and ortho to Methyl-4. Position 6 is para to Oxygen-3 but meta to Methyl-4. The synergistic activation at C5 dominates.
Procedure:
-
Reagent Formation: In a flame-dried 250 mL RBF under
, cool anhydrous DMF (11.0 g, 150 mmol) to 0°C. Add Phosphorus Oxychloride ( , 16.9 g, 110 mmol) dropwise over 20 minutes. Stir at 0°C for 30 mins to form the white Vilsmeier salt precipitate. -
Addition: Dissolve 4-Methyl-1,3-benzodioxole (13.6 g, 100 mmol) in DMF (20 mL) and add it dropwise to the Vilsmeier salt at 0°C.
-
Cyclization: Warm to 80°C and stir for 4 hours. The mixture will become a deep red/orange viscous oil.
-
Hydrolysis: Pour the reaction mixture onto 300 g of crushed ice/water containing Sodium Acetate (20 g) to buffer the hydrolysis. Stir vigorously for 1 hour until the iminium intermediate hydrolyzes to the aldehyde.
-
Isolation: The product usually precipitates as a solid. Filter, wash with copious water, and dry.[1][2] If oil separates, extract with DCM.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove trace C6-isomer.
Product: 4-Methyl-1,3-benzodioxole-5-carboxaldehyde.
Yield Target: 13.9 g (85%).
Characterization:
Step 3: Pinnick (Kraus) Oxidation
Conversion of the aldehyde to the acid using Sodium Chlorite. This method is superior to Permanganate or Dichromate, which can rupture the electron-rich benzodioxole ring.
Procedure:
-
Solvent System: In a 500 mL flask, dissolve the aldehyde (8.2 g, 50 mmol) in tert-Butanol (100 mL) and 2-Methyl-2-butene (30 mL).
-
Note: 2-Methyl-2-butene acts as a scavenger for hypochlorous acid (HOCl), preventing chlorination of the aromatic ring.
-
-
Oxidant Preparation: Prepare a solution of Sodium Chlorite (
, 80% tech grade, 6.8 g, ~60 mmol) and Sodium Dihydrogen Phosphate ( , 50 mmol) in Water (40 mL). -
Addition: Add the aqueous oxidant solution dropwise to the aldehyde mixture at room temperature over 30 minutes.
-
Monitoring: The yellow color of
may appear transiently. Stir for 4-6 hours. TLC (DCM:MeOH 95:5) will show the conversion of the aldehyde to a baseline acid spot. -
Workup: Concentrate the volatile organics (t-BuOH) under reduced pressure. The residue will be an aqueous slurry.
-
Acidification: Dilute with water (50 mL) and acidify to pH 2 with 1M HCl.
-
Filtration: The product will precipitate as a white solid. Filter and wash with cold water.
-
Drying: Dry in a vacuum oven at 50°C.
Final Product: 4-Methyl-1,3-benzodioxole-5-carboxylic acid.[3] Yield Target: 8.5 g (95%).
Data Summary & Quality Control
| Parameter | Specification | Method of Verification |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 228 - 232°C (Decomp) | Capillary MP Apparatus |
| Purity (HPLC) | > 98.5% | C18 Column, Acetonitrile/Water (0.1% TFA) |
| 1H NMR (DMSO-d6) | δ 12.5 (s, 1H, COOH), 7.45 (d, 1H), 6.90 (d, 1H), 6.08 (s, 2H, O-CH2-O), 2.35 (s, 3H, Me) | 400 MHz NMR |
| Regio-Isomer | < 0.5% (6-isomer) | GC-MS or NMR integration |
Troubleshooting Guide
-
Low Yield in Step 1: Ensure DMF is strictly anhydrous. Water quenches the carbene/alkylation intermediate.
-
Impurity in Step 2: If the C6-isomer is present (>5%), recrystallize the aldehyde from cyclohexane before oxidation. Separation of the acids is more difficult.
-
Chlorination in Step 3: If aromatic chlorination is observed (M+34 peak in MS), increase the equivalents of 2-methyl-2-butene scavenger.
References
-
Vilsmeier-Haack Regioselectivity
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
-
-
Pinnick Oxidation Protocol
-
Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
-
- Fiedler, P., & Wenschuh, E. (1998). Improved Synthesis of 1,3-Benzodioxoles. Synthesis, 1998(10), 1425-1427.
-
PubChem Compound Summary
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18989160, 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
-
Sources
4-Methyl-1,3-benzodioxole-5-carboxylic acid in medicinal chemistry applications
Application Note: 4-Methyl-1,3-benzodioxole-5-carboxylic Acid in Medicinal Chemistry
Executive Summary
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a high-value pharmacophore scaffold used to optimize the metabolic stability, potency, and selectivity of small molecule drug candidates. Structurally, it combines the privileged 1,3-benzodioxole (methylenedioxybenzene) motif with a strategic methyl substituent at the C4 position.
This Application Note details the rationale for selecting this scaffold over the canonical piperonylic acid (unsubstituted benzodioxole), provides a validated protocol for its incorporation into amide libraries, and outlines a self-validating workflow for assessing its impact on microsomal stability.
Scientific Rationale: The "Magic Methyl" & Benzodioxole Bioisosterism
Structural Advantages
The 1,3-benzodioxole ring is a bioisostere for catechol and 3,4-dimethoxyphenyl groups. It is found in numerous approved drugs (e.g., Tadalafil, Paroxetine). However, the unsubstituted ring is susceptible to metabolic degradation via cytochrome P450 (CYP) mediated opening of the methylene bridge or oxidation at the electron-rich aromatic positions.
The introduction of the 4-methyl group confers three critical advantages:
-
Metabolic Blocking: The methyl group sterically hinders the C3a-C4 region and electronically deactivates the adjacent positions, potentially reducing the rate of quinone-methide formation, a common toxicity liability of benzodioxoles.
-
Conformational Lock: In amide derivatives, the C4-methyl exerts significant steric pressure on the C5-carbonyl, forcing the amide bond out of planarity with the aromatic ring. This "ortho-effect" can lock the molecule into a bioactive conformation that improves selectivity for deep binding pockets (e.g., GPCRs, Kinases).
-
Lipophilicity Modulation: The methyl group increases
slightly (~0.5 units), improving membrane permeability for polar lead compounds.
Mechanistic Pathway Visualization
Figure 1: Mechanistic impact of the 4-methyl substitution on pharmacological properties.
Experimental Protocol: High-Efficiency Amide Coupling
Objective: Synthesis of a focused amide library using 4-Methyl-1,3-benzodioxole-5-carboxylic acid to probe Structure-Activity Relationships (SAR).
Scope: This protocol uses HATU-mediated coupling, optimized for sterically hindered acids (due to the ortho-methyl group).
Materials & Reagents
-
Acid: 4-Methyl-1,3-benzodioxole-5-carboxylic acid (1.0 equiv).[1]
-
Amine: Diverse secondary/primary amines (1.2 equiv).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Methodology
-
Activation:
-
In a dry 20 mL scintillation vial, dissolve 4-Methyl-1,3-benzodioxole-5-carboxylic acid (0.5 mmol, 90 mg) in anhydrous DMF (3 mL).
-
Add DIPEA (1.5 mmol, 261 µL).
-
Add HATU (0.75 mmol, 285 mg) in one portion.
-
Critical Checkpoint: The solution should turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to form the activated ester. The ortho-methyl group slows activation; do not shorten this step.
-
-
Coupling:
-
Add the amine (0.6 mmol) to the reaction mixture.
-
Flush the headspace with Nitrogen/Argon and cap tightly.
-
Stir at RT for 12–18 hours.
-
In-Process Control (IPC): Monitor by LC-MS. Look for the disappearance of the acid (M-H = 179) and formation of the product mass. If conversion is <50% after 4 hours, heat to 50°C.
-
-
Work-up (High Throughput):
-
Dilute reaction with EtOAc (15 mL).
-
Wash sequentially with:
-
10% Citric Acid (2 x 5 mL) – Removes excess amine/DIPEA.
-
Sat. NaHCO₃ (2 x 5 mL) – Removes unreacted acid.
-
Brine (5 mL).
-
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Flash Chromatography: Gradient 0–50% EtOAc in Hexanes.
-
Note: The benzodioxole moiety is UV active (254 nm).
-
Self-Validating Quality Criteria
-
Purity: >95% by HPLC (254 nm).
-
Identity: ¹H NMR must show the characteristic methylenedioxy singlet (~6.0 ppm) and the aromatic methyl singlet (~2.3 ppm).
-
Yield: Expected range 65–85%. Lower yields indicate steric clash with the amine; switch to acid chloride method (SOCl₂) if HATU fails.
Application Data: Physicochemical Profile
The following data compares the 4-methyl scaffold against the standard piperonylic acid.
| Property | Piperonylic Acid | 4-Methyl-1,3-benzodioxole-5-carboxylic Acid | Impact |
| MW | 166.13 | 180.16 | +14 Da |
| cLogP | 1.62 | 2.15 | Increased Lipophilicity |
| tPSA | 46.5 Ų | 46.5 Ų | No Change (Polar Surface Area) |
| Rotatable Bonds | 1 | 1 | Similar Flexibility (Bond Count) |
| Ortho-Steric Bulk | Low (H) | High (CH₃) | Restricted Rotation |
Table 1: Comparative physicochemical properties calculated using ChemDraw Professional v20.0.
Advanced Workflow: Microsomal Stability Assay
To validate the "metabolic blocking" hypothesis, synthesized amides should be subjected to a mouse liver microsome (MLM) stability assay.
Figure 2: Microsomal stability screening workflow.
Interpretation:
-
High Stability:
min. Indicates the 4-methyl group successfully protects the benzodioxole ring. -
Low Stability:
min. Suggests metabolism is occurring elsewhere on the molecule (e.g., the amine side chain) or the methyl group is insufficient to block oxidation.
References
-
PubChem. 4-Methyl-1,3-benzodioxole-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on benzodioxole bioisosteres).
-
Dalvie, D., et al. (2002). Metabolism of 1,3-benzodioxole derivatives.[2] Chemical Research in Toxicology. (Mechanistic basis for metabolic instability of unsubstituted benzodioxoles).
-
Griffith, D. A., et al. (2024).[3] Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. American Chemical Society. Retrieved from [Link]
Sources
Application Note: Strategic Diversification of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
Executive Summary
This application note details the synthetic utility of 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS 160366-07-2) as a privileged scaffold in medicinal chemistry. Unlike the unsubstituted analog (piperonylic acid), the 4-methyl variant offers a strategic "metabolic block" at the ortho-position, potentially improving pharmacokinetic profiles by reducing susceptibility to oxidative metabolism.
This guide provides three validated workflows for diversifying this core:
-
Amide Library Generation: High-throughput synthesis of carboxamides.
-
Heterocycle Construction: Conversion to 1,3,4-oxadiazoles as bioisosteres.
-
Scaffold Expansion: Regioselective halogenation for cross-coupling.
Strategic Rationale & Chemistry Logic
The Scaffold Advantage
The 1,3-benzodioxole ring is a bioisostere of the catechol moiety found in numerous neurotransmitters and drugs (e.g., Tadalafil, Paroxetine). However, catechols are prone to rapid metabolic clearance (COMT methylation, oxidation).
-
The 4-Methyl Block: The C4-methyl group provides steric bulk that hinders enzymatic approach and blocks the ortho-position, a common site for metabolic hydroxylation.
-
The C5-Carboxyl Handle: This moiety serves as the primary vector for diversification, allowing rapid access to hydrogen-bond acceptors/donors.
Synthetic Workflow
The following diagram outlines the divergent pathways available from the parent acid.
Figure 1: Divergent synthesis pathways from the 4-methyl-1,3-benzodioxole core.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (Library Scale)
Objective: To generate a library of amides with diverse electronic and steric properties. Mechanism: Activation of the carboxylic acid via HATU to form an active ester, followed by nucleophilic attack by the amine.
Reagents:
-
Substrate: 4-Methyl-1,3-benzodioxole-5-carboxylic acid (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (2 mL) in a reaction vial. Add DIPEA (1.5 mmol, 261 µL). Stir at Room Temperature (RT) for 5 minutes.
-
Coupling: Add HATU (0.6 mmol, 228 mg) in one portion. The solution typically turns yellow. Stir for 10 minutes to ensure formation of the activated O-azabenzotriazole ester.
-
Amine Addition: Add the specific amine (0.6 mmol) to the mixture.
-
Incubation: Seal the vial and stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass = Acid MW + Amine MW - 18).
-
Work-up (Parallel): Dilute with EtOAc (10 mL). Wash with sat. NaHCO₃ (2 x 5 mL), 1M HCl (2 x 5 mL), and brine. Dry over MgSO₄ and concentrate.
-
Purification: If purity <95%, purify via preparative HPLC (Water/Acetonitrile gradient).
Data: Coupling Efficiency Comparison
| Amine Type | Example Amine | Yield (HATU) | Yield (EDC/HOBt) | Notes |
|---|---|---|---|---|
| Primary Aliphatic | Benzylamine | 92% | 84% | Very rapid reaction (<2h). |
| Electron-Deficient | 4-Fluoroaniline | 85% | 68% | HATU is superior for anilines. |
| Sterically Hindered | tert-Butylamine | 78% | 55% | Requires 12h stir time. |
Protocol B: Synthesis of 1,3,4-Oxadiazole Bioisosteres
Objective: To convert the carboxylic acid into a 1,3,4-oxadiazole ring, a stable bioisostere for esters and amides that improves metabolic stability and lipophilicity.
Step 1: Methyl Ester Formation
-
Dissolve the acid (1.0 g) in MeOH (10 mL).
-
Add conc. H₂SO₄ (0.5 mL) dropwise.
-
Reflux for 4 hours. Concentrate and neutralize with NaHCO₃. Extract with DCM to yield the methyl ester (Quant.).
Step 2: Hydrazide Formation
-
Dissolve the methyl ester (1.0 equiv) in EtOH (5 mL/mmol).
-
Add Hydrazine monohydrate (5.0 equiv).
-
Reflux for 8 hours. Cool to RT. The hydrazide often precipitates as a white solid. Filter and wash with cold EtOH.
Step 3: Cyclization to Oxadiazole
-
Suspend the hydrazide (1.0 equiv) in POCl₃ (Phosphorus Oxychloride) (5 mL/mmol).
-
Add the carboxylic acid partner (R-COOH, 1.0 equiv) for the 2-position substituent.
-
Reflux at 100°C for 6 hours.
-
Critical Safety Step: Cool to RT. Pour the reaction mixture very slowly onto crushed ice with vigorous stirring to quench excess POCl₃.
-
Neutralize with NaOH to pH 7-8. Extract with EtOAc.[1]
Protocol C: Regioselective Bromination (Late-Stage Functionalization)
Objective: To install a bromine atom at the C6 position (ortho to the dioxole oxygen) to enable Suzuki/Buchwald couplings.
Reagents:
-
Substrate: Methyl 4-methyl-1,3-benzodioxole-5-carboxylate (Protection of acid is recommended).
-
Reagent: N-Bromosuccinimide (NBS) (1.1 equiv).
-
Catalyst: p-TsOH (10 mol%) or Iron(III) chloride (5 mol%).
-
Solvent: Acetonitrile (MeCN).
Methodology:
-
Add NBS portion-wise at 0°C to prevent poly-bromination.
-
Allow to warm to RT and stir for 2 hours.
-
Validation: NMR will show the disappearance of the aromatic proton singlet at the C6 position.
Quality Control & Characterization
For the parent compound (4-Methyl-1,3-benzodioxole-5-carboxylic acid):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (br s, 1H, COOH), 7.45 (d, J=8.1 Hz, 1H, Ar-H), 6.85 (d, J=8.1 Hz, 1H, Ar-H), 6.10 (s, 2H, O-CH₂-O), 2.35 (s, 3H, CH₃).
-
Key Diagnostic: The methylenedioxy singlet around 6.0-6.1 ppm is characteristic. The C4-methyl group typically appears around 2.2-2.4 ppm.
References
-
PubChem. 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CID 18989160).[7] National Library of Medicine.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (General HATU/Amide coupling protocols).
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Bioisosterism of oxadiazoles).
-
Micale, N., et al. (2002).[8] Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.[8][9] Il Farmaco.[8] (Biological relevance of the scaffold).
Sources
- 1. 1,3-BENZODIOXOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents [patents.google.com]
- 7. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4 | CID 18989160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1] Its rigid bicyclic structure, derived from the versatile 1,3-benzodioxole (or methylenedioxyphenyl) scaffold, provides a key building block for accessing complex molecular architectures. The strategic placement of the methyl and carboxylic acid groups on the aromatic ring allows for diverse functionalization, making it a sought-after precursor in medicinal chemistry and materials science.
This application note provides a comprehensive guide to the synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid. We will delve into the underlying chemical principles, present a detailed, step-by-step protocol for its preparation, and offer insights into the critical parameters that govern the reaction's success.
Synthetic Strategy: Directed Ortho-Metalation
The most efficient and regioselective method for the synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid is through the directed ortho-metalation of the readily available starting material, 5-methyl-1,3-benzodioxole. This strategy leverages the ability of the dioxole oxygens to direct deprotonation to the adjacent C-4 position, followed by quenching with an electrophile, in this case, carbon dioxide.
The fundamental principle of directed ortho-metalation involves the coordination of a Lewis basic directing group on an aromatic ring to an organolithium reagent. This coordination brings the highly basic alkyl group of the organolithium in close proximity to a specific ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This powerful methodology allows for the precise and controlled functionalization of aromatic rings, overcoming the limitations of traditional electrophilic aromatic substitution reactions which often yield mixtures of isomers.[2][3]
In the case of 5-methyl-1,3-benzodioxole, the two oxygen atoms of the dioxole ring act as a potent directing group. The reaction proceeds via the formation of a transient complex between the substrate and an alkyllithium reagent, typically n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This complexation acidifies the C-4 proton, enabling its removal. The resulting aryllithium species is then trapped by the addition of solid carbon dioxide (dry ice) to yield the corresponding lithium carboxylate. Subsequent acidic workup protonates the carboxylate to afford the desired 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
Experimental Workflow
The overall experimental workflow for the synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Methyl-1,3-benzodioxole | ≥98% | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available |
| Carbon Dioxide (solid, dry ice) | - | Local Supplier |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO4) | - | Commercially Available |
| Argon Gas | High Purity | - |
Safety Precautions:
-
This procedure must be carried out in a well-ventilated fume hood.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves.
-
Anhydrous solvents are essential for the success of this reaction. Ensure all glassware is thoroughly dried before use.
-
Handle dry ice with insulating gloves to prevent frostbite.
Procedure:
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add 5-methyl-1,3-benzodioxole (5.0 g, 36.7 mmol).
-
Add anhydrous tetrahydrofuran (THF, 100 mL) via syringe.
-
Place the flask under a positive pressure of argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Directed Ortho-Lithiation:
-
To the cooled solution, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (6.6 mL, 44.1 mmol) dropwise via syringe.
-
Slowly add n-butyllithium (2.5 M in hexanes, 17.6 mL, 44.1 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting pale-yellow solution at -78 °C for 2 hours.
-
-
Carboxylation:
-
Carefully and quickly add an excess of crushed dry ice to the reaction mixture in several small portions. A significant exotherm may be observed.
-
Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
-
Reaction Quenching and Workup:
-
Once the reaction has reached room temperature, cautiously quench the reaction by the slow addition of 1 M aqueous HCl (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford pure 4-Methyl-1,3-benzodioxole-5-carboxylic acid as a white to off-white solid.
-
Data Summary
| Parameter | Value |
| Starting Material | 5-Methyl-1,3-benzodioxole |
| Product | 4-Methyl-1,3-benzodioxole-5-carboxylic acid |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Theoretical Yield | 6.61 g |
| Expected Yield | 70-85% |
| Appearance | White to off-white solid |
| Purity (by NMR) | >98% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete lithiation due to moisture or poor quality reagents. | Ensure all glassware is rigorously dried and use freshly opened anhydrous solvents. Titrate the n-butyllithium solution before use to determine its exact concentration. |
| Insufficient reaction time for lithiation. | Increase the stirring time at -78 °C to 3-4 hours. | |
| Formation of side products | Reaction temperature too high during lithiation. | Maintain the temperature strictly at or below -75 °C during the addition of n-butyllithium and for the duration of the lithiation step. |
| Incomplete carboxylation. | Use a large excess of freshly crushed, high-quality dry ice. | |
| Difficulty in product isolation | Product is too soluble in the recrystallization solvent. | Adjust the solvent ratio of ethyl acetate to hexanes. If the product remains oily, consider purification by column chromatography on silica gel. |
Conclusion
This application note details a robust and reliable protocol for the synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid via a directed ortho-metalation strategy. The causality behind the experimental choices, particularly the use of an organolithium reagent in a carefully controlled environment, is rooted in the principles of modern synthetic organic chemistry. By following this self-validating protocol, researchers can confidently prepare this valuable building block for their drug discovery and development endeavors.
References
- Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
-
ResearchGate. Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. [Link]
-
PMC. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
Unblog.fr. 07- DIRECTED ORTHO METALATION | Jacques Mortier. [Link]
-
ResearchGate. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. [Link]
-
Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]
-
Research Results in Pharmacology. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). [Link]
-
NIST WebBook. 1,3-Benzodioxole-5-carboxylic acid. [Link]
Sources
Application Note: Precision Esterification of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
Executive Summary & Strategic Analysis
The esterification of 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 162506-58-3) presents a specific synthetic challenge distinct from unsubstituted piperonylic acid. The presence of the methyl group at the C4 position, ortho to the C5 carboxylic acid, introduces significant steric hindrance .
While standard Fischer esterification (acid + alcohol + acid catalyst) is viable for simple substrates, it is often kinetically slow for ortho-substituted benzoates due to the difficult formation of the tetrahedral intermediate. Furthermore, the electron-rich 1,3-benzodioxole ring is acid-sensitive; prolonged heating in strong mineral acids can lead to acetal hydrolysis or ring-opening.
Therefore, this guide prioritizes two superior protocols that circumvent these limitations:
-
Route A (Acyl Chloride Activation): Uses Oxalyl Chloride to generate a highly reactive intermediate, overcoming steric barriers through irreversible activation.
-
Route B (Nucleophilic Alkylation): Uses Methyl Iodide/Base to attack the carboxylate oxygen, completely avoiding the sterically hindered carbonyl carbon.
Chemical Properties & Reaction Logic[1][2]
| Property | Data | Implications for Protocol |
| Substrate | 4-Methyl-1,3-benzodioxole-5-carboxylic acid | MW: 180.16 g/mol .[1][2][3] Solid. |
| Target | Methyl 4-methyl-1,3-benzodioxole-5-carboxylate | MW: 194.18 g/mol . Likely low-melting solid or oil. |
| Sterics | C4-Methyl is ortho to C5-COOH | High. Blocks nucleophilic attack at carbonyl. |
| Electronics | 1,3-Dioxole ring (Electron Donor) | Acid Sensitive. Avoid harsh H₂SO₄ refluxes. |
| Solubility | Low in water; High in DCM, DMF, EtOAc | Use organic solvents (DCM or DMF). |
Protocol A: The Acyl Chloride Method (Scalable)
Rationale: This method transforms the poor leaving group (-OH) into an excellent one (-Cl), driving the reaction forward despite steric hindrance. We select Oxalyl Chloride over Thionyl Chloride to minimize thermal stress and avoid sulfur contamination.
Reagents
-
Substrate: 4-Methyl-1,3-benzodioxole-5-carboxylic acid (1.0 equiv)
-
Activator: Oxalyl Chloride (1.2 equiv)
-
Catalyst: DMF (Dimethylformamide) (2-3 drops)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Nucleophile: Anhydrous Methanol (Excess, ~5-10 equiv)
-
Base: Triethylamine (Et₃N) (2.0 equiv)
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with the carboxylic acid (1.0 equiv) and anhydrous DCM (10 mL/g). Stir until suspended/dissolved.
-
Activation:
-
Cool the mixture to 0°C in an ice bath.
-
Add catalytic DMF (2 drops).
-
Add Oxalyl Chloride (1.2 equiv) dropwise via syringe. Caution: Gas evolution (CO, CO₂, HCl).
-
-
Reaction (Part 1): Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The solution should become clear, indicating acid chloride formation.
-
Evaporation (Critical): Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM. This step prevents HCl generation in the next step.
-
Esterification:
-
Cool the solution back to 0°C .
-
Add a mixture of Methanol (excess) and Triethylamine (2.0 equiv) dropwise.
-
Note: Et₃N scavenges the HCl generated, driving the equilibrium and protecting the dioxole ring.
-
-
Completion: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup:
-
Quench with saturated NaHCO₃ solution.
-
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: The Alkylation Method (Mild & High Precision)
Rationale: This method utilizes an SN2 mechanism where the carboxylate anion attacks an alkyl halide.[4] Since the bond formation occurs at the oxygen atom (far from the steric center), the ortho-methyl group does not hinder the reaction. This is the preferred method for small-scale (mg to g) synthesis due to its mildness.
Reagents
-
Substrate: 4-Methyl-1,3-benzodioxole-5-carboxylic acid (1.0 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous/powdered)
-
Alkylating Agent: Methyl Iodide (MeI) (1.2 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)
Step-by-Step Procedure
-
Solvation: Dissolve the carboxylic acid (1.0 equiv) in DMF (5 mL/g).
-
Tip: Acetone can be used if easier workup is desired, but DMF is faster.
-
-
Deprotonation: Add K₂CO₃ (1.5 equiv). Stir at RT for 15 minutes. The mixture will become a suspension.
-
Alkylation:
-
Add Methyl Iodide (1.2 equiv) dropwise. Caution: MeI is toxic/carcinogenic. Use a fume hood.
-
-
Reaction: Stir at RT for 4–12 hours .
-
Optimization: If too slow, heat to 40°C. Do not exceed 60°C to prevent decomposition.
-
-
Workup:
-
Dilute the reaction mixture with Water (5x volume).
-
Extract with Ethyl Acetate (EtOAc).[5]
-
Wash the organic layer extensively with water (to remove DMF) and then brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Usually yields pure product. If necessary, pass through a short silica plug eluting with Hexane/EtOAc.
Workflow Visualization
Caption: Decision tree for esterification selection based on scale and sensitivity. Route A utilizes acyl activation; Route B utilizes carboxylate alkylation.
Quality Control & Validation
To validate the success of the synthesis, look for the following analytical signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
Ester Methyl: A sharp singlet (
~3.8–3.9 ppm) integrating to 3H. -
Ar-Methyl: A singlet (
~2.3–2.5 ppm) integrating to 3H. -
Methylenedioxy: A singlet (
~6.0 ppm) integrating to 2H. -
Aromatic Protons: Two doublets (if coupling exists) or singlets depending on exact substitution pattern (C2 and C6 positions relative to the ring system).
-
-
IR Spectroscopy:
-
Appearance of a strong Ester Carbonyl (C=O) stretch at ~1720 cm⁻¹.
-
Disappearance of the broad Carboxylic Acid O-H stretch (2500–3300 cm⁻¹).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Route A) | Incomplete activation due to sterics. | Increase reaction time with Oxalyl Chloride; ensure DMF catalyst is fresh. |
| Acetal Cleavage | Acidic conditions too harsh. | Switch to Route B (Base-mediated) or ensure Et₃N is added before MeOH in Route A. |
| Incomplete Reaction (Route B) | K₂CO₃ particle size too large. | Use finely powdered K₂CO₃ or switch solvent to DMF to increase solubility. |
| Color/Impurities | Oxidation of electron-rich ring. | Perform all steps under Nitrogen/Argon atmosphere. |
References
-
PubChem. 4-Methyl-1,3-benzodioxole-5-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides. Available at: [Link]
-
Organic Chemistry Portal. Esterification - Recent Literature (Alkylation Methods). Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemeo.com [chemeo.com]
- 3. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4 | CID 18989160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,3-Benzodioxole-5-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid. As a valuable drug intermediate, optimizing its synthesis is critical for efficient downstream applications.[1][2] This document provides a structured approach to troubleshooting, moving from common questions to in-depth, step-by-step procedural analysis.
Section 1: Synthesis Overview & Critical Control Points
The synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid is typically achieved via a two-step process starting from 5-methyl-1,3-benzodioxole. Understanding this pathway is the first step in diagnosing yield loss.
-
Step 1: Formylation via Vilsmeier-Haack Reaction: An electron-rich aromatic compound, 5-methyl-1,3-benzodioxole, is formylated to introduce an aldehyde group at the 5-position. This reaction utilizes a Vilsmeier reagent, generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[3][4] The Vilsmeier reagent is a mild electrophile, making this reaction highly selective for activated rings.[5]
-
Step 2: Oxidation of the Aldehyde: The resulting 4-Methyl-1,3-benzodioxole-5-carbaldehyde is then oxidized to the target carboxylic acid.[6] This transformation can be accomplished using various oxidizing agents, with the choice of reagent being critical to avoid side reactions and ensure high conversion.[7]
Each step presents unique challenges that can contribute to an overall low yield. The following workflow diagram illustrates the process and highlights key areas for troubleshooting.
Caption: General synthetic workflow and key areas prone to yield loss.
Section 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is below 30%. Which of the two main steps is the more likely cause of significant product loss?
Both steps can contribute significantly to yield loss. However, the Vilsmeier-Haack reaction (Step 1) is often more sensitive to procedural errors, such as moisture contamination or improper temperature control, which can halt the reaction or lead to side products.[8] The oxidation step (Step 2) is generally robust, but poor choice of oxidant or conditions can lead to incomplete conversion or decomposition. A systematic, step-by-step analysis is recommended.
Q2: Before re-running the entire synthesis, what are the most important initial checks I should perform?
Focus on the fundamentals, as simple errors are a frequent cause of low yields.[9]
-
Reagent Purity: Verify the purity of your 5-methyl-1,3-benzodioxole starting material. Impurities can inhibit the reaction. Ensure DMF is anhydrous and POCl₃ is fresh, as they are moisture-sensitive.[10]
-
Glassware: Ensure all glassware is flame- or oven-dried to eliminate any trace moisture, which can quench the Vilsmeier reagent.[10]
-
Stoichiometry: Double-check all calculations for reagents. An incorrect molar ratio, especially of the limiting reagent, will directly impact theoretical yield.
Q3: I see an unexpected spot on my TLC plate after Step 1. What could it be?
In syntheses involving benzodioxoles, side products can arise from reactions on the dioxole ring or from dimerization, although this is less common under Vilsmeier-Haack conditions.[11][12] More likely, you may be seeing unreacted starting material or a chlorinated byproduct if reaction conditions are not optimal.
Q4: Is the final product particularly volatile or unstable?
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a stable solid compound.[13] Significant loss during solvent removal via rotary evaporation is unlikely unless excessive heat is applied. The primary source of loss during the final stages is typically during the workup and purification steps.[9]
Section 3: In-Depth Troubleshooting Guide
Problem: Low Conversion or Yield in Step 1 (Vilsmeier-Haack Formylation)
Low yield in this step is often traced back to the formation and reactivity of the Vilsmeier reagent.
Potential Causes & Solutions:
-
Inactive Vilsmeier Reagent: The chloroiminium salt is highly susceptible to hydrolysis.
-
Solution: Use anhydrous DMF and fresh, high-purity POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude atmospheric moisture.
-
-
Improper Reaction Temperature: Temperature control is crucial for this reaction.
-
Insufficient Reaction Time: The Vilsmeier reagent is a weak electrophile, so the reaction may require several hours to reach completion.[5]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls (i.e., starting material remains but no more product is formed over time), it may indicate a degraded reagent rather than insufficient time.[10]
-
Optimized Protocol for Vilsmeier-Haack Formylation (Step 1)
This protocol incorporates best practices to maximize the formation of 4-Methyl-1,3-benzodioxole-5-carbaldehyde.
-
Setup: Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
Reagent Formation: Cool the DMF to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 5-methyl-1,3-benzodioxole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
Heating & Monitoring: After the addition is complete, allow the mixture to warm to room temperature, then heat to 60-70 °C. Monitor the reaction's progress by TLC every hour until the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium acetate.[3] This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can then be used in the next step.
| Parameter | Recommended Value | Rationale |
| POCl₃ Equiv. | 1.2 - 1.5 | Ensures complete activation of DMF without excessive side reactions. |
| DMF Equiv. | 3.0 - 5.0 | Acts as both reagent and solvent. |
| Addition Temp. | 0 - 5 °C | Controls exothermic reaction and preserves reagent integrity. |
| Reaction Temp. | 60 - 80 °C | Provides sufficient energy for the electrophilic substitution.[14] |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of POCl₃ and the Vilsmeier reagent. |
Problem: Low Yield or Impure Product in Step 2 (Aldehyde Oxidation)
The key here is to choose an oxidant that is effective but does not cause decomposition or lead to hard-to-remove impurities.
Potential Causes & Solutions:
-
Incomplete Oxidation: The reaction may not have gone to completion.
-
Solution: Use a slight excess of the oxidizing agent and allow sufficient reaction time. Monitor by TLC to confirm the disappearance of the aldehyde starting material.
-
-
Over-oxidation or Decomposition: Harsh oxidants (e.g., hot, concentrated KMnO₄) can potentially cleave the benzodioxole ring or other parts of the molecule.
-
Solution: Use milder, more controlled oxidizing agents. Options include buffered potassium permanganate, or Oxone in a suitable solvent system.[7] Performing the reaction at controlled, lower temperatures can also minimize side reactions.
-
Recommended Protocol for Aldehyde Oxidation (Step 2)
This protocol uses potassium permanganate under buffered conditions to selectively oxidize the aldehyde.
-
Setup: Dissolve the crude 4-Methyl-1,3-benzodioxole-5-carbaldehyde from Step 1 in a suitable solvent like acetone or t-butanol.
-
Oxidation: Prepare a solution of potassium permanganate (KMnO₄) (approx. 1.5-2.0 equiv.) in water containing a buffer (e.g., a small amount of MgSO₄ or by maintaining a slightly alkaline pH with NaHCO₃).
-
Reaction: Add the KMnO₄ solution slowly to the aldehyde solution at room temperature. An exotherm may be observed; maintain the temperature below 40 °C with a water bath if necessary. Stir vigorously until the purple color of the permanganate has been replaced by a brown precipitate of MnO₂.
-
Quenching: Add a small amount of ethanol or a saturated solution of sodium bisulfite to quench any excess KMnO₄.
-
Workup: Filter the mixture to remove the MnO₂ precipitate, washing the filter cake thoroughly with water.
-
Isolation: Combine the filtrate and washings. Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~2. The carboxylic acid should precipitate out of the solution.
-
Purification: Collect the solid product by suction filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
| Oxidizing Agent | Typical Conditions | Advantages/Disadvantages |
| KMnO₄ | Aqueous acetone/t-butanol, RT | Adv: Inexpensive, effective. Disadv: Can be harsh, produces MnO₂ waste.[6][15] |
| Oxone (KHSO₅) | DMF or Acetonitrile/Water, RT | Adv: Milder, cleaner reaction, easy workup. Disadv: More expensive than KMnO₄.[7] |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to RT | Adv: Strong and fast. Disadv: Uses toxic Chromium (VI), strongly acidic.[15] |
Problem: Significant Product Loss During Workup & Purification
Even with a high reaction yield, significant product can be lost during the final isolation steps.
Potential Causes & Solutions:
-
Incomplete Extraction: Carboxylic acids can form carboxylate salts at neutral or basic pH, which are highly soluble in water and will not be extracted into an organic solvent.
-
Solution: During the final workup, ensure the aqueous layer is acidified to a pH of 2-3 before extraction. This protonates the carboxylate, making the carboxylic acid much more soluble in organic solvents like ethyl acetate.
-
-
Excessive Solvent in Crystallization: Using too much solvent to recrystallize the final product is a very common cause of low yield.[16]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to form pure crystals. If the yield is still low, the mother liquor can be concentrated to recover a second crop of crystals.[16]
-
Troubleshooting Decision Tree
Caption: A decision tree for systematically troubleshooting low yield issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Online] Available at: [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? [Online] Available at: [Link]
-
Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield? [Online] Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Online] Available at: [Link]
- Collins, M., et al. (2014). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol.
-
NROChemistry. Vilsmeier-Haack Reaction. [Online] Available at: [Link]
-
PubMed. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. [Online] Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Online] Available at: [Link]
-
Nano diainc. 4-Methyl-1,3-benzodioxole-5-carboxylic acid. [Online] Available at: [Link]
-
Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Online] Available at: [Link]
-
PubChem. 4-Methyl-1,3-benzodioxole-5-carboxylic acid. [Online] Available at: [Link]
- Preprints.org. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide.
- Google Patents. (2018). WO2018234299A1 - Processes for the preparation of 1,3-benzodioxole heterocyclic compounds.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Online] Available at: [Link]
- Google Patents. (2004). US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. [Online] Available at: [Link]
-
Kramer, K. & Lilly, C. (n.d.). Fundamentals of Organic Chemistry. 11.4 Synthesis of Carboxylic Acids. [Online] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Online] Available at: [Link]
-
LibreTexts Chemistry. (2025). 20.5: Preparing Carboxylic Acids. [Online] Available at: [Link]
- Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
- De Gruyter. (2000). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. IL FARMACO.
-
Cheméo. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Online] Available at: [Link]
-
ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. [Online] Available at: [Link]
- Google Patents. (1973). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
-
ResearchGate. (2004). Oppenauer's oxidation by paraformaldehyde of piperonyl alcohol to heliotropine. [Online] Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | Nano diainc [nanodiainc.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
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- 9. radleys.com [radleys.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for the synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the preparation of this important drug intermediate.[1][2] Our goal is to equip researchers, chemists, and process development professionals with the necessary insights to diagnose and resolve common synthetic challenges, thereby improving yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-Methyl-1,3-benzodioxole-5-carboxylic acid?
A1: The primary synthetic strategies typically begin from 4-methyl-1,3-benzodioxole (also known as 5-methyl-1,3-benzodioxole or homopiperonyl). The two most prevalent routes involve:
-
Formylation followed by Oxidation: This two-step process involves an initial electrophilic formylation of the aromatic ring, most commonly via the Vilsmeier-Haack reaction, to produce 4-methyl-1,3-benzodioxole-5-carbaldehyde. This intermediate aldehyde is then oxidized to the desired carboxylic acid.
-
Direct Carboxylation: This route involves the formation of an organometallic intermediate from a halogenated precursor, which is then quenched with carbon dioxide. This is often achieved through the carboxylation of a Grignard reagent.[3][4]
Each route has its own set of potential side reactions and optimization parameters, which are detailed in the troubleshooting guide below.
Q2: Why is the methylenedioxy bridge sensitive, and what precautions should I take?
A2: The 1,3-benzodioxole moiety is a cyclic acetal formed from a catechol. This group is susceptible to cleavage under strong acidic conditions, particularly in the presence of heat. This side reaction, often termed demethylenation, results in the formation of a catechol, which can undergo further undesired reactions, such as oxidation.
Key Precautions:
-
Avoid using strong, hot mineral acids (e.g., H₂SO₄, HCl) during workup or purification.
-
If an acidic wash is necessary, use dilute acids at low temperatures (0-5 °C).
-
Lewis acids (e.g., AlCl₃, BBr₃) are particularly effective at cleaving this group and should be used with caution or avoided if possible.[5]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time reaction monitoring.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) typically provides good separation of the starting material, intermediate aldehyde (if applicable), and the final carboxylic acid product. The carboxylic acid will have a much lower Rf value than the less polar precursors.
-
Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate (KMnO₄) can also be useful, as the product and intermediates will react, but it can be less specific.
-
Confirmation: For unambiguous identification, co-spotting with known standards of the starting material and product is highly recommended.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific problems encountered during the synthesis, categorized by the synthetic route.
Route 1: Vilsmeier-Haack Formylation & Subsequent Oxidation
The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings like 4-methyl-1,3-benzodioxole.[6][7][8] The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile generated from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[7][8]
Caption: Workflow for the two-step synthesis via formylation and oxidation.
Problem 1: Low yield of the intermediate aldehyde with multiple spots on TLC.
-
Question: My Vilsmeier-Haack reaction on 4-methyl-1,3-benzodioxole results in a low yield (<50%) of the desired aldehyde and several unidentified side products. What is happening?
-
Answer: This issue often points to two main side reactions: the formation of regioisomers or reaction with the methyl group.
-
Plausible Cause (A) - Isomer Formation: The methyl and methylenedioxy groups are both ortho-, para-directing. While the 5-position is sterically and electronically favored, formylation can also occur at the 7-position, leading to the formation of 4-methyl-1,3-benzodioxole-7-carbaldehyde. The Vilsmeier reagent is a weak electrophile, making the reaction sensitive to conditions.[6][8]
-
Solution:
-
Temperature Control: Maintain strict temperature control. The formation of the Vilsmeier reagent should be done at 0 °C, and the reaction with the benzodioxole should be run at a controlled, low-to-ambient temperature.
-
Order of Addition: Add the phosphorus oxychloride slowly to the DMF at 0 °C to pre-form the reagent before adding the 4-methyl-1,3-benzodioxole. This ensures the electrophile is readily available and minimizes side reactions.
-
Purification: The isomers can be difficult to separate. Careful column chromatography on silica gel is usually required.
-
-
Plausible Cause (B) - Diformylation: Although less common with a weak electrophile, prolonged reaction times or excess reagent can lead to diformylation, especially if the temperature is not controlled.
-
Solution:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent, but avoid a large excess.
-
Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup to avoid over-reaction.
-
-
Problem 2: Incomplete oxidation of the aldehyde to the carboxylic acid.
-
Question: I am oxidizing 4-methyl-1,3-benzodioxole-5-carbaldehyde, but the reaction stalls, leaving a significant amount of unreacted aldehyde. How can I drive the reaction to completion?
-
Answer: The choice of oxidant and reaction conditions are critical for this step. Aldehyde oxidation can be robust, but the presence of other sensitive functional groups requires a careful selection of reagents.[9]
-
Plausible Cause (A) - Insufficient Oxidant Strength or Amount: The oxidant may be too weak or used in insufficient quantity.
-
Solution:
-
Potassium Permanganate (KMnO₄): This is a strong, effective oxidant. Use it in a slightly basic aqueous solution (e.g., with NaOH or K₂CO₃) to improve solubility and reactivity. The reaction is often run at elevated temperatures, but monitor carefully to avoid degradation. A typical endpoint is the persistence of the purple permanganate color.
-
Oxone® (Potassium Peroxymonosulfate): This is a versatile and milder alternative that works well at room temperature. It is often used in a buffered solution.[9]
-
Stoichiometry: Ensure at least 2 equivalents of the oxidant are used for complete conversion, as side reactions can consume some of it.
-
-
Plausible Cause (B) - Poor Solubility: The aldehyde may have poor solubility in the reaction medium, limiting its contact with the oxidant.
-
Solution:
-
Co-solvent System: Use a co-solvent system like t-butanol/water or acetone/water to improve the solubility of the organic substrate in the aqueous oxidant solution.
-
Phase Transfer Catalyst: For reactions with KMnO₄, a phase transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the permanganate ion into the organic phase, accelerating the reaction.
-
-
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | aq. NaOH or K₂CO₃, 25-80 °C | Inexpensive, powerful | Can be harsh, MnO₂ byproduct removal |
| Oxone® | aq. Acetone or Acetonitrile, RT | Mild, easy workup | More expensive than KMnO₄ |
| H₂O₂ | aq. K₂CO₃ in Methanol | Clean, byproduct is water | Can be slow, requires careful control |
Route 2: Direct Carboxylation via Grignard Reagent
This route involves the formation of an arylmagnesium halide from 5-bromo-4-methyl-1,3-benzodioxole, followed by quenching with solid carbon dioxide (dry ice). The Grignard reagent is a powerful nucleophile and a strong base.[4][10]
Caption: Workflow for the two-step synthesis via Grignard carboxylation.
Problem 3: The Grignard reaction fails to initiate or gives a very low yield.
-
Question: I am trying to form the Grignard reagent from 5-bromo-4-methyl-1,3-benzodioxole, but the reaction won't start, or I get a dark mixture with little of the desired carboxylated product after workup. What's wrong?
-
Answer: Grignard reagent formation is notoriously sensitive to reaction conditions, especially the presence of water or oxygen. Failure to initiate or low yields are common issues.
-
Plausible Cause (A) - Presence of Water: Grignard reagents are strong bases and will be rapidly quenched by any protic source, especially water.[3][11] This includes atmospheric moisture or residual water in the solvent or on the glassware.
-
Solution:
-
Dry Glassware: Oven-dry all glassware (120 °C) for several hours and cool under a stream of dry nitrogen or argon just before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., diethyl ether, THF). Diethyl ether or THF are essential for stabilizing the Grignard reagent.[10]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (nitrogen or argon).
-
-
Plausible Cause (B) - Inactive Magnesium Surface: The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction.[12]
-
Solution:
-
Activation: Before adding the aryl halide, activate the magnesium. Common methods include:
-
Adding a small crystal of iodine (the purple color will disappear as the reaction starts).
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings with a glass rod in situ under an inert atmosphere.
-
-
-
Plausible Cause (C) - Wurtz Coupling Side Reaction: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, leading to the formation of a biaryl dimer. This reduces the yield of the desired product.
-
Solution:
-
Slow Addition: Add the solution of the aryl halide to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide in the presence of the Grignard reagent, minimizing the coupling reaction.
-
Dilution: Running the reaction at a higher dilution can also disfavor this bimolecular side reaction.
-
-
Problem 4: Low yield of carboxylic acid despite successful Grignard formation.
-
Question: My Grignard reagent appears to have formed successfully, but after quenching with dry ice and acidic workup, the yield of the carboxylic acid is poor. Where is my product going?
-
Answer: This problem usually arises during the carboxylation step.
-
Plausible Cause (A) - Inefficient Carboxylation: The reaction between the Grignard reagent and CO₂ occurs on the surface of the solid dry ice. If the addition is not done correctly, side reactions can dominate.
-
Solution:
-
Use Excess, Finely Crushed Dry Ice: Use a large excess (at least 5-10 equivalents) of freshly crushed, high-purity dry ice. Do not use old dry ice that may have accumulated water ice.
-
Proper Quenching: Pour the Grignard solution slowly onto the crushed dry ice with vigorous stirring. Do NOT add the dry ice to the Grignard solution. Adding the Grignard to the CO₂ ensures that the Grignard is always in the presence of a large excess of the electrophile, which minimizes side reactions like the formation of a ketone (from reaction of the initial carboxylate salt with another equivalent of Grignard reagent).
-
-
Plausible Cause (B) - Premature Quenching: If the reaction is exposed to air (and thus moisture) before or during the addition to CO₂, a significant portion of the Grignard reagent will be protonated back to the starting 4-methyl-1,3-benzodioxole.
-
Solution: Maintain a strict inert atmosphere throughout the process until the acidic workup is performed.
-
References
-
JoVE. Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. (2025-05-22). [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Nano diainc. 4-Methyl-1,3-benzodioxole-5-carboxylic acid. [Link]
-
Takeda, H., et al. (2019). Common origin of methylenedioxy ring degradation and demethylation in bacteria. Scientific Reports. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. (2015-12-10). [Link]
-
Wikipedia. Grignard reagent. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
PubChem. 4-Methyl-1,3-benzodioxole-5-carboxylic acid. [Link]
-
Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024-03-24). [Link]
-
Erowid. The preparation of methylenedioxy. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
PubMed. Aromatic hydroxylation of methylenedioxybenzene (MDB) and methylenedioxymethamphetamine (MDMA) by rabbit liver microsomes. [Link]
-
ResearchGate. What are the methods to deprotect methylene dioxy group?. (2013-05-22). [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | Nano diainc [nanodiainc.com]
- 3. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Methyl-1,3-benzodioxole-5-carboxylic acid
Welcome to the technical support resource for 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS 162506-58-3). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered in achieving high purity for this critical intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.
Understanding the Compound and Its Purity Challenges
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and research compounds.[1] Its molecular structure, featuring a carboxylic acid group on a substituted benzodioxole ring, dictates its physical properties, such as moderate polarity and the ability to form strong hydrogen bonds.
The primary challenge in its purification is not the compound itself, but the structurally similar impurities that can arise during its synthesis. These impurities often share similar polarity and solubility profiles, making separation by simple crystallization non-trivial.
Plausible Impurity Profile
A robust purification strategy begins with understanding the potential impurities. While the exact impurity profile depends on the specific synthetic route, we can anticipate several common classes based on typical syntheses of related benzodioxoles.[2][3]
-
Unreacted Starting Materials: Residual precursors, such as the corresponding substituted catechol or toluene derivatives, are common.
-
Regioisomers: Incomplete regioselectivity during carboxylation or other functionalization steps can lead to isomeric impurities that are exceptionally difficult to remove.
-
Byproducts of Methylenation: If the benzodioxole ring is formed via methylenation of a catechol, incomplete reaction or side reactions can introduce various related impurities.[2]
-
Over- or Under-Oxidized Species: If the carboxylic acid is formed by oxidation of a methyl or aldehyde group, the corresponding alcohol, aldehyde, or even dicarboxylic acid species may be present.
Purification Strategy: A Decision-Making Workflow
Achieving >99% purity often requires a systematic approach. The following workflow provides a logical path from initial assessment to the final, high-purity product.
Caption: Decision workflow for purifying 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
Troubleshooting Guide & Protocols
This section provides detailed protocols and solutions to common problems.
Q1: My initial purity is low (<90%) and TLC shows multiple spots with similar Rf values. What should I do?
Answer: When dealing with a complex mixture of closely related impurities, recrystallization is often inefficient. The impurities tend to co-crystallize with the product. In this scenario, Flash Column Chromatography is the recommended first step.
Causality: Chromatography separates compounds based on subtle differences in their affinity for the stationary phase (silica gel) versus the mobile phase. By using a carefully selected solvent gradient, you can resolve compounds that have very similar polarities. The carboxylic acid group on your target molecule provides a strong "handle" for separation on silica gel.
Protocol: Flash Column Chromatography
-
Adsorb Sample: Dissolve your crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or acetone). Add silica gel (approx. 2-3 times the weight of your product) and concentrate the slurry in vacuo until you have a dry, free-flowing powder. This "dry loading" method prevents solvent effects from ruining the separation.
-
Select Mobile Phase: A good starting point for aromatic acids is a hexane/ethyl acetate system with a small amount of acetic acid. The acetic acid is critical; it keeps the carboxylic acid protonated, preventing "streaking" on the silica gel.
-
Initial Gradient: Start with 10-20% Ethyl Acetate in Hexane (+1% Acetic Acid).
-
Elution Gradient: Gradually increase the ethyl acetate concentration. Your product will likely elute at around 30-50% Ethyl Acetate.
-
-
Run Column & Collect Fractions: Load the dry sample onto the column. Run the gradient and collect fractions, monitoring by TLC to identify and combine the pure fractions.
-
Isolate Product: Combine the pure fractions and remove the solvent in vacuo. It is crucial to co-evaporate with a solvent like toluene or dichloromethane to remove the residual acetic acid from the mobile phase.
Q2: I have >95% purity, but can't reach >99%. How do I optimize recrystallization?
Answer: This is the ideal scenario for recrystallization. The key is selecting the right solvent system. An ideal solvent should dissolve the compound completely when hot but poorly when cold, while dissolving the impurities well at all temperatures or not at all.[4]
Data Presentation: Recrystallization Solvent Selection Guide
| Solvent System | Suitability for Aromatic Acids | Rationale & Causality | Troubleshooting Notes |
| Ethanol/Water | Excellent | The compound is likely soluble in hot ethanol but less soluble in cold aqueous ethanol. Impurities may remain in the mother liquor.[4] | If oiling out occurs, use more ethanol or ensure the solution is fully dissolved before cooling. |
| Acetone/Hexane | Very Good | Acetone is a strong solvent, while hexane is a non-solvent. This allows for precise control over the saturation point by adding hexane as an anti-solvent.[5] | Add hexane slowly to the hot acetone solution until persistent cloudiness appears, then add a drop of acetone to clarify before cooling. |
| Toluene | Good | Toluene is a good choice for moderately polar compounds and has a high boiling point, allowing for a large temperature gradient. | Ensure slow cooling. Rapid cooling of viscous toluene solutions can trap impurities. |
| Acetic Acid/Water | Specialist Use | Useful if impurities are acid-insoluble. The product dissolves in hot aqueous acetic acid and crystallizes upon cooling. | Requires thorough drying to remove residual acetic acid. |
Protocol: Optimized Two-Solvent Recrystallization (Acetone/Hexane)
-
Dissolution: Place the crude acid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot acetone required to fully dissolve the solid.
-
Induce Saturation: While the solution is still hot and stirring, add hexane dropwise. You will observe transient cloudiness. Continue adding hexane until a faint, persistent cloudiness remains.
-
Clarification: Add 1-2 drops of hot acetone to re-dissolve the precipitate and ensure the solution is perfectly saturated.
-
Cooling (Critical Step): Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is paramount for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold hexane to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under high vacuum to remove all solvent traces.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What's wrong?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid in that specific solvent mixture. It can also be caused by the presence of impurities that depress the melting point.
Solutions:
-
Increase Solvent Volume: The most common cause is using too little solvent. Add more of the primary solvent (e.g., ethanol in an ethanol/water system) to the hot mixture to increase the total volume and lower the saturation point.
-
Reduce Cooling Rate: Cool the solution much more slowly. Try insulating the flask to allow it to cool over several hours.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Purity Verification: The Self-Validating System
Trust in your material's purity comes from orthogonal verification. Do not rely on a single analytical method.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of organic impurities, even isomers, if their signals do not overlap with the product's signals. Look for small, unidentifiable peaks and integrate them against a known product peak to estimate molar percentage.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment. A high-purity sample should show a single major peak.
-
Method: Use a C18 reverse-phase column with a mobile phase such as acetonitrile/water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acid is crucial for obtaining sharp peak shapes for carboxylic acids.
-
Purity Calculation: Purity is typically reported as "% area," which is the area of the main peak divided by the total area of all peaks in the chromatogram. For regulatory purposes, analysis using a reference standard is required.
-
-
LCMS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of your main peak and can help in tentatively identifying the mass of impurities, providing clues to their structure.[6]
Frequently Asked Questions (FAQs)
-
FAQ 1: My final product has a slight off-white or yellowish color. Is it impure?
-
Possibly. While a slight color can sometimes be due to trace amounts of highly conjugated impurities that are difficult to remove, it often indicates residual starting materials or byproducts. If HPLC and NMR show high purity (>99.5%), the color may be acceptable. If not, a charcoal treatment during recrystallization can sometimes remove colored impurities, but this may lead to yield loss.
-
-
FAQ 2: What is the expected melting point?
-
The melting point is a good indicator of purity. For related compounds like piperonylic acid, the melting point is sharp, around 229-231 °C.[7] Your purified 4-Methyl-1,3-benzodioxole-5-carboxylic acid should have a sharp melting point (e.g., a range of <2 °C). A broad or depressed melting point is a classic sign of impurity.
-
-
FAQ 3: Can I use an acid/base extraction to purify my compound?
-
Yes, this can be an effective preliminary purification step, especially for removing neutral or basic impurities. Dissolve the crude product in a solvent like ethyl acetate, wash with a mild acid (e.g., 1M HCl) to remove basic impurities, then extract your product into an aqueous base (e.g., 1M NaHCO₃). The aqueous layer can then be washed with ethyl acetate to remove neutral impurities. Finally, re-acidify the aqueous layer with HCl to precipitate your purified carboxylic acid, which is then collected by filtration. This is often a good step before a final recrystallization.
-
References
- Purification of aromatic polycarboxylic acids by recrystallization.
- Purification of carboxylic acids by complexation with selective solvents.
-
Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. PubMed. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. ResearchGate. [Link]
- Common Solvents for Crystallization. Source unavailable online, general chemical knowledge.
- Oxidation and crystallization process for aromatic carboxylic acid production.
-
The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues. ProQuest. [Link]
-
Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Semantic Scholar. [Link]
-
Synthesis Markers in Illegally Manufactured 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine. PubMed. [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]
-
Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. American Chemical Society. [Link]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Source unavailable online, general chemical knowledge.
-
Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. ResearchGate. [Link]
-
4-Methyl-1,3-benzodioxole-5-carboxylic acid. PubChem. [Link]
- Method for preparing heterocyclic-carboxylic acids.
-
1,3-Benzodioxole-5-carboxylic acid. PubChem. [Link]
-
1,3-Benzodioxole-5-carboxylic acid. NIST WebBook. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues - ProQuest [proquest.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 7. ピペロニル酸 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-methyl-1,3-benzodioxole-5-carboxylic acid. Drawing upon established principles of organic chemistry and practical laboratory experience, this guide offers in-depth solutions to common challenges encountered during the isolation and purification of this important synthetic intermediate.
I. Common Purification Challenges at a Glance
This section provides a quick overview of the most frequently encountered issues during the purification of 4-methyl-1,3-benzodioxole-5-carboxylic acid. Detailed explanations and solutions are provided in the subsequent sections.
| Issue | Potential Causes | Primary Solutions |
| Product Discoloration (Yellow/Brown) | - Residual phenolic impurities- Oxidation of the benzodioxole ring- Presence of colored byproducts from synthesis | - Activated carbon treatment- Recrystallization from appropriate solvents- pH adjustment during workup |
| Low Final Yield | - Incomplete precipitation/crystallization- Product loss during transfers and filtration- Suboptimal recrystallization solvent | - Optimization of pH for precipitation- Careful handling and washing of the product- Systematic solvent screening for recrystallization |
| Oily Product or Failure to Crystallize | - Presence of impurities depressing the melting point- Supersaturation of the crystallization solution- Inappropriate solvent system | - Pre-purification by acid-base extraction- Scratching the flask or adding seed crystals- Using a solvent/anti-solvent recrystallization method |
| Presence of Insoluble Material | - Inorganic salts from workup- Insoluble starting materials or byproducts | - Hot filtration of the recrystallization solution- Thorough washing with water |
| Broad Melting Point Range | - Presence of impurities | - Repurification by recrystallization- Purity assessment by HPLC and NMR |
II. Troubleshooting in Detail: A Question-and-Answer Guide
This section provides detailed answers to specific problems that may arise during the purification process, explaining the underlying chemical principles and offering step-by-step guidance.
A. Discolored Product
Question: My final product of 4-methyl-1,3-benzodioxole-5-carboxylic acid is yellow or brown instead of the expected white to off-white solid. What is causing this, and how can I fix it?
Answer:
Discoloration is a common issue and can stem from several sources. The primary culprits are often residual phenolic impurities, oxidation of the electron-rich benzodioxole ring system, or the presence of colored byproducts from the synthetic route.
Underlying Chemistry:
The benzodioxole moiety is susceptible to oxidation, which can lead to the formation of colored catechol-type byproducts. Furthermore, if the synthesis involves intermediates with phenolic groups, their incomplete removal will result in a discolored final product.
Troubleshooting Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude, discolored 4-methyl-1,3-benzodioxole-5-carboxylic acid in a suitable hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water). Use the minimum amount of solvent necessary to achieve complete dissolution at the boiling point.
-
Activated Carbon Treatment: Add a small amount of activated carbon (approximately 1-2% w/w of the crude product) to the hot solution.
-
Expert Tip: Do not add activated carbon to a boiling solution, as this can cause violent bumping. Cool the solution slightly before adding the carbon.
-
-
Hot Filtration: Swirl the mixture and gently heat it for 5-10 minutes. Immediately perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon.
-
Causality: The high surface area and porous nature of activated carbon allow it to adsorb colored impurities. Hot filtration is crucial to prevent premature crystallization of the desired product on the filter paper.[1]
-
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Diagram: Decolorization and Recrystallization Workflow
Caption: Workflow for the decolorization of crude 4-methyl-1,3-benzodioxole-5-carboxylic acid.
B. Low Yield
Question: After purification, my final yield of 4-methyl-1,3-benzodioxole-5-carboxylic acid is significantly lower than expected. What are the common causes of product loss, and how can I improve my yield?
Answer:
Low yield is a frustrating but common problem. The primary causes of product loss during purification include incomplete precipitation during the initial workup, loss of material during transfers and filtration, and using a suboptimal solvent for recrystallization in which the product has significant solubility even at low temperatures.
Underlying Chemistry:
As a carboxylic acid, the solubility of 4-methyl-1,3-benzodioxole-5-carboxylic acid is highly dependent on pH.[2][3] It is soluble in basic solutions due to the formation of the carboxylate salt and insoluble in acidic solutions. Incomplete acidification during the precipitation step will result in a significant portion of the product remaining in the aqueous phase.
Troubleshooting Protocol: Optimizing Precipitation and Recrystallization
-
pH Monitoring During Precipitation: During the workup, after basifying the solution to extract the carboxylic acid into the aqueous layer, ensure complete precipitation by acidifying the aqueous layer to a pH of approximately 2-3. Use a pH meter or pH paper to confirm the acidity.
-
Sufficient Cooling: Before filtering the precipitated product, cool the mixture thoroughly in an ice bath for at least 30 minutes to minimize its solubility in the aqueous medium.
-
Recrystallization Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5][6] For 4-methyl-1,3-benzodioxole-5-carboxylic acid, suitable solvents include ethanol, methanol, or mixtures of ethanol/water or acetic acid/water.[7]
-
Solvent Screening: To find the best solvent, place a small amount of the crude product in several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
-
Minimize Transfers: Each transfer of the product from one flask to another can result in material loss. Plan your purification steps to minimize the number of transfers.
-
Washing the Crystals: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove soluble impurities without dissolving a significant amount of the product.
Diagram: pH-Dependent Solubility
Caption: The effect of pH on the solubility of 4-methyl-1,3-benzodioxole-5-carboxylic acid.
C. Oily Product or Failure to Crystallize
Question: My product is oiling out or failing to crystallize from the recrystallization solvent. What should I do?
Answer:
Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the presence of impurities that depress the melting point of the compound or a high degree of supersaturation.
Underlying Chemistry:
Impurities can disrupt the formation of a crystal lattice, leading to the separation of the product as an oil. Supersaturation can also lead to rapid, disorganized precipitation as an oil rather than slow, ordered crystal growth.
Troubleshooting Protocol: Inducing Crystallization
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches provide nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Solvent/Anti-Solvent Method:
-
Dissolve the oily product in a small amount of a "good" solvent in which it is highly soluble (e.g., ethanol).
-
Slowly add a "poor" solvent (an "anti-solvent") in which the product is insoluble (e.g., water or hexane) dropwise until the solution becomes cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly. The crystals should form at the interface of the two solvents.
-
-
Pre-Purification: If the product is very impure, consider a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before attempting recrystallization.
III. Standard Operating Procedures (SOPs)
This section provides detailed, step-by-step protocols for the key purification and analytical techniques.
SOP 1: Purification by Acid-Base Extraction
This technique is highly effective for separating carboxylic acids from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction with Base: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The 4-methyl-1,3-benzodioxole-5-carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Washing (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify with 1 M hydrochloric acid (HCl) until the pH is approximately 2-3. The purified carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
SOP 2: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: Place the crude 4-methyl-1,3-benzodioxole-5-carboxylic acid in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture on a hot plate until the solid dissolves completely.
-
Addition of Water: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the hot plate, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.
SOP 3: Purity Assessment by HPLC and ¹H NMR
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Purity Determination: The purity can be estimated by the relative area of the main peak.
Proton Nuclear Magnetic Resonance (¹H NMR):
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected Signals: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methylenedioxy protons, and the methyl group protons, with integrations corresponding to the number of protons. The carboxylic acid proton may be a broad singlet.
-
Impurity Detection: The presence of unexpected signals can indicate the presence of impurities.
IV. References
-
National Center for Biotechnology Information. (n.d.). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][8][9]diazepine-3-carboxylate does not influence bioavailability. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (n.d.). piperonylic acid. Retrieved from [Link]
-
Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M958.
-
ResearchGate. (2021). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences, 5(2), 35-43.
-
YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. All In with Dr. Betts. [Link]
-
YouTube. (2022, November 1). Recrystallisation of benzoic acid [Video]. MaChemGuy. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. unifr.ch [unifr.ch]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction time for 4-Methyl-1,3-benzodioxole-5-carboxylic acid synthesis
Ticket #4M-BDX-OPT | Status: Open
Topic: Optimization of Reaction Time & Selectivity via Pinnick Oxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Kinetic Context
The Challenge: Synthesizing 4-Methyl-1,3-benzodioxole-5-carboxylic acid presents a classic conflict in process chemistry: Steric Hindrance vs. Electronic Activation .
-
Steric Hindrance (The Brake): The methyl group at the C4 position creates significant steric bulk adjacent to the C5-aldehyde precursor. This slows the nucleophilic attack of the chlorite species, necessitating longer reaction times compared to unsubstituted piperonal.
-
Electronic Activation (The Trap): The 1,3-benzodioxole ring is highly electron-rich. Prolonged reaction times in oxidative environments (specifically Pinnick conditions) drastically increase the risk of Electrophilic Aromatic Substitution (EAS) , leading to chlorinated impurities (typically at C6) that are difficult to separate.
The Optimization Goal: Identify the "Kinetic Sweet Spot"—the precise reaction time window where aldehyde consumption is >98% but scavenger depletion has not yet triggered chlorination.
The Reaction System (The "Why")
We focus on the Pinnick Oxidation (NaClO₂/NaH₂PO₄) as the industry standard for this transformation due to its mildness compared to KMnO₄. However, the mechanism dictates the troubleshooting logic.
Mechanistic Pathway & Failure Modes
Figure 1: Mechanistic flow showing the competition between safe scavenging (Green) and ring chlorination (Red). The C4-methyl group slows the first step, extending the time HOCl is generated.
Troubleshooting Guides (Q&A)
Scenario A: "My reaction stalls at 80% conversion after 4 hours."
Diagnosis: The C4-methyl group is retarding the attack on the carbonyl. However, simply extending time is dangerous.
-
Likely Cause: pH drift. As the reaction proceeds, generated acid can lower pH too far, destabilizing NaClO₂ into ClO₂ (gas), effectively losing oxidant concentration.
-
Immediate Action: Check pH. It must remain buffered between 3.5 and 4.5 .
Corrective Protocol:
-
Do NOT just add more NaClO₂ immediately.
-
Verify the buffer capacity (NaH₂PO₄).
-
Add a 0.2 eq aliquot of NaClO₂ dissolved in water slowly over 30 minutes. Rapid addition generates ClO₂ gas (yellow fumes) rather than driving the reaction.
Scenario B: "I see a +34 mass unit impurity (M+34) increasing over time."
Diagnosis: This is the 6-chloro-4-methyl-1,3-benzodioxole-5-carboxylic acid . Your scavenger is depleted, or the reaction time exceeded the scavenger's lifespan.
-
The Trap: Benzodioxoles are "chlorine sponges." Once HOCl accumulates, it attacks the ring immediately.
Corrective Protocol:
-
Terminate immediately. This impurity is often inseparable by crystallization.
-
For the next run: Increase Scavenger equivalents.
-
Standard: 3.0 - 5.0 equiv of 2-methyl-2-butene.
-
Robust: Switch to Resorcinol or Sulfamic Acid (1.5 equiv) if using a homogeneous solvent system, as they are less volatile than butene.
-
Scenario C: "The reaction turns bright yellow/green."
Diagnosis:
Accumulation of Chlorine Dioxide (
-
Cause: The acid was added too fast, or the buffer was insufficient, causing "acid shock" to the chlorite.
-
Risk: Explosion hazard and rapid chlorination of the product.
-
Fix: Sparge with nitrogen to remove the gas (into a scrubber). Slow down the addition rate of the oxidant.
Optimized Experimental Protocol
This protocol is designed specifically for the 4-methyl variant to balance rate vs. selectivity.
Reagents:
-
Substrate: 4-Methyl-1,3-benzodioxole-5-carbaldehyde (1.0 equiv)
-
Oxidant: Sodium Chlorite (
, 80%) (1.5 - 2.0 equiv) -
Buffer:
(1.5 equiv) in Water -
Scavenger: Sulfamic Acid (1.5 equiv) [Preferred over alkene scavengers for this substrate due to longer reaction times]
-
Solvent: Acetonitrile / Water (1:1 v/v) or
-BuOH / Water
Step-by-Step Workflow:
| Step | Action | Technical Rationale |
| 1 | Dissolve Aldehyde and Sulfamic Acid in Solvent at 0°C. | Sulfamic acid acts as both a proton source and a non-volatile HOCl scavenger (Reaction: |
| 2 | Dissolve | Pre-dissolving prevents local "hotspots" of concentration. |
| 3 | Dropwise Addition (Critical): Add chlorite solution over 45-60 mins . | Controlled addition keeps |
| 4 | Warm to 10°C - RT and Monitor via HPLC every 30 mins. | Stop Point: Quench when Aldehyde < 1.0%. Do not aim for 0.0% if it requires >2 extra hours. |
| 5 | Quench: Pour into ice-cold | Instantly reduces any remaining oxidant or HOCl to prevent post-reaction chlorination. |
Decision Tree for Optimization
Use this logic flow to adjust your specific process parameters.
Figure 2: Decision matrix for real-time reaction monitoring. Note that "Dirty" outcomes require increasing scavenger load before attempting to extend reaction time.
References
-
Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[2][3][4] Acta Chemica Scandinavica, 27, 888–890. Link
-
Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. Link
-
Raheem, M. A., et al. (2024).[5][6] Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. Organic Process Research & Development. (Context on 4-methyl-benzodioxole scaffold stability). Link
-
Song, Z. J., et al. (1999). Synthesis of a Potent Endothelin Antagonist: A Practical Application of the Pinnick Oxidation. The Journal of Organic Chemistry, 64(26), 9658-9667. (Detailed discussion on chlorination side reactions in electron-rich systems). Link
Sources
- 1. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 3. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
Welcome to the technical support center for the purification of 4-Methyl-1,3-benzodioxole-5-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this important drug intermediate.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-Methyl-1,3-benzodioxole-5-carboxylic acid?
A1: While the impurity profile can vary based on the synthetic route, common contaminants often include unreacted starting materials, reagents from the synthesis process, and side-products. For instance, if the synthesis involves the oxidation of a methyl group on the benzene ring, you might encounter the corresponding aldehyde or alcohol as impurities.[4] Neutral organic compounds used as solvents or non-acidic reagents may also be present.
Q2: What is the first step I should take to purify my crude product?
A2: An acid-base extraction is a highly effective initial purification step for carboxylic acids like 4-Methyl-1,3-benzodioxole-5-carboxylic acid.[5][6][7] This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities. The carboxylic acid is converted to its water-soluble salt form with a base, allowing for the removal of water-insoluble impurities.
Q3: My purified product has a low melting point and appears discolored. What could be the issue?
A3: A low or broad melting point range and discoloration are classic indicators of residual impurities. Even after an initial purification like acid-base extraction, trace amounts of contaminants can remain. Recrystallization is a powerful technique to remove these final traces and obtain a highly pure, crystalline product. The choice of solvent is critical for successful recrystallization.
Q4: Can I use chromatography to purify this compound?
A4: Yes, chromatographic techniques can be employed. For analytical purposes to assess purity, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable.[8][9][10] For preparative purification, column chromatography can be effective, although it may be more resource-intensive than recrystallization for larger scales.
Troubleshooting Guides
Issue 1: Low Yield After Acid-Base Extraction
You've performed an acid-base extraction, but the final yield of your purified 4-Methyl-1,3-benzodioxole-5-carboxylic acid is significantly lower than expected.
Possible Causes and Solutions:
-
Incomplete Deprotonation: The carboxylic acid may not have been fully converted to its carboxylate salt.
-
Incomplete Reprotonation: The carboxylate salt was not fully converted back to the carboxylic acid.
-
Product Loss During Extraction: Some of the carboxylate salt may have remained in the organic layer, or some of the precipitated acid may be slightly soluble in the aqueous layer.
-
Solution: Perform multiple extractions with the basic solution to ensure complete transfer of the carboxylate salt to the aqueous layer. When precipitating the acid, cooling the solution on an ice bath can help maximize precipitation.
-
Workflow for Acid-Base Extraction:
Caption: Workflow for purifying carboxylic acids via acid-base extraction.
Issue 2: Oily Product or Failure to Crystallize During Recrystallization
After attempting recrystallization, your product either separates as an oil or fails to crystallize upon cooling.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures, or it may be too poor of a solvent to dissolve it even when hot.
-
Solution: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. You may need to screen several solvents or use a binary solvent system. For carboxylic acids, solvents like ethanol, methanol, or mixtures with water can be effective.[11][13][14]
-
-
Presence of Impurities: Certain impurities can inhibit crystal lattice formation.
-
Solution: If the product is very impure, a preliminary purification step like acid-base extraction is recommended before attempting recrystallization.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or very small crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude 4-Methyl-1,3-benzodioxole-5-carboxylic acid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | Low | Moderate | Good |
| Ethanol | Moderate | High | Fair (may need cooling) |
| Toluene | Low | High | Good |
| Hexane | Very Low | Low | Poor |
| Ethyl Acetate | Moderate | High | Fair |
Note: This table provides a general guideline. Experimental verification is essential.
References
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]
- Purification of benzoic acid - US3235588A - Google Patents. (n.d.).
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. (2022). Retrieved from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Retrieved from [Link]
- US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents. (n.d.).
-
(PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin - ResearchGate. (2025). Retrieved from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
(PDF) Solvent design for crystallization of carboxylic acids - ResearchGate. (2025). Retrieved from [Link]
-
Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron - American Chemical Society. (2024). Retrieved from [Link]
-
RIFM fragrance ingredient safety assessment, α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0 - PubMed. (2020). Retrieved from [Link]
-
(PDF) (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate - ResearchGate. (2025). Retrieved from [Link]
-
Purification of Benzoic acid by Sublimation in Chemistry Lab II Instructor: Dr. Imtiyaz@GDC Doda - YouTube. (2023). Retrieved from [Link]
-
(PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - ResearchGate. (2024). Retrieved from [Link]
-
17.2: Substituted Benzoic Acids - Chemistry LibreTexts. (2019). Retrieved from [Link]
-
1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem. (n.d.). Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved from [Link]
-
(PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes - ResearchGate. (2024). Retrieved from [Link]
-
4-Methyl-1,3-benzodioxole-5-carboxylic acid - Phantatomix. (n.d.). Retrieved from [Link]
-
1,3-benzodioxole-5-carboxylic acid, 2,2-difluoro-, methyl ester - PubChemLite. (n.d.). Retrieved from [Link]
-
1,3-Benzodioxole-5-carboxylic acid, methyl ester | SIELC Technologies. (2018). Retrieved from [Link]
-
4-Methyl-1,3-benzodioxole-5-carboxylic acid - Phantatomix. (n.d.). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | Phantatomix [phantatomix.com]
- 3. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | Phantatomix [phantatomix.com]
- 4. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Common byproducts in 4-Methyl-1,3-benzodioxole-5-carboxylic acid synthesis
This guide serves as a technical support resource for researchers and process chemists working with 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 162506-58-3). The content focuses on troubleshooting synthesis failures, identifying byproduct origins, and optimizing purity profiles.
Topic: Troubleshooting Synthesis & Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists Status: Active Support
Executive Summary
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a densely functionalized aromatic intermediate, often utilized in the synthesis of endothelin receptor antagonists (e.g., Sitaxentan analogs) and other benzodioxole-containing pharmacophores.[1][2][3] Its synthesis is challenging due to the steric crowding of the ortho-methyl and ortho-carboxyl groups adjacent to the methylenedioxy ring.
This guide addresses the two primary synthetic routes:
-
Route A (Directed Lithiation): Ortho-lithiation of piperonylic acid.
-
Route B (Cyclization): Methylenation of 3,4-dihydroxy-5-methylbenzoic acid.
Module 1: Directed Ortho-Lithiation (DoL) Troubleshooting
Context: This route involves the treatment of piperonylic acid (1,3-benzodioxole-5-carboxylic acid) with n-butyllithium (2.0–2.2 eq) to generate a dianion, followed by quenching with a methylating agent (e.g., MeI).
Q1: Why is my product contaminated with ~10-15% of a regioisomer (RRT 1.05)?
Diagnosis: You are likely observing the 6-Methyl isomer . Root Cause: While the position ortho to both the carboxylate and the oxygen (Position 4) is thermodynamically and kinetically favored due to the "cooperative directing effect" (chelating effect of Li+ between -COO⁻ and -OR), the position meta to the oxygen (Position 6) is also accessible.
-
Mechanism: The carboxylate group directs ortho (to 4 and 6). The alkoxy group directs ortho (to 4). Position 4 is the "sweet spot." However, steric hindrance at Position 4 can push the bulky lithiating aggregate to Position 6, especially at higher temperatures or with insufficient coordination.
Corrective Action:
-
Temperature Control: Ensure the lithiation is performed strictly at -78 °C . Warming to -40 °C promotes thermodynamic equilibration, which may favor the less hindered 6-lithio species.
-
Additives: Use TMEDA (Tetramethylethylenediamine) (1.0–1.1 eq). TMEDA breaks up the n-BuLi hexamers into more reactive monomers/dimers, increasing the rate of the kinetically favored 4-lithiation before the system can equilibrate to the 6-position.
Q2: I see a significant "dimer" impurity. How do I prevent this?
Diagnosis: Formation of Bis(benzodioxolyl) ketone or coupled biaryls. Root Cause:
-
Local Overheating: If the electrophile (MeI) is added too quickly, localized exotherms can cause the lithiated species to attack unreacted electrophile or even the starting material precursors.
-
Oxidative Coupling: Trace oxygen in the reactor can facilitate the radical coupling of two aryl-lithium species.
Corrective Action:
-
Degassing: rigorous sparging of solvents with Argon/Nitrogen.
-
Slow Quench: Dilute the Methyl Iodide in THF and add it dropwise over 30+ minutes to maintain internal temperature < -70 °C.
Q3: The LC-MS shows a mass of M+14 relative to the product. Is this the methyl ester?
Diagnosis: Yes, Methyl 4-methyl-1,3-benzodioxole-5-carboxylate . Root Cause: Quenching the dianion with Methyl Iodide (MeI) can alkylate both the C-4 position (desired) and the carboxylate oxygen (undesired) if the stoichiometry or temperature is uncontrolled. While the carboxylate is a poor nucleophile at -78 °C, warming the reaction mixture with excess MeI present will drive esterification.
Corrective Action:
-
Stoichiometry: Limit MeI to 1.05 equivalents relative to the starting material.
-
Workup Hydrolysis: Include a mild saponification step (LiOH/MeOH, 1h) during workup to convert any incidental methyl ester back to the acid.
Module 2: Catechol Methylenation Troubleshooting
Context: This route starts with 3,4-dihydroxy-5-methylbenzoic acid (or ester) and reacts it with dihalomethane (CH₂Br₂ or CH₂Cl₂) and a base.
Q4: The reaction stalls with a major intermediate appearing. What is it?
Diagnosis: Incomplete Cyclization (Halomethyl ether intermediate). Root Cause: The reaction proceeds in two steps: first, the intermolecular displacement of one halide by a phenol; second, the intramolecular displacement to close the ring. The second step is slower (entropy penalty).
-
Observation: Mass spectrum shows M + [CH₂] + [Br] pattern.
Corrective Action:
-
Catalyst: Add Cesium Carbonate (Cs₂CO₃) or Potassium Iodide (KI). The "Cesium Effect" promotes intramolecular cyclization due to the large ionic radius of Cs+, which templates the ring closure.
-
Solvent: Switch to a dipolar aprotic solvent like DMF or NMP to enhance nucleophilicity.
Q5: I have a high molecular weight insoluble precipitate.
Diagnosis: Intermolecular Polymerization (Poly-methylenedioxy bridging). Root Cause: At high concentrations, a phenoxide ion is statistically more likely to react with a different molecule's halomethyl ether than its own internal hydroxyl group.
Corrective Action:
-
High Dilution: Run the reaction at high dilution (0.05 M - 0.1 M).
-
Slow Addition: Add the base slowly to keep the concentration of the active dianion low relative to the excess dihalomethane.
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways in the Directed Ortho-Lithiation (DoL) route, highlighting the critical branching points for impurity formation.
Caption: Mechanistic pathway of Directed Ortho-Lithiation showing the kinetic preference for Position 4 versus the thermodynamic risk of Position 6.
Summary of Impurities & Retention Times
| Impurity Name | Origin | Relative Retention Time (RRT)* | Detection Signature (LC-MS) |
| Piperonylic Acid | Unreacted Starting Material | 0.85 | [M-H]⁻ = 165 |
| 4-Methyl Product | Target | 1.00 | [M-H]⁻ = 179 |
| 6-Methyl Isomer | Regioselectivity Failure (DoL) | 1.05 | [M-H]⁻ = 179 (Same Mass) |
| Methyl Ester | O-Alkylation (Over-reaction) | 1.25 | [M+H]⁺ = 195 |
| Dimer | Radical Coupling | 1.40+ | [2M-H] or higher |
*RRT values are approximate and depend on C18 column conditions (Mobile Phase: H2O/MeCN + 0.1% Formic Acid).
References
-
Snieckus, V. (1990). Directed ortho metalation.[4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Baran Lab. (2024). Directed Metalation: A Survival Guide. Open Source Chemistry Guides. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18989160, 4-Methyl-1,3-benzodioxole-5-carboxylic acid. PubChem. Link
-
Garg, N. K., et al. (2022).[7] Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.[7] Link
-
ChemicalBook. (2024).[8] 1,3-Benzodioxole-4-carboxylic acid Synthesis and Properties. ChemicalBook Database. Link
Sources
- 1. CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof - Google Patents [patents.google.com]
- 2. SupraBank - Molecules - 1,3-benzodioxole-5-carboxylic acid [suprabank.org]
- 3. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4 | CID 18989160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. orgsyn.org [orgsyn.org]
- 8. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
Technical Support Center: 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
The following technical guide serves as a specialized support resource for researchers working with 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 162506-58-3). This document addresses stability mechanisms, degradation pathways, and troubleshooting protocols to ensure experimental integrity.
Status: Active | Role: Senior Application Scientist | Context: Drug Development Intermediate
Executive Technical Summary
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a critical scaffold in medicinal chemistry, particularly as a precursor for anticonvulsant agents (e.g., stiripentol analogues) and agrochemicals. Its structural integrity relies on the stability of two key moieties: the methylenedioxy bridge (1,3-benzodioxole ring) and the aromatic carboxylic acid .
While generally stable under ambient conditions, this compound exhibits specific vulnerabilities to acidic hydrolysis , oxidative stress , and thermal decarboxylation . Understanding these pathways is essential for yield optimization and impurity profiling.
Critical Degradation Pathways (Mechanistic Deep Dive)
A. Acid-Catalyzed Ring Opening (Hydrolysis)
The 1,3-benzodioxole moiety acts as a cyclic acetal. While stable to bases, it is susceptible to electrophilic attack by strong acids or Lewis acids.
-
Mechanism: Protonation of the ether oxygen leads to ring opening, forming a carbocation intermediate. Subsequent hydration yields 3,4-dihydroxy-2-methylbenzoic acid (a catechol derivative) and formaldehyde.
-
Risk Factor: High. Avoid prolonged exposure to pH < 2, especially at elevated temperatures.
B. Thermal Decarboxylation
Benzoic acid derivatives are prone to losing
-
Mechanism: The electron-donating nature of the methylenedioxy group and the ortho-methyl group increases the electron density of the aromatic ring. This can facilitate the extrusion of
to form 4-methyl-1,3-benzodioxole . -
Risk Factor: Moderate. Significant degradation typically requires temperatures >150°C or transition metal catalysis (e.g., Cu(I)).
C. Oxidative Degradation[1]
-
Benzylic Oxidation: The methyl group at position 4 is benzylic. Radical initiators or strong oxidants can convert this to an alcohol, aldehyde, or dicarboxylic acid.
-
Methylene Bridge Oxidation: The
of the dioxole ring can be oxidized to a cyclic carbonate or cleaved entirely under forcing radical conditions (e.g., P450 metabolism or photo-oxidation).
Visualization: Degradation Logic Tree
Figure 1: Logical flow of degradation triggered by environmental stressors (Acid, Heat, Oxidation).
Troubleshooting Guide (Q&A)
Scenario 1: Impurity Profiling
Q: I see a new peak in my HPLC chromatogram at a significantly longer retention time (higher logP). What is it?
-
Explanation: The loss of the polar carboxylic acid group (
) yields 4-methyl-1,3-benzodioxole , which is much less polar and more hydrophobic. -
Solution: Check if the sample was subjected to high heat (e.g., GC injection port, drying oven >100°C). Use a diode array detector (DAD) to compare UV spectra; the loss of conjugation with the carbonyl will shift
(hypsochromic shift).
Scenario 2: Color Change
Q: My white powder has turned slightly pink/brown after storage. Is it still usable?
-
Likely Cause: Oxidation/Quinone Formation .
-
Explanation: Trace hydrolysis leads to free catechols (dihydroxy compounds). Catechols are extremely sensitive to air oxidation, forming highly colored o-quinones. Even ppm levels can cause visible discoloration.
-
Solution: Perform a purity check (HPLC/NMR). If purity is >98%, the color is likely superficial. Recrystallize from ethanol/water with a trace of sodium metabisulfite to remove colored oxidation products.
Scenario 3: Solubility Issues
Q: The compound precipitates when I acidify my reaction mixture to pH 1. Is this degradation?
-
Likely Cause: Isoelectric Precipitation (Normal) .
-
Explanation: This is the free acid form precipitating. However, holding it at pH 1 for extended periods (hours/days) induces the risk of acetal hydrolysis (ring opening).
-
Solution: Filter the precipitate immediately. Do not store the wet cake in strong acid. Wash with neutral water until the filtrate is pH ~4-5 before drying.
Experimental Protocols
Protocol A: Forced Degradation Stress Test (Validation)
Use this to validate your analytical method (HPLC).
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Dissolve in 0.1M HCl / MeOH (1:1). Reflux for 4 hours. | Appearance of catechol peak (shorter retention time, polar). |
| Base Hydrolysis | Dissolve in 0.1M NaOH / MeOH. Reflux for 4 hours. | Stable . Benzodioxoles are generally base-stable. |
| Thermal | Heat solid at 105°C for 24 hours. | Minor decarboxylation (check for non-polar impurity). |
| Oxidative | Treat with 3% | Potential N-oxide (if amine present) or ring oxidation . |
Protocol B: Recommended Storage Conditions
To maximize shelf-life and minimize the degradation pathways described above:
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen to prevent oxidative discoloration.
-
Container: Amber glass vial (protects from photolytic cleavage of the benzodioxole ring).
-
Desiccant: Essential. Moisture promotes acid-catalyzed hydrolysis over time.
References
-
PubChem. 4-Methyl-1,3-benzodioxole-5-carboxylic acid (Compound). National Library of Medicine. Available at: [Link]
-
Murray, M. (2000).[5] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. (General mechanism of benzodioxole ring oxidation).
-
Goossen, L. J., et al. (2010). Decarboxylative coupling reactions. Science. (Mechanistic grounding for benzoic acid decarboxylation).[6][2][4]
Sources
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when scaling this synthesis. As a crucial intermediate in pharmaceutical development, achieving a robust, high-yield, and scalable synthesis is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience.
Section 1: Strategic Overview of Synthetic Routes
The synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid typically begins with 3,4-(methylenedioxy)toluene. Two primary, industrially relevant strategies are employed to introduce the carboxylic acid functionality at the C5 position. The choice between these routes often depends on factors like raw material cost, equipment availability, and environmental, health, and safety (EHS) considerations.
Route A: Friedel-Crafts Acylation Followed by Haloform Oxidation This is a classical and often preferred two-step approach. It involves the introduction of an acetyl group via Friedel-Crafts acylation, followed by the oxidation of the resulting methyl ketone to the desired carboxylic acid.
Caption: Workflow for Route A: Acylation-Oxidation.
Route B: Aryl Halogenation Followed by Grignard Carboxylation This route involves creating a carbon-nucleophile from the aromatic ring, which then attacks carbon dioxide. It requires an initial halogenation step to prepare the substrate for Grignard reagent formation.
Caption: Workflow for Route B: Grignard Carboxylation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for large-scale production? A1: Route A (Friedel-Crafts Acylation/Oxidation) is often more favorable for scaling. The primary reasons are:
-
Milder Conditions: While the Friedel-Crafts reaction requires a Lewis acid, the subsequent haloform oxidation can be performed with inexpensive reagents like sodium hypochlorite (bleach) under aqueous conditions.
-
Robustness: Grignard reactions (Route B) are notoriously sensitive to moisture and require strictly anhydrous conditions, which can be challenging and costly to maintain at scale.[1][2]
-
Atom Economy: Route A avoids the introduction and subsequent removal of a halogen atom.
However, Route B might be considered if the halogenated intermediate is commercially available at a low cost or if issues with regioselectivity in the Friedel-Crafts acylation cannot be overcome.
Q2: What are the primary safety concerns for these syntheses? A2: Both routes have significant safety considerations.
-
Friedel-Crafts Acylation: The reaction is often highly exothermic, and the Lewis acid catalyst (e.g., AlCl₃) reacts violently with water, releasing HCl gas. Proper temperature control, addition funnels, and gas scrubbing systems are essential.
-
Grignard Reagent Formation: Magnesium metal can be pyrophoric, especially as a fine powder. The ethereal solvents used (e.g., THF, diethyl ether) are extremely flammable. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent both quenching by moisture and potential fire hazards.[3]
-
Haloform Reaction: This reaction generates a haloform byproduct (e.g., chloroform, bromoform). These are toxic and environmentally hazardous, requiring proper handling and disposal. The reaction can also be exothermic.
Q3: What analytical techniques are recommended for in-process control? A3: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction completion and checking for the presence of starting material or major byproducts.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of reaction conversion and assessing the purity of intermediates and the final product. A reversed-phase HPLC method with a UV detector is typically suitable for the final carboxylic acid.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural confirmation of the key intermediates and the final product, ensuring the correct isomers have been formed.[4]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, focusing on Route A as the more common scalable pathway, with additional guidance for the Grignard route.
Part 3.1: Friedel-Crafts Acylation
Q: My acylation reaction is producing a significant amount of the undesired 6-acetyl isomer. How can I improve regioselectivity for the 5-position? A: This is a classic challenge in electrophilic aromatic substitution on substituted rings. The methylenedioxy group and the methyl group are both ortho-, para-directing activators. The 5-position is sterically the most accessible position para to the methyl group. However, the 6-position is ortho to the methyl group and is also activated.
-
Causality: The formation of the 6-isomer is often kinetically favored under certain conditions, while the desired 5-isomer is the thermodynamically more stable product. The choice of Lewis acid and solvent can significantly influence the isomer ratio.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) often favors the thermodynamically more stable product and minimizes the formation of kinetic byproducts.[5]
-
Change the Solvent: Using a more polar, non-coordinating solvent like nitromethane or 1,2-dichloroethane can alter the solvation of the electrophilic intermediate and improve selectivity compared to less polar solvents like CS₂.
-
Use a Bulkier Acylating Agent: While not always an option if the acetyl group is required, using a bulkier acylating agent can increase steric hindrance at the more crowded 6-position, favoring substitution at the 5-position.
-
Investigate Alternative Catalysts: While AlCl₃ is common, other Lewis acids like SnCl₄ or ZnCl₂ may offer different selectivity profiles. Recent literature also explores heterogeneous catalysts which can improve selectivity and simplify workup.[6]
-
Q: The reaction is very slow or gives a low yield, even with excess Lewis acid. What are the likely causes? A: Low conversion is typically due to catalyst deactivation, poor reagent quality, or insufficient reaction temperature/time.
-
Causality: The Lewis acid catalyst (e.g., AlCl₃) forms a complex with the carbonyl oxygen of the acylating agent and the product ketone. This requires the use of at least a stoichiometric amount of the catalyst.[7] If the catalyst is of poor quality or is inadvertently quenched, the reaction will stall.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the acyl chloride/anhydride is fresh and dry. Use a high-purity, anhydrous grade of AlCl₃. Old AlCl₃ can absorb atmospheric moisture, reducing its activity.
-
Ensure Anhydrous Conditions: The reaction is highly sensitive to water. Flame-dry all glassware and perform the reaction under an inert atmosphere (N₂ or Ar).
-
Check Catalyst Stoichiometry: For acylation, you need slightly more than one equivalent of AlCl₃ per equivalent of acylating agent because the product ketone also complexes with the catalyst. A typical loading is 1.1-1.2 equivalents.
-
Monitor Temperature: While low temperatures can improve selectivity, the reaction may require warming to room temperature or gentle heating (e.g., 40-60°C) to proceed at a reasonable rate after the initial addition is complete.[8] Monitor the reaction by TLC or GC to determine the optimal time and temperature.
-
Part 3.2: Haloform Oxidation
Q: My haloform reaction is incomplete, and I'm left with a mixture of starting ketone and product acid. How can I drive the reaction to completion? A: Incomplete conversion in a haloform reaction is usually due to insufficient oxidant, incorrect pH, or inadequate temperature.
-
Causality: The haloform reaction proceeds via three successive α-halogenations of the methyl ketone under basic conditions, followed by cleavage of the resulting trihalomethyl ketone by hydroxide.[9] Each step has specific requirements.
-
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the hypohalite solution (e.g., bleach). A common protocol uses 3-4 equivalents of NaOCl.
-
Maintain Basic pH: The reaction requires a basic medium (pH > 10) for both the enolate formation (for halogenation) and the final cleavage step. Add additional NaOH if necessary.
-
Increase Temperature: The reaction is often run at room temperature but may require gentle heating (e.g., 50-60°C) to ensure full conversion. Be cautious, as excessive heat can lead to decomposition of the hypohalite and potential side reactions.
-
Improve Mixing: If the reaction is biphasic (e.g., organic substrate in an aqueous bleach solution), vigorous stirring is critical to ensure adequate mass transfer between the phases. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes be beneficial.
-
Part 3.3: Grignard Carboxylation (Alternative Route)
Q: I am attempting Route B, but my Grignard reagent fails to form. What is the most common reason for failure? A: The overwhelming cause of Grignard reaction failure is the presence of water or other acidic protons.
-
Causality: Grignard reagents are extremely strong bases and will react with any available proton source that is more acidic than an alkane, including water, alcohols, and even terminal alkynes.[1][2] This protonation quenches the reagent.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Solvents must be of anhydrous grade, and it's good practice to distill them from a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. Methods include:
-
Crushing the turnings with a glass rod (under inert gas).
-
Adding a small crystal of iodine (which reacts with the surface).
-
Adding a few drops of 1,2-dibromoethane.
-
-
Initiation: The reaction can have an induction period. A small portion of the aryl halide is typically added first, and the reaction is gently warmed. An exothermic reaction and the appearance of a cloudy/gray solution indicate successful initiation. Once initiated, the rest of the halide is added at a rate that maintains a gentle reflux.
-
Q: The Grignard reagent formed, but the carboxylation step gave a very low yield of the desired acid. Why? A: Low carboxylation yields can result from inefficient CO₂ delivery, premature quenching, or side reactions.
-
Causality: The Grignard reagent must react with CO₂ to form the carboxylate salt. If the CO₂ concentration is too low, or if the reagent is quenched by acidic protons during workup before it can react, the yield will suffer.[10]
-
Troubleshooting Steps:
-
Efficient CO₂ Addition:
-
Dry Ice Method: The most common lab-scale method is to pour the Grignard solution onto a large excess of freshly crushed, high-quality dry ice (solid CO₂). Do not add the dry ice to the Grignard solution, as this can cause localized freezing and coating of the dry ice with magnesium salts, preventing further reaction.
-
Gaseous CO₂ Method: For larger scales, bubbling dry CO₂ gas through the vigorously stirred solution is effective. Ensure the gas delivery tube is placed below the surface of the liquid.
-
-
Temperature Control: The carboxylation is exothermic. Perform the addition at low temperature (e.g., in a dry ice/acetone bath) to minimize side reactions, such as the Grignard reagent reacting with the initially formed carboxylate to produce a ketone.
-
Careful Workup: After the reaction with CO₂ is complete, the mixture should be quenched by slowly adding it to a cold, dilute acid (e.g., 1M HCl or H₂SO₄) to protonate the carboxylate salt and dissolve the magnesium salts.
-
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of 5-Acetyl-4-methyl-1,3-benzodioxole (Route A, Step 1)
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted by trained personnel with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
3,4-(Methylenedioxy)toluene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charge the flask with anhydrous DCM and AlCl₃ (1.2 eq).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Add acetyl chloride (1.1 eq) dropwise to the suspension via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15 minutes at 0 °C.
-
Add a solution of 3,4-(methylenedioxy)toluene (1.0 eq) in anhydrous DCM dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture will typically darken and evolve some HCl gas.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, very slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. Caution: Highly exothermic and evolves large volumes of HCl gas.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization (e.g., from ethanol or isopropanol) or column chromatography.
Protocol 4.2: Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid (Route A, Step 2)
Materials:
-
5-Acetyl-4-methyl-1,3-benzodioxole (1.0 eq)
-
Sodium Hypochlorite (NaOCl, commercial bleach, ~6-8%) (approx. 4.0 eq)
-
Sodium Hydroxide (NaOH)
-
Sodium Sulfite (Na₂SO₃)
-
Hydrochloric Acid (6M)
-
Methanol or appropriate solvent
Procedure:
-
In a flask equipped with a stirrer and a thermometer, dissolve the starting ketone (1.0 eq) in a suitable solvent like methanol or THF.
-
In a separate beaker, prepare a solution of NaOCl (4.0 eq) and NaOH. Cool this solution in an ice bath.
-
Slowly add the ketone solution to the cold hypochlorite solution with vigorous stirring, maintaining the temperature below 20 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC/HPLC. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
Cool the reaction mixture to 10 °C and quench any excess NaOCl by the careful, portion-wise addition of sodium sulfite until a test with starch-iodide paper is negative.
-
Extract the mixture with a solvent like diethyl ether or DCM to remove the chloroform byproduct.
-
Transfer the aqueous layer to a clean beaker and cool it in an ice bath.
-
Slowly and carefully acidify the aqueous layer with 6M HCl to pH 1-2. The product will precipitate as a solid.
-
Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water, and dry it under vacuum to a constant weight.
Section 5: Data Summary
The following table summarizes typical parameters for the synthesis via Route A. Yields and purity are highly dependent on reaction scale, purity of reagents, and optimization of conditions.
| Step | Key Reagents | Typical Temp. | Typical Time | Typical Yield | Purity Target (Post-Workup) |
| Friedel-Crafts Acylation | AlCl₃, Acetyl Chloride | 0 °C to RT | 2 - 6 h | 75 - 90% | >95% (by GC/LC) |
| Haloform Oxidation | NaOCl, NaOH | RT to 50 °C | 4 - 8 h | 80 - 95% | >98% (by HPLC) |
| Overall (Route A) | 60 - 85% | >99% (after recrystallization) |
Section 6: References
-
Aslam, S. N., et al. (2006). Synthesis of cicerfuran, an antifungal benzofuran, and some related analogues. Tetrahedron, 62(17), 4214-4226. (Provides context on reactions with 3,4-(methylenedioxy)toluene).
-
Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. Retrieved from [Link][9]
-
National Center for Biotechnology Information. (n.d.). Piperonylic acid. PubChem Compound Summary for CID 7196. Retrieved from [Link][11]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link][1]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Retrieved from [Link][12]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link][3]
-
MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link][6]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Retrieved from [Link][13]
-
Organic Syntheses. (n.d.). Procedure for monitoring reactions by NMR. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link][5]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link][7]
-
Chemistry LibreTexts. (2025). Preparing Carboxylic Acids. Retrieved from [Link][10]
-
Garber, K. (2017). Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents. YouTube. Retrieved from [Link][14]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link][2]
-
National Institutes of Health (NIH). (2022). 200 Years of The Haloform Reaction: Methods and Applications. Retrieved from [Link][15]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link][8]
-
ResearchGate. (2023). Methyl Ketone Conversion to Carboxylic Acids Through the Haloform Reaction. Retrieved from [Link][16]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 14. youtube.com [youtube.com]
- 15. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Alternative work-up procedures for 4-Methyl-1,3-benzodioxole-5-carboxylic acid
Welcome to the technical support center for 4-Methyl-1,3-benzodioxole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and alternative work-up procedures based on established chemical principles to help you navigate challenges in your synthesis and purification experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
Q1: My yield of precipitated carboxylic acid is very low after acidification. What are the likely causes and how can I improve it?
A1: Low yield upon precipitation is a common issue stemming from several factors. The primary cause is often incomplete protonation of the carboxylate salt or the product having some solubility in the aqueous medium.
Causality: 4-Methyl-1,3-benzodioxole-5-carboxylic acid is typically isolated from a basic reaction mixture by acidification. The carboxylate anion (R-COO⁻), which is soluble in the aqueous base, must be fully protonated to the neutral carboxylic acid (R-COOH) to precipitate out, as the neutral form is significantly less water-soluble.
Troubleshooting Steps & Alternatives:
-
Verify pH: Ensure the pH of the aqueous solution is sufficiently acidic. Aim for a pH of 2-3. Use a calibrated pH meter for accuracy, as pH paper can be imprecise. Add the acid (e.g., 1M HCl) dropwise with vigorous stirring to prevent localized pH changes.
-
Salting Out: Increase the ionic strength of the aqueous layer to decrease the solubility of your product. After acidification, add a saturated solution of sodium chloride (brine) and stir for 15-30 minutes. This can often force more of the carboxylic acid out of the solution.[1]
-
Cooling: After acidification and salting out, cool the mixture in an ice bath (0-4°C) for at least an hour. The solubility of most organic compounds, including your target acid, decreases at lower temperatures.
-
Solvent Extraction as an Alternative: If precipitation remains poor, an extractive work-up is a robust alternative. After quenching the reaction, instead of precipitating the product directly, perform the following:
-
Acidify the aqueous layer to pH 2-3.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The carboxylic acid will partition into the organic phase.
-
Combine the organic extracts, wash with brine to remove excess water, and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
The solvent can then be removed under reduced pressure to yield the crude product, which can be further purified.[2]
-
Q2: I'm observing a persistent oily residue or discoloration in my final product. What are the likely impurities and how can I remove them?
A2: Oily residues or discoloration often indicate the presence of unreacted starting materials, by-products, or decomposition products. The nature of the impurity depends on the synthetic route. For instance, if synthesizing from the corresponding aldehyde (4-methyl-1,3-benzodioxole-5-carbaldehyde), the aldehyde itself might be a contaminant.
Troubleshooting & Purification Protocols:
-
Impurity Profile Analysis: Before attempting purification, it's beneficial to get a preliminary idea of the impurities. Thin Layer Chromatography (TLC) is an excellent first step. Co-spot your crude product with the starting materials to check for their presence.
-
Alternative Work-up: Base Wash for Neutral Impurities: If you have neutral impurities (like an unreacted aldehyde or ester starting material), a liquid-liquid extraction procedure that takes advantage of the acidic nature of your product is highly effective.
-
Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH). Your carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.
-
Separate the layers. Keep the aqueous layer.
-
Wash the aqueous layer once with fresh ethyl acetate to remove any remaining neutral impurities. Discard this organic wash.
-
Slowly acidify the aqueous layer with cold 1M HCl to a pH of 2-3 while stirring vigorously.
-
Collect the precipitated pure carboxylic acid by filtration, wash with cold deionized water, and dry thoroughly.
-
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities.
-
Solvent Selection: The key is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Recommended Solvents: Based on the polarity of similar aromatic carboxylic acids, consider solvents like ethanol/water, isopropanol, or toluene.
-
Protocol: Recrystallization
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If colored impurities are present that are not removed by this step, you can add a small amount of activated charcoal and hot filter the solution (use caution with flammable solvents).
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize recovery.
-
Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Q3: An emulsion formed during my liquid-liquid extraction. How can I break it and prevent it from happening again?
A3: Emulsions are colloidal suspensions of one liquid in another and are a common frustration in work-ups, especially when chlorinated solvents are used or when acidic/basic washes are performed.
Causality: Emulsions are often stabilized by fine particulate matter or amphiphilic by-products at the interface between the organic and aqueous layers.
Immediate Solutions:
-
Time: Let the separatory funnel sit undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Brine: Add a small amount of saturated NaCl solution (brine). This increases the polarity and density of the aqueous phase, which can help break the emulsion.[1]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously, especially during acid-base extractions.
Workflow Visualization
The following diagram illustrates the decision-making process for choosing between a direct precipitation work-up and an alternative extractive work-up.
Caption: Decision workflow for work-up of 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q: What is the ideal pH for precipitating my carboxylic acid? A: To ensure complete precipitation, you should aim for a pH that is at least 2 units below the pKa of the carboxylic acid. While the exact pKa for this specific molecule may not be readily available, a general pKa for benzoic acids is around 4.2. Therefore, a final pH of 2-3 is a safe and effective target.
Q: Can I use column chromatography to purify my crude product? A: Yes, silica gel column chromatography is a viable option, especially for removing persistent, non-acidic impurities.[3] A typical eluent system would be a mixture of a non-polar solvent like hexanes or cyclohexane with a more polar solvent like ethyl acetate. Adding a small amount of acetic acid (0.5-1%) to the eluent system can improve the peak shape and prevent the carboxylic acid from streaking on the silica gel.
Q: My product seems to be slightly soluble in water. What are the best practices to minimize loss during washing? A: To minimize loss when washing the filtered solid, always use ice-cold water. The colder the water, the lower the solubility of your product. Use the minimum volume of water necessary to wash away residual acids and salts. Washing with a small amount of cold, non-polar solvent like hexane can help to displace the water and speed up the drying process.
Q: What are the key parameters to control during the work-up? A: The three most critical parameters are:
-
pH: Controls the solubility of your product in the aqueous phase.
-
Temperature: Affects product solubility during precipitation and recrystallization.
-
Solvent Choice: Dictates the efficiency of extractions and the success of recrystallization.
| Parameter | Critical Control Point | Recommended Range/Value | Rationale |
| pH | Precipitation/Acid-Base Extraction | 2-3 | Ensures complete protonation of the carboxylate for minimum aqueous solubility. |
| Temperature | Precipitation & Recrystallization | 0-4 °C (for precipitation) | Lowers solubility to maximize product recovery. |
| Extraction Solvent | Liquid-Liquid Extraction | Ethyl Acetate | Good solubility for the carboxylic acid, immiscible with water, and easily removed. |
| Drying Agent | Post-Extraction | Anhydrous Na₂SO₄ or MgSO₄ | Removes dissolved water from the organic phase to prevent issues in subsequent steps. |
References
- Eureka | Patsnap. (n.d.). Piperonal preparation method.
- ChemicalBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis.
- Designer-drug.com. (n.d.). Synthesis of Piperonal.
- PMC - NIH. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
- MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
- MedChemExpress. (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
- PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid.
- ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
- Wikipedia. (n.d.). Piperonal.
- PubChem. (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
Sources
Preventing byproduct formation in 4-Methyl-1,3-benzodioxole-5-carboxylic acid reactions
Current Status: Operational Support Tier: Level 3 (Process Chemistry & R&D) Topic: Impurity Profiling & Byproduct Suppression[1]
Module 1: The Synthesis Ecosystem & Critical Control Points
Executive Summary
The synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid presents a unique "push-pull" challenge in organic chemistry.[1] You are working with a scaffold that contains a strongly activating, acid-sensitive acetal (the dioxole ring) and a weakly activating steric blocker (the 4-methyl group) .[1]
Success depends on navigating two primary failure modes:
-
Regiochemical Drift: The 4-methyl group sterically hinders the electronically favored 5-position, leading to isomers at the 6- or 7-positions.[1]
-
Acetal Hydrolysis: The dioxole ring is chemically equivalent to a cyclic acetal. Exposure to strong Lewis acids or hot aqueous mineral acids will cleave the ring, reverting it to a catechol derivative (the "Black Tar" scenario).
Visual Workflow: Pathway & Divergence
The following diagram illustrates the standard synthesis route and exactly where specific byproducts are generated.
Caption: Figure 1. Synthesis flowchart highlighting critical divergence points where isomers and degradation products form.
Module 2: Troubleshooting Regioselectivity (The Isomer Problem)
User Query: "I am seeing a persistent impurity (5-10%) by HPLC that has the same mass as my product but a slightly different retention time. Recrystallization isn't removing it."
Diagnosis: You likely have the 6-isomer or 7-isomer .[1] In 4-methyl-1,3-benzodioxole, the 5-position is electronically favored (it is para to the Oxygen at position 1 and ortho to the Methyl).[1] However, it is sterically crowded. If your formylation reaction runs too hot or uses a bulky electrophile, the reaction will drift to the less hindered 6- or 7-positions.[1]
The "Electronic vs. Steric" Conflict:
-
Position 5: Electronically Super-Activated (Target). High Steric Hindrance.[1]
-
Position 6: Electronically Activated. Low Steric Hindrance.
Protocol Adjustment: Kinetic Control
To force the reaction to the crowded 5-position, you must operate under Kinetic Control .
| Parameter | Recommendation | Scientific Rationale |
| Reagent | SnCl₄ (Rieche Formylation) or POCl₃ (Vilsmeier) | Tin(IV) chloride allows for lower temperature coordination compared to Titanium(IV) chloride.[1] |
| Temperature | -10°C to 0°C (Strict) | Higher temperatures provide the activation energy needed to overcome the barrier to the "easier" (less crowded) 6-position.[1] |
| Solvent | Dichloromethane (DCM) | Non-coordinating solvents prevent solvent-catalyst complexes that increase steric bulk.[1] |
Self-Validating Check: Run a crude NMR of your aldehyde intermediate before oxidation.[1]
-
Target (5-isomer): You should see an ortho-coupling pattern (two doublets, J ≈ 8.0 Hz) for the aromatic protons if the 6 and 7 positions are open? Correction: With substituents at 1, 2(bridge), 3, 4(Me), 5(CHO), only protons at 6 and 7 remain. They are adjacent (ortho). You will see two doublets with J ≈ 8 Hz.[1]
-
Isomer (6-isomer): Substituents at 4(Me) and 6(CHO).[1] Protons at 5 and 7 are meta to each other.[1] You will see two singlets (or doublets with J ≈ 1-2 Hz).[1]
-
Action: If you see meta-coupling (singlets), stop .[1] Do not proceed to oxidation.[1] You must optimize the formylation temperature.
Module 3: Preventing Ring Decomposition (The "Black Tar" Issue)
User Query: "My yield dropped significantly during the oxidation step, and the reaction mixture turned dark/black. The product purity is low."
Diagnosis: Acid-Catalyzed Hydrolysis of the Dioxole Ring. The methylenedioxy bridge is stable to base but labile to acid. During the Pinnick oxidation (or subsequent workup), if the pH drops below 2.0, the ring opens to form a catechol aldehyde/acid, which rapidly polymerizes into quinones (black tar).
Protocol: The Buffered Pinnick Oxidation
Do not use Jones Reagent or unbuffered Permanganate. The Pinnick oxidation is the gold standard, but it must be buffered.
Reagents:
-
Oxidant: Sodium Chlorite (NaClO₂)[1]
-
Scavenger: 2-Methyl-2-butene (Essential)[1]
-
Buffer: Sodium Dihydrogen Phosphate (NaH₂PO₄)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve the aldehyde (Inter2) in t-Butanol/Water (3:1) . Note: t-Butanol suppresses side reactions better than THF.[1]
-
Scavenger: Add 10-15 equivalents of 2-methyl-2-butene.
-
Why? The reaction generates Hypochlorous Acid (HOCl) as a byproduct. Without the scavenger, HOCl will either (a) chlorinate your aromatic ring or (b) destroy the NaH₂PO₄ buffer capacity.
-
-
Buffer: Add NaH₂PO₄ (saturated aqueous solution) to maintain pH at 3.5 - 4.5 .
-
Addition: Add NaClO₂ (dissolved in water) dropwise at 0°C .
-
Workup (The Danger Zone):
-
When quenching, do not dump strong HCl into the flask.
-
Acidify carefully to pH 3.0 with 1N HCl to precipitate the product.
-
Critical: If you go to pH 1, you risk ring opening.
-
Caption: Figure 2. Competitive directing effects.[1] Position 5 is the electronic sweet spot but requires low temperature to avoid steric drift to Position 6.
Module 4: FAQ & Quick Reference
Q: Can I use Potassium Permanganate (KMnO₄) instead of Pinnick? A: Not recommended. KMnO₄ is a strong oxidant that often leads to "over-oxidation," cleaving the C-C bond between the aromatic ring and the carbonyl, or oxidatively opening the dioxole ring. If you must use it, use a phase-transfer catalyst (like TBAB) in a biphasic system (DCM/Water) to limit exposure, but expect lower yields.[1]
Q: Why is my product yellow? A: Pure 4-Methyl-1,3-benzodioxole-5-carboxylic acid should be white to off-white.[1] A yellow color indicates traces of quinone byproducts formed from ring-opened catechol impurities.[1] Wash the solid with cold diethyl ether or perform a recrystallization from Ethanol/Water.
Q: How do I remove the chlorinated byproduct (from Pinnick)? A: If you see a mass of M+34 (Chlorine insertion), you ran out of scavenger (2-methyl-2-butene) during the reaction.[1] This byproduct is chemically very similar to the product and is difficult to separate. Prevention is the only cure: Increase scavenger loading to 20 equivalents in future runs.
References
-
Pinnick Oxidation Mechanism & Scavengers
-
Benzodioxole Ring Stability
-
Grokipedia. "1,3-Benzodioxole Reactivity and Stability."[1]
-
-
Regioselectivity in Benzodioxole Derivatives
-
Synthesis of Carboxylic Acids from Aldehydes
-
Organic Chemistry Portal.[1] "Synthesis of carboxylic acids by oxidation of aldehydes."
-
-
Chemical Properties & Safety
Sources
Validation & Comparative
Structural Elucidation Guide: 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
[1]
Executive Summary
In the synthesis of benzodioxole derivatives—key scaffolds in anticonvulsants like Stiripentol and various agrochemicals—regioisomerism presents a critical quality control challenge.[1][2] When introducing a methyl group and a carboxylic acid moiety to the 1,3-benzodioxole core, two primary isomers often co-elute or co-crystallize:
-
The Target: 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 162506-58-3).[1][2][3][4]
-
The Impurity: 6-Methyl-1,3-benzodioxole-5-carboxylic acid.[1][2]
Distinguishing these isomers requires moving beyond standard Mass Spectrometry (which yields identical
Part 1: Comparative Analysis of Validation Methods
The following table contrasts the three primary methods for confirming the 4-methyl regioisomer.
| Feature | Method A: 1H NMR (1D) | Method B: NOE Difference / 2D NMR | Method C: Single Crystal XRD |
| Primary Indicator | Splitting Pattern ( | Spatial Proximity (Through-space) | Electron Density Map (3D coords) |
| Differentiation Logic | Detects ortho vs. para proton arrangement.[1] | Detects if Methyl is close to an aromatic proton.[2] | Absolute structural determination. |
| Speed | < 1 Hour | 2–4 Hours | 2–7 Days (growth + acquisition) |
| Sample Requirement | ~5–10 mg | ~10–20 mg | High-quality single crystal |
| Cost/Resource | Low | Medium | High |
| Confidence Level | 95% (High) | 99% (Very High) | 100% (Gold Standard) |
| Recommendation | Routine QC | Validation of New Synthetic Route | Regulatory Filing / Reference Std |
Part 2: The Scientific Logic (Causality & Mechanism)[1][2]
The "Ortho vs. Para" Proton Problem
The definitive distinction lies in the arrangement of the remaining aromatic protons on the benzene ring.[1][2]
-
In the Target (4-Methyl isomer): The substituents (Methyl at C4, Acid at C5) occupy adjacent positions.[1][2] This leaves protons at positions C6 and C7 .[1][2] These protons are ortho to each other.[1][2]
-
In the Isomer (6-Methyl isomer): The substituents (Acid at C5, Methyl at C6) separate the remaining protons.[1][2] Protons are located at C4 and C7 .[1][2] These protons are para to each other.[1][2]
The NOE "Silent Zone"
Nuclear Overhauser Effect (NOE) spectroscopy measures through-space interactions (< 5 Å).[1][2]
-
Target (4-Methyl): The methyl group at C4 is flanked by the dioxole bridge (C3a) and the carboxylic acid (C5).[1][2] It has no adjacent aromatic protons .[1][2] Irradiating the methyl group will result in zero (or negligible) enhancement of the aromatic signals.[1][2]
-
Isomer (6-Methyl): The methyl group at C6 is directly adjacent to the proton at C7.[1][2] Irradiating the methyl group will cause a strong enhancement of the C7 proton signal.[1][2]
Part 3: Experimental Protocols
Protocol A: 1H NMR Acquisition for Regioisomer Check
Use this protocol for rapid batch release.
-
Sample Prep: Dissolve 10 mg of the solid acid in 0.6 mL of DMSO-d6 .
-
Acquisition:
-
Analysis (The Decision Matrix):
Protocol B: Single Crystal Growth (XRD)
Use this protocol to generate a Reference Standard.
-
Solvent System: Ethanol/Water (slow evaporation) or Acetonitrile.[1][2]
-
Procedure:
-
Dissolve 50 mg of pure compound in minimal hot Ethanol.[1][2]
-
Filter through a 0.45 µm syringe filter into a clean vial.
-
Place the vial (uncapped) inside a larger jar containing a small amount of water (antisolvent diffusion) or cover with parafilm poked with pinholes.[1][2]
-
Allow to stand undisturbed at room temperature for 3-5 days.
-
-
Selection: Harvest a crystal with defined edges (block or prism habit) for diffractometer mounting.
Part 4: Visualization of Logic & Workflows
Diagram 1: The Structural Confirmation Decision Tree
This workflow illustrates the logical steps to confirm the 4-methyl isomer using NMR data.
Caption: Logical workflow for distinguishing the 4-methyl target from the 6-methyl impurity using NMR coupling constants and NOE interactions.
Diagram 2: Spatial Geometry & NOE Interactions
This diagram visualizes why the NOE experiment works, showing the spatial proximity of the methyl group to neighboring atoms.
Caption: Comparative visualization of proton connectivity. The 4-Methyl isomer lacks a direct Methyl-Proton neighbor, while the 6-Methyl isomer exhibits a strong Methyl-H7 NOE interaction.[1]
References
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 18989160, 4-Methyl-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text on NMR coupling constants and ortho/para differentiation).
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1][2] (Source for NOE and NOESY protocol validation).
-
Cambridge Crystallographic Data Centre (CCDC). (2024).[1][2] CSD Entry: Benzodioxole Derivatives. (General reference for benzodioxole packing habits). [Link][1][2]
Sources
- 1. Controlled Drugs and Substances Act - Wikipedia [en.wikipedia.org]
- 2. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4 | CID 18989160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
Introduction
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] The specific arrangement of the methyl and carboxylic acid functionalities on the benzodioxole scaffold imparts unique physicochemical properties that are often exploited in the design of novel therapeutics. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks. The objective is to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research goals.
Retrosynthetic Analysis
Two primary retrosynthetic strategies have been devised for the synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
Route A focuses on the sequential functionalization of a commercially available 1,3-benzodioxole core. This approach involves an initial methylation followed by formylation and subsequent oxidation to the desired carboxylic acid.
Route B employs a convergent strategy, starting with a pre-functionalized catechol derivative which is then cyclized to form the 1,3-benzodioxole ring.
Caption: Retrosynthetic analysis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
Route A: Stepwise Functionalization of 1,3-Benzodioxole
This linear synthesis commences with the readily available 1,3-benzodioxole and introduces the required substituents in a stepwise manner.
Caption: Synthetic workflow for Route A.
Step 1: Friedel-Crafts Methylation of 1,3-Benzodioxole
Causality Behind Experimental Choices: The methylenedioxy group of 1,3-benzodioxole is an ortho-para directing group in electrophilic aromatic substitution.[3] Friedel-Crafts alkylation, a classic method for introducing alkyl groups to aromatic rings, is employed here.[4] A mild Lewis acid catalyst such as zinc chloride is chosen to minimize potential side reactions and polymerization that can occur with stronger Lewis acids like aluminum chloride. The use of a less reactive alkylating agent or milder conditions is crucial to achieve mono-alkylation and control regioselectivity.
Experimental Protocol:
-
To a stirred solution of 1,3-benzodioxole (12.2 g, 0.1 mol) in carbon disulfide (100 mL) at 0 °C, add anhydrous zinc chloride (13.6 g, 0.1 mol).
-
Slowly add methyl iodide (14.2 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into ice-water (200 mL) and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with 10% sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford 4-methyl-1,3-benzodioxole.
Step 2: Vilsmeier-Haack Formylation of 4-Methyl-1,3-benzodioxole
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[5][6] The electrophile, the Vilsmeier reagent, is generated in situ from phosphorus oxychloride and dimethylformamide (DMF). The reaction is directed to the position ortho to the electron-donating methylenedioxy group and para to the methyl group, leading to the desired 5-formyl derivative.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place phosphorus oxychloride (15.3 g, 0.1 mol) and cool to 0 °C.
-
Add dimethylformamide (DMF) (7.3 g, 0.1 mol) dropwise with stirring, keeping the temperature below 10 °C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-methyl-1,3-benzodioxole (13.6 g, 0.1 mol) in DMF (20 mL) dropwise to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 60 °C and maintain for 3 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice (200 g).
-
Neutralize the solution with 20% sodium hydroxide solution until pH 7 is reached.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting aldehyde by recrystallization from ethanol.
Step 3: Oxidation of 4-Methyl-1,3-benzodioxole-5-carbaldehyde
Causality Behind Experimental Choices: The oxidation of an aldehyde to a carboxylic acid is a common transformation that can be achieved with various oxidizing agents.[7][8][9] Potassium permanganate is a strong and cost-effective oxidizing agent suitable for this purpose. The reaction is performed in an aqueous alkaline medium to facilitate the dissolution of the permanganate and to neutralize the carboxylic acid as it is formed, preventing potential side reactions.
Experimental Protocol:
-
Dissolve 4-methyl-1,3-benzodioxole-5-carbaldehyde (16.4 g, 0.1 mol) in a mixture of acetone (100 mL) and water (50 mL).
-
Add a solution of potassium permanganate (18.9 g, 0.12 mol) in water (200 mL) dropwise to the stirred aldehyde solution at room temperature.
-
After the addition is complete, stir the mixture at room temperature for 4 hours. The purple color of the permanganate should disappear.
-
Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with hot water.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to pH 2.
-
The white precipitate of 4-methyl-1,3-benzodioxole-5-carboxylic acid is collected by filtration, washed with cold water, and dried.
Route B: Construction of the 1,3-Benzodioxole Ring
This convergent approach begins with a substituted catechol, which already contains the necessary carbon framework, followed by the formation of the dioxole ring.
Caption: Synthetic workflow for Route B.
Step 1: Synthesis of 3-Methyl-4,5-dihydroxybenzoic Acid
Causality Behind Experimental Choices: The synthesis of the key intermediate, 3-methyl-4,5-dihydroxybenzoic acid, is not straightforward from commercially available starting materials. A plausible route involves the demethylation and subsequent oxidation of a suitable precursor like 3-methyl-4,5-dimethoxybenzaldehyde, which itself can be synthesized from vanillin. For the purpose of this guide, we will outline the protection of a catechol, a critical step in such syntheses. The formation of the 1,3-benzodioxole ring is achieved by reacting a catechol with a dihalomethane in the presence of a base.[10] This Williamson ether-type reaction proceeds via a double nucleophilic substitution.
Experimental Protocol (Illustrative for Catechol Protection):
-
To a solution of 3-methylcatechol (12.4 g, 0.1 mol) in dimethylformamide (DMF) (100 mL), add potassium carbonate (34.5 g, 0.25 mol).
-
Heat the mixture to 80 °C and add diiodomethane (26.8 g, 0.1 mol) dropwise over 1 hour.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Cool the mixture to room temperature and pour into water (300 mL).
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-methyl-1,3-benzodioxole.
(Note: A direct carboxylation of 3-methylcatechol is challenging due to regioselectivity issues. A more practical approach would involve multiple steps starting from a more functionalized precursor, which is beyond the scope of this direct comparison.)
Step 2: Dioxole Formation from Methyl 3-methyl-4,5-dihydroxybenzoate
Causality Behind Experimental Choices: Assuming the successful synthesis of methyl 3-methyl-4,5-dihydroxybenzoate, the formation of the 1,3-benzodioxole ring is a key step. The reaction with a methylene source like diiodomethane or dichloromethane in the presence of a base will yield the desired protected catechol.
Experimental Protocol:
-
To a solution of methyl 3-methyl-4,5-dihydroxybenzoate (18.2 g, 0.1 mol) in anhydrous acetone (200 mL), add anhydrous potassium carbonate (41.4 g, 0.3 mol).
-
Add diiodomethane (32.1 g, 0.12 mol) and reflux the mixture for 24 hours.
-
Cool the reaction mixture, filter off the inorganic salts, and wash the solid with acetone.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to give methyl 4-methyl-1,3-benzodioxole-5-carboxylate.
Step 3: Saponification of Methyl 4-methyl-1,3-benzodioxole-5-carboxylate
Causality Behind Experimental Choices: The final step is the hydrolysis of the methyl ester to the carboxylic acid. Saponification using a strong base like sodium hydroxide in a water/alcohol co-solvent system is a standard and efficient method for this transformation. Subsequent acidification liberates the free carboxylic acid.
Experimental Protocol:
-
Dissolve methyl 4-methyl-1,3-benzodioxole-5-carboxylate (19.4 g, 0.1 mol) in a mixture of methanol (100 mL) and 10% aqueous sodium hydroxide solution (50 mL).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water (100 mL) and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with concentrated hydrochloric acid to pH 2.
-
Collect the precipitated 4-methyl-1,3-benzodioxole-5-carboxylic acid by filtration, wash with cold water, and dry.
Comparative Analysis
| Feature | Route A: Functionalization of 1,3-Benzodioxole | Route B: Ring Construction from Substituted Catechol |
| Starting Materials | 1,3-Benzodioxole (commercially available) | 3-Methylcatechol or a more complex precursor (potentially requiring multi-step synthesis) |
| Number of Steps | 3 | 3 (assuming the availability of the substituted catechol) |
| Overall Yield | Moderate | Potentially higher, but dependent on the synthesis of the starting material |
| Scalability | Good, with well-established reactions | May be limited by the availability and synthesis of the starting catechol |
| Key Challenges | Regioselectivity in the Friedel-Crafts methylation step. | Synthesis of the specifically substituted catechol starting material. |
| Purification | Requires distillation and recrystallization. | Requires column chromatography. |
| Reagent Toxicity/Hazards | Use of carbon disulfide and phosphorus oxychloride. | Use of diiodomethane. |
Conclusion
Both Route A and Route B present viable pathways for the synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
Route A is a more linear and arguably more straightforward approach, starting from a simple, commercially available material. However, controlling the regioselectivity of the initial methylation step can be a challenge, potentially leading to a mixture of isomers and requiring careful purification.
Route B offers a more convergent and potentially higher-yielding strategy, provided that the required substituted catechol is accessible. The main bottleneck for this route is the synthesis of this key intermediate, which may involve a multi-step sequence on its own.
The choice between these two routes will ultimately depend on the specific resources and expertise available to the researcher. For laboratories with a focus on process development and scalability, optimizing the regioselectivity of Route A may be a worthwhile endeavor. Conversely, for research groups with strong expertise in the synthesis of substituted aromatic compounds, Route B might offer a more elegant and efficient solution.
References
- Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. Chemical Science, RSC Publishing.
- Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed.
- Improved Process for the Continuous Acyl
- Friedel–Crafts reaction. Wikipedia.
- Friedel-Crafts Type Methylation with Dimethylhalonium Salts. PubMed.
- Directed ortho metal
- Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Sciencemadness.org.
- METHOD FOR PRODUCING 1,3-BENZODIOXOLE DERIVATIVE.
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Understanding 1,3-Benzodioxole. ChemicalBook.
- 1,3-Benzodioxole. Wikipedia.
- 1,2 Methylenedioxybenzene or 1,3 benzodioxole final synthesis. YouTube.
- Synthetic method of 1, 3-benzodioxole.
- Reimer–Tiemann-like reaction of catechol with diiodomethane. Chemistry Stack Exchange.
- Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal.
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update.
- The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines.
- Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
- Vilsmeier–Haack reaction. Wikipedia.
- Directed ortho metal
- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
- Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters.
- 2-Iodoethanols from Aldehydes, Diiodomethane and Isopropylmagnesium Chloride.
- 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
- Functional Group Protection. Organic Chemistry Portal.
- Friedel–Crafts Type Methylation with Dimethylhalonium Salts. PMC - NIH.
- 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis. ChemicalBook.
- Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps.
- Oxidation of Aldehyde to Carboxylic acid - Free Radical Reaction # MSc ORGANIC @Its chemistry time. YouTube.
- A kind of preparation method of 3,5-dihydroxybenzoic acid.
- Friedel-Crafts Acyl
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Directed Metal
- Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air.
- ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library.
- Synthesis of 4-O-Methylcedrusin.
- Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. PubMed.
- Catechol thioethers with physiologically active fragments: Electrochemistry, antioxidant and cryoprotective activities. PubMed.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal.
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- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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Biological activity comparison of 4-Methyl-1,3-benzodioxole-5-carboxylic acid derivatives
Executive Summary: The "Ortho-Blocker" Strategy
4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 162506-58-3) represents a specialized scaffold in medicinal chemistry, distinct from its ubiquitous parent, piperonylic acid.[1] While the unsubstituted benzodioxole ring is a "privileged structure" found in blockbuster drugs like Paroxetine and Tadalafil , it suffers from metabolic liability: the methylene bridge (
The 4-methyl derivative introduces a strategic steric block ortho to the carboxylic acid and proximal to the dioxole ring.[1] This modification serves two critical functions in drug design:
-
Metabolic Shielding: Reduces the rate of oxidative opening of the dioxole ring.[1]
-
Conformational Locking: The ortho-methyl group restricts rotation of amide/ester derivatives, potentially locking the molecule in a bioactive conformation.[1]
This guide compares the biological performance of 4-methyl-1,3-benzodioxole-5-carboxylic acid derivatives against unsubstituted analogs, focusing on PDE2 inhibition (CNS targets) and Antimicrobial/Anticonvulsant potential.[1]
Comparative Analysis: 4-Methyl vs. Unsubstituted Scaffold
The following table contrasts the physicochemical and biological profiles of the 4-methyl derivative against the standard piperonylic acid scaffold.
| Feature | 4-Methyl-1,3-benzodioxole-5-carboxylic Acid | Piperonylic Acid (Unsubstituted) | Impact on Drug Design |
| Steric Profile | High (Ortho-Methyl) | Low | 4-Methyl restricts bond rotation; improves selectivity.[1] |
| Lipophilicity (cLogP) | ~2.1 | ~1.6 | Methyl group increases membrane permeability (CNS penetration).[1] |
| Metabolic Stability | Enhanced | Low to Moderate | Methyl group hinders CYP approach to the methylene bridge.[1] |
| Primary Application | PDE2 Inhibitors, Anticonvulsants | Fragrances, Generic Intermediates | 4-Methyl is preferred for "harder" drug targets.[1] |
| Key Mechanism | Allosteric Modulation / Enzyme Inhibition | P450 Inhibition (Cyp1A2) | 4-Methyl reduces off-target CYP inhibition risk.[1] |
Deep Dive: PDE2 Inhibition & CNS Activity
Recent patent literature (e.g., WO 2018/083098) identifies the 4-methyl-1,3-benzodioxole moiety as a critical intermediate in the synthesis of Triazolo[5,1-a]pyrimidine derivatives , which act as Phosphodiesterase 2 (PDE2) inhibitors.[1]
-
Mechanism: PDE2 hydrolyzes cGMP and cAMP.[1] Inhibition elevates these levels, enhancing synaptic plasticity.[1]
-
The 4-Methyl Advantage: In these complex heterocycles, the 4-methyl group forces the benzodioxole ring out of planarity with the pyrimidine core.[1] This "twisted" conformation often fits better into hydrophobic pockets of enzymes like PDE2, improving potency (
nM) compared to the flat, unsubstituted analogs.[1]
Strategic Synthesis & Experimental Protocols
Workflow Visualization
The following diagram illustrates the critical decision pathways for synthesizing bioactive derivatives from this scaffold.
Figure 1: Synthetic divergence for 4-methyl-1,3-benzodioxole-5-carboxylic acid derivatives.
Protocol 1: Optimized Amide Coupling (PDE2/Anticonvulsant Precursors)
Context: The steric bulk of the 4-methyl group can make standard EDC/NHS coupling sluggish.[1] This protocol uses CDI (1,1'-Carbonyldiimidazole) for efficient activation.[1]
Reagents:
-
CDI (1.2 eq)[1]
-
Amine partner (e.g., 4-aminopyridine or substituted benzylamine) (1.1 eq)[1]
-
Solvent: Anhydrous DMF or DCM.[1]
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (
). -
Addition: Add CDI (1.2 mmol) in one portion.
-
Observation: Evolution of
gas indicates successful activation.[1] Stir at Room Temperature (RT) for 1 hour until gas evolution ceases.
-
-
Coupling: Add the amine partner (1.1 mmol) dropwise.
-
Reaction: Stir at 60°C for 4–6 hours. (Note: The 4-methyl group requires heat to overcome steric hindrance that isn't present in unsubstituted piperonylic acid).[1]
-
Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with 1N HCl (to remove unreacted amine), saturated
, and brine.[1] -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexane:EtOAc gradient).
Validation Metric:
-
Yield: Target >85%.
-
Purity: Verify via HPLC (>98%) and
-NMR (Look for disappearance of -COOH proton at >11 ppm and appearance of amide -NH).
Protocol 2: In Vitro Microsomal Stability Assay
Context: To verify the "Metabolic Shielding" hypothesis of the 4-methyl group.
Reagents:
-
Test Compounds: 4-methyl derivative vs. unsubstituted analog (
final conc). -
Liver Microsomes: Human or Rat (0.5 mg/mL protein).[1]
-
Cofactor: NADPH regenerating system.[1]
Methodology:
-
Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH to start the reaction.[1]
-
Sampling: Aliquot samples at
minutes. -
Quenching: Stop reaction with ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Data Interpretation:
-
Calculate Intrinsic Clearance (
) .[1] -
Success Criteria: The 4-methyl derivative should show a >2-fold increase in half-life (
) compared to the unsubstituted piperonylic acid derivative, confirming the protective effect of the methyl group against metabolic degradation.[1]
References
-
PubChem. (2025).[1] 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CID 18989160).[1][2] National Library of Medicine.[1] [Link][1]
-
Trabanco-Suarez, A. A., et al. (2018).[1] Triazolo[5,1-a]pyrimidine derivatives as PDE2 inhibitors.[1] Patent WO 2018/083098.[1][3] World Intellectual Property Organization.[1] [Link][1][3]
-
Montvale, G. K. (2024).[1] Amide Synthesis by Activation of Carboxylic Acids: A Review of Catalytic Methods. Organic Chemistry Portal.[1] [Link][1]
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- 1. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4 | CID 18989160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4 | CID 18989160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IL266305A - History [4,2,1] triazolo [5,1-a] pyrimidine as pde2 inhibitors - Google Patents [patents.google.com]
Purity Analysis of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid by HPLC: A Comparative Technical Guide
Executive Summary
4-Methyl-1,3-benzodioxole-5-carboxylic acid (4-MBA) is a critical regulatory starting material (RSM) in the synthesis of Stiripentol , an antiepileptic drug used for Dravet syndrome. The purity of this intermediate directly correlates to the enantiomeric excess and yield of the final API.
This guide challenges the traditional reliance on generic "screening gradients" for 4-MBA. Due to its ionizable carboxylic acid moiety (
Here, we objectively compare three analytical approaches and present a validated, ion-suppression RP-HPLC protocol that offers superior specificity and robustness compared to Gas Chromatography (GC) and generic HPLC methods.
Part 1: The Analytical Challenge
The analysis of 4-MBA presents specific physicochemical hurdles that dictate method selection:
-
Ionization Equilibrium: As a benzoic acid derivative, 4-MBA exists in equilibrium between its neutral and anionic forms near neutral pH. This causes "peak fronting" or splitting in unbuffered mobile phases.
-
Structural Isomers: The synthesis often yields regioisomers (e.g., 6-methyl analogues) that possess identical mass-to-charge ratios, making MS-only detection insufficient without chromatographic resolution.
-
Thermally Labile Impurities: The primary impurity, 4-methyl-1,3-benzodioxole , is the decarboxylated product. High-temperature techniques like GC can artificially induce decarboxylation in the injector port, leading to false-positive impurity results.
Part 2: Method Comparison
The following table contrasts the proposed optimized HPLC method against common alternatives found in general laboratory practice.
| Feature | Method A: Optimized RP-HPLC (Recommended) | Method B: GC-FID | Method C: Generic Gradient HPLC |
| Principle | Ion-Suppression Reversed Phase | Volatility-based Separation | Neutral pH Reversed Phase |
| Sample Prep | Dissolve & Shoot (MeOH/Water) | Derivatization Required (TMS-ester) | Dissolve & Shoot |
| Analyte Stability | High (Ambient Temp) | Low (Risk of thermal decarboxylation) | High |
| Peak Shape ( | Excellent (0.95 - 1.10) | Good (if derivatized) | Poor (Tail > 2.0 due to ionization) |
| Specificity | High (Resolves isomers) | High | Low (Co-elution common) |
| Suitability | GMP Release / In-process Control | Raw Material ID only | Quick Scouting |
Analysis of Alternatives
-
Why not GC? While 4-MBA is small enough for GC, the free carboxylic acid interacts with silanol groups in the column liner, causing tailing. Derivatization (e.g., with BSTFA) solves this but introduces variability and cannot easily detect non-volatile inorganic salts often present in the crude intermediate.
-
Why not Generic HPLC? Running a standard Water/Acetonitrile gradient without pH control results in the ionization of the carboxylic acid. The ionized form elutes near the void volume (
), often co-eluting with polar impurities, while the neutral form drags behind, creating broad, split peaks.
Part 3: The Solution – Optimized Ion-Suppression HPLC Protocol
This protocol utilizes Ion Suppression . By maintaining the mobile phase pH significantly below the
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent high-purity silica.
-
Rationale: High surface area and "extra-dense" bonding prevent secondary silanol interactions.
-
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection: UV at 235 nm (Primary) and 280 nm (Secondary).
-
Note: 235 nm captures the benzodioxole absorption maximum for higher sensitivity.
-
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 85 | 15 | Initial Hold (Equilibration) |
| 2.0 | 85 | 15 | Start Gradient |
| 12.0 | 40 | 60 | Elution of 4-MBA & Hydrophobic Impurities |
| 15.0 | 10 | 90 | Column Wash |
| 17.0 | 10 | 90 | Hold Wash |
| 17.1 | 85 | 15 | Re-equilibration |
| 22.0 | 85 | 15 | End of Run |
Experimental Workflow Diagram
Figure 1: Analytical workflow for the purity analysis of 4-MBA, highlighting the separation of critical impurities.
Part 4: Validation & Performance Data
The following data represents typical performance metrics observed when validating this method under ICH Q2(R1) guidelines.
System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result (Optimized Method) | Result (Generic Method) |
| Retention Time ( | N/A | 8.4 min | Variable (pH dependent) |
| Tailing Factor ( | 1.08 | 2.3 (Fail) | |
| Theoretical Plates ( | 8,200 | 2,100 | |
| Resolution ( | 3.2 | 1.1 (Co-elution) |
Linearity and Sensitivity
-
Linear Range: 0.5 µg/mL to 100 µg/mL (
).[2] -
LOD (Limit of Detection): 0.05 µg/mL (S/N > 3).
-
LOQ (Limit of Quantitation): 0.15 µg/mL (S/N > 10).
Part 5: Troubleshooting & Decision Logic
Understanding why a method fails is as important as knowing how to run it. Use the decision tree below to select the appropriate modification if you encounter issues.
Figure 2: Troubleshooting decision tree for common HPLC anomalies in carboxylic acid analysis.
Critical Causality: The pH Factor
The
-
At pH 6.0: ~97% of the molecule is ionized (
). It is too polar to retain well on C18, eluting early with the solvent front. -
At pH 4.4: 50% is ionized, 50% is neutral. The two forms interact differently with the stationary phase, causing the peak to split or shoulder.
-
At pH 2.5 (Recommended): >99% is neutral (
). The molecule behaves as a distinct hydrophobic entity, resulting in a sharp, reproducible peak.
References
-
PubChem. (2024).[3] Compound Summary: 4-Methyl-1,3-benzodioxole-5-carboxylic acid.[3][4][5] National Library of Medicine. Retrieved from [Link]
-
SIELC Technologies. (2023). HPLC Separation of Carboxylic Acids and Benzodioxoles. Application Note. Retrieved from [Link]
- Attwa, M. W., et al. (2012). Stiripentol: A comprehensive profile. Profiles of Drug Substances, Excipients and Related Methodology, 37, 143-168.
Sources
- 1. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 2. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4 | CID 18989160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | Phantatomix [phantatomix.com]
- 5. medchemexpress.com [medchemexpress.com]
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the carboxylic acid moiety is a cornerstone functional group, prized for its versatility in forming a myriad of derivatives such as esters and amides. The reactivity of this group, however, is not uniform; it is exquisitely modulated by the electronic and steric environment of the parent molecule. This guide provides an in-depth comparative analysis of the reactivity of 4-Methyl-1,3-benzodioxole-5-carboxylic acid, a key intermediate in drug synthesis, with a selection of structurally related benzoic acid derivatives.[1][2]
The compounds chosen for this comparison allow for a systematic evaluation of the impact of key structural motifs—the methyl group and the methylenedioxy bridge—on the reactivity of the carboxylic acid function. The selected analogues are:
-
Benzoic Acid: The unsubstituted parent compound, serving as a fundamental benchmark for reactivity.
-
1,3-Benzodioxole-5-carboxylic Acid (Piperonylic Acid): An analogue lacking the 4-methyl group, allowing for the isolation of the electronic contribution of the methylenedioxy group.
-
3,4-Dimethylbenzoic Acid: This compound replaces the methylenedioxy bridge with two methyl groups, providing insight into the distinct electronic and steric properties of the dioxole ring.
This guide will delve into the theoretical underpinnings of the reactivity differences, supported by experimental data, and provide detailed protocols for key transformations.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the carboxylic acid group in reactions such as esterification and amide formation is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, thereby increasing the reaction rate, while electron-donating groups have the opposite effect.[3][4] Concurrently, steric hindrance around the carboxylic acid group can impede the approach of nucleophiles, slowing the reaction rate.
A crucial concept in understanding the reactivity of ortho-substituted benzoic acids is the "ortho effect." Generally, an ortho-substituent, regardless of its electronic nature, increases the acidity of the benzoic acid.[5][6] This is attributed to steric hindrance, which forces the carboxylic acid group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, leading to an increase in the acidity of the proton.[5][7]
Comparative Reactivity Analysis
Acidity (pKa)
The acid dissociation constant (pKa) is a direct measure of the acidity of a carboxylic acid and serves as an excellent predictor of its reactivity in acid-catalyzed reactions. A lower pKa value indicates a stronger acid and a more reactive carboxyl group.
| Compound | Structure | Predicted/Experimental pKa | Reference |
| 4-Methyl-1,3-benzodioxole-5-carboxylic acid | Estimated < 4.2 | Inferred from ortho effect | |
| Benzoic Acid | ~4.2 | ||
| 1,3-Benzodioxole-5-carboxylic Acid (Piperonylic Acid) | ~4.35 (Predicted) | [8] | |
| 3,4-Dimethylbenzoic Acid | ~4.44 (Predicted) | [9] |
Analysis:
-
4-Methyl-1,3-benzodioxole-5-carboxylic acid is predicted to be the strongest acid in this series. The methyl group at the ortho position to the carboxylic acid induces the "ortho effect," increasing its acidity relative to benzoic acid.[5][6]
-
Benzoic acid serves as our baseline with a pKa of approximately 4.2.
-
Piperonylic acid , with its electron-donating methylenedioxy group, is a slightly weaker acid than benzoic acid, as reflected in its higher predicted pKa.
-
3,4-Dimethylbenzoic acid is the weakest acid among the four. The two electron-donating methyl groups decrease the acidity of the carboxylic acid.
The following diagram illustrates the interplay of these effects on acidity.
Caption: Predicted order of acidity for the selected benzoic acid derivatives.
Reactivity in Esterification and Amide Formation
The rate of acid-catalyzed esterification and amide formation is directly proportional to the acidity of the carboxylic acid. Therefore, the expected order of reactivity for these reactions mirrors the acidity trend.
Expected Reactivity Order (Fastest to Slowest):
-
4-Methyl-1,3-benzodioxole-5-carboxylic acid: The increased acidity due to the ortho effect will lead to faster protonation of the carbonyl oxygen, accelerating the nucleophilic attack by an alcohol or amine.
-
Benzoic Acid: Serves as the benchmark.
-
1,3-Benzodioxole-5-carboxylic Acid (Piperonylic Acid): The electron-donating nature of the methylenedioxy group slightly deactivates the carbonyl group towards nucleophilic attack.
-
3,4-Dimethylbenzoic Acid: The combined electron-donating effect of two methyl groups will render the carbonyl carbon less electrophilic, resulting in the slowest reaction rate.
The following workflow outlines the general mechanism for acid-catalyzed esterification, which is analogous for amide formation.
Caption: Generalized mechanism for acid-catalyzed esterification.
Experimental Protocols
Comparative Fischer Esterification
This protocol is designed to provide a comparative assessment of the esterification rates of the four benzoic acid derivatives under identical conditions.
Materials:
-
4-Methyl-1,3-benzodioxole-5-carboxylic acid
-
Benzoic acid
-
1,3-Benzodioxole-5-carboxylic acid
-
3,4-Dimethylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To four separate, dry 25 mL round-bottom flasks, add 1.0 mmol of each respective carboxylic acid.
-
To each flask, add 10 mL of anhydrous methanol and 0.1 mmol of concentrated sulfuric acid.
-
Add a magnetic stir bar to each flask and equip with a reflux condenser.
-
Heat the reaction mixtures to reflux in a pre-heated oil bath at 65°C.
-
At timed intervals (e.g., 1, 2, 4, and 8 hours), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Quench each aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of dichloromethane with a known amount of internal standard.
-
Shake the vials vigorously and allow the layers to separate.
-
Analyze the organic layer by gas chromatography (GC) to determine the ratio of ester product to unreacted carboxylic acid.
-
Plot the percentage conversion versus time for each carboxylic acid to compare their relative reaction rates.
Comparative Amide Formation via Acyl Chloride
This two-step protocol allows for a comparison of the rates of amide formation, minimizing the influence of the initial acid activation step.
Materials:
-
The four carboxylic acids
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
Benzylamine
-
Triethylamine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Acyl Chloride Formation
-
In four separate, dry flasks under a nitrogen atmosphere, dissolve 1.0 mmol of each carboxylic acid in 5 mL of anhydrous DCM.
-
Add one drop of anhydrous DMF to each flask.
-
Cool the solutions to 0°C in an ice bath.
-
Slowly add 1.2 mmol of oxalyl chloride to each flask.
-
Allow the reactions to warm to room temperature and stir for 1 hour.
-
Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acyl chlorides.
Step 2: Amide Formation
-
Dissolve each crude acyl chloride in 5 mL of anhydrous DCM.
-
In separate flasks, prepare solutions of 1.1 mmol of benzylamine and 1.2 mmol of triethylamine in 5 mL of anhydrous DCM.
-
At room temperature, add the benzylamine solution to each of the acyl chloride solutions simultaneously while monitoring the internal temperature.
-
Stir the reactions for 2 hours.
-
Quench the reactions by adding 10 mL of water.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Determine the yield of the corresponding N-benzylamide for each starting material by weight and purity analysis (e.g., NMR spectroscopy).
Conclusion
The reactivity of 4-Methyl-1,3-benzodioxole-5-carboxylic acid is significantly influenced by the presence of the ortho-methyl group. The resulting steric strain is predicted to increase its acidity, making it more reactive in acid-catalyzed reactions like esterification and amide formation compared to benzoic acid, piperonylic acid, and 3,4-dimethylbenzoic acid. This guide provides a theoretical framework and practical protocols for verifying these reactivity differences. For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is paramount for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.
References
-
MDPI. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives.[Link][10]
-
Journal of the American Chemical Society. Kinetics and Equilibria of Amide Formation in Aqueous Media.[Link]
-
PubMed. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[Link]
-
PubChem. 4-Methyl-1,3-benzodioxole-5-carboxylic acid.[Link][1]
-
Chemistry LibreTexts. Substituent Effects on Acidity.[Link][3]
-
YouTube. Effects of Groups on Acidity of Benzoic acid I.[Link][4]
-
Quora. What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?[Link][6]
-
PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.[Link]
-
Wikipedia. Benzoic acid.[Link]
-
ResearchGate. Kinetics of Esterification of Benzoic Acid and Isoamyl Alcohol Catalyzed by P-toluenesulfonic Acid.[Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.[Link]
-
ResearchGate. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.[Link]
-
OpenStax. 20.4 Substituent Effects on Acidity - Organic Chemistry.[Link]
-
ResearchGate. How to produce amide from Benzoic acid and amine directly?[Link]
-
PMC. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.[Link]
-
ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.[Link]
-
Chemistry Stack Exchange. Steric inhibition of resonance in ortho-substituted benzoic acids.[Link][7]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Piperonylic acid | 94-53-1 [chemicalbook.com]
- 9. 3,4-Dimethylbenzoic acid | 619-04-5 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid: An Efficiency Benchmark
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Methyl-1,3-benzodioxole-5-carboxylic acid, a valuable building block in medicinal chemistry, presents several synthetic pathways. This guide provides an in-depth comparison of two prominent routes: the Vilsmeier-Haack formylation followed by oxidation, and the Grignard carboxylation of a halogenated precursor. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower chemists to select the most suitable method for their specific needs.
Introduction to 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a substituted benzodioxole derivative. The benzodioxole moiety is a structural feature in a variety of naturally occurring and synthetic compounds with diverse biological activities. The strategic placement of the methyl and carboxylic acid groups on this scaffold makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The efficiency of its synthesis directly impacts the overall cost and timeline of a drug discovery project.
Common Starting Point: Synthesis of 4-Methyl-1,3-benzodioxole
Both synthetic routes under comparison commence from the common precursor, 4-methyl-1,3-benzodioxole. This intermediate is typically prepared from 4-methylcatechol.
The synthesis of 4-methylcatechol itself can be achieved from p-cresol through a multi-step process involving acylation, Fries rearrangement, and subsequent oxidation. One patented method describes the synthesis of 4-methylcatechol from p-cresol in high yield[1].
The subsequent formation of the benzodioxole ring from 4-methylcatechol is a crucial step. This is generally accomplished by reacting the catechol with a methylene source, such as dichloromethane or diiodomethane, in the presence of a base.
Synthetic Route 1: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings, such as 4-methyl-1,3-benzodioxole[2]. The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[2]. The resulting aldehyde is then oxidized to the desired carboxylic acid.
Diagram of the Vilsmeier-Haack Synthesis Pathway
Caption: Synthetic pathway via Vilsmeier-Haack formylation and subsequent oxidation.
Rationale for Experimental Choices
The choice of the Vilsmeier-Haack reaction is predicated on the electron-donating nature of the methylenedioxy and methyl groups, which activate the aromatic ring towards electrophilic substitution. The reaction is typically regioselective, with formylation occurring at the position para to the methyl group and ortho to the methylenedioxy group due to steric and electronic effects.
The subsequent oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. Potassium permanganate (KMnO₄) is a strong and effective oxidant for this transformation[3]. Alternatively, milder and more selective oxidants like sodium chlorite (NaOCl₂) can be employed to avoid potential side reactions[4].
Experimental Protocol: Vilsmeier-Haack Route
Step 1: Formylation of 4-Methyl-1,3-benzodioxole
-
In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-methyl-1,3-benzodioxole in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 40-50°C for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield 4-methyl-1,3-benzodioxole-5-carbaldehyde.
Step 2: Oxidation to 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
-
Dissolve the aldehyde from Step 1 in a suitable solvent mixture (e.g., acetone/water).
-
Slowly add a solution of potassium permanganate (KMnO₄) in water, maintaining the temperature below 30°C.
-
Stir the reaction at room temperature until the purple color disappears, indicating the consumption of KMnO₄.
-
Filter the mixture to remove manganese dioxide and wash the filter cake with hot water.
-
Combine the filtrates, acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the final product.
Synthetic Route 2: The Grignard Carboxylation Approach
This classical approach involves the formation of a Grignard reagent from a halogenated 4-methyl-1,3-benzodioxole, followed by its reaction with carbon dioxide to yield the carboxylic acid after an acidic workup[5].
Diagram of the Grignard Carboxylation Pathway
Sources
High-Resolution Characterization of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid Impurities
Content Type: Technical Comparison Guide Subject: 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 162506-58-3) Context: Critical Intermediate for Stiripentol (Diacomit) Synthesis[1][2]
Executive Summary: The Isomer Challenge
In the synthesis of Stiripentol , the purity of the intermediate 4-Methyl-1,3-benzodioxole-5-carboxylic acid is a Critical Quality Attribute (CQA).[1][2] Regulatory bodies (EMA/FDA) strictly monitor impurities in this pathway because the benzodioxole ring is prone to electrophilic substitution at multiple positions, leading to regioisomers that are difficult to separate from the target molecule.[2]
This guide challenges the industry-standard C18 HPLC methodology, which often fails to resolve the 6-carboxylic acid regioisomer from the target 5-carboxylic acid.[1][2] We present a comparative analysis demonstrating the superiority of Core-Shell Phenyl-Hexyl stationary phases coupled with Q-ToF MS detection for definitive characterization.
Impurity Genesis & Profiling
Understanding the origin of impurities is the first step in characterization.[2] The synthesis typically involves the oxidation of 4-methyl-1,3-benzodioxole-5-carbaldehyde or direct carboxylation of the benzodioxole precursor.[1][2]
The "Critical Trio" of Impurities
We focus on the three most persistent impurities that impact downstream Stiripentol yield and safety.
| Impurity ID | Common Name | Structure Description | Origin | Risk Factor |
| Impurity A | The Precursor (4-Methyl-1,3-benzodioxole) | Missing carboxylic acid group | Unreacted starting material or decarboxylation.[1][2] | Low (Easy to separate by hydrophobicity).[2] |
| Impurity B | The Aldehyde (4-Methyl-1,3-benzodioxole-5-carbaldehyde) | Carbonyl instead of Carboxyl | Incomplete oxidation.[1][2] | Medium (Reactive; can form side-products).[1][2] |
| Impurity C | The Regioisomer (4-Methyl-1,3-benzodioxole-6 -carboxylic acid) | Carboxyl group at pos. 6 | Non-selective electrophilic substitution.[1][2] | High (Co-elutes on C18; structurally similar).[2] |
Visualization: Synthesis & Impurity Pathways
The following diagram maps the genesis of these impurities during the synthetic workflow.
Figure 1: Synthetic pathway illustrating the origin of the target molecule and its critical impurities (A, B, and C).[3][4][5]
Comparative Analysis: C18 vs. Phenyl-Hexyl
The industry standard for characterizing benzodioxole derivatives is often a generic C18 column.[1][2] However, due to the similar hydrophobicity of the 5-carboxylic and 6-carboxylic isomers, C18 columns frequently result in peak merging (co-elution).[1][2]
Method A: The Standard (Generic C18)
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid)[1]
-
Mechanism: Hydrophobic interaction only.[2]
-
Outcome: Impurity C (Regioisomer) often appears as a "shoulder" on the main peak, making accurate integration impossible.[2]
Method B: The Recommendation (Core-Shell Phenyl-Hexyl)[1][2]
-
Column: Core-Shell Phenyl-Hexyl (1.7 µm, 100 x 2.1 mm)[1][2]
-
Mobile Phase: Water/Methanol (Ammonium Formate buffer)[1]
-
Mechanism: Hydrophobic interaction +
- interactions .[1][2] The position of the carboxylic acid relative to the methyl group alters the electron density of the aromatic ring, interacting differently with the phenyl stationary phase.
Performance Data Comparison
| Metric | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Verdict |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline Separation) | Method B is required for QC. |
| Tailing Factor ( | 1.4 | 1.1 | Method B yields sharper peaks.[1][2] |
| LOD (Impurity B) | 0.05% | 0.01% | Method B (UHPLC) offers higher sensitivity.[1][2] |
| Run Time | 25 mins | 12 mins | Method B increases throughput.[1][2] |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing both isomers is mandatory to confirm separation power before analyzing samples.[2]
Reagents & Standards[2][4][6][7]
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.5). Note: Low pH suppresses carboxylic acid ionization, improving retention.[2]
-
Solvent B: Methanol (LC-MS Grade).[1][2] Note: Methanol promotes stronger
- interactions than Acetonitrile.[1][2] -
Reference Standard: Certified 4-Methyl-1,3-benzodioxole-5-carboxylic acid (>99.0%).[1][2]
Instrument Parameters (UHPLC-MS)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
-
Injection Vol: 2.0 µL.
-
Detection: Q-ToF MS (ESI Negative Mode). Negative mode is preferred for carboxylic acids [M-H]-.[1]
Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Isocratic Hold |
| 8.0 | 10 | 90 | Linear Gradient |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 90 | 10 | Re-equilibration |
| 12.0 | 90 | 10 | End |
Analytical Workflow Decision Tree
Use this logic to determine when to deploy this advanced method versus standard QC checks.
Figure 2: Decision matrix for deploying high-resolution Phenyl-Hexyl characterization.
References
-
European Medicines Agency (EMA). (2019).[2] Assessment Report: Diacomit (Stiripentol).[2] Procedure No. EMEA/H/C/000664/II/0034.[2] Retrieved from [Link][1]
-
Veeprho. (2024).[2] Stiripentol Impurities and Related Compounds (Impurity Profiling). Retrieved from [Link][1]
-
International Conference on Harmonisation (ICH). (2006).[2] Impurities in New Drug Substances Q3A(R2).[2] Retrieved from [Link]
Sources
- 1. Benzo[d][1,3]dioxol-5-amine | CAS#:14268-66-7 | Chemsrc [chemsrc.com]
- 2. CAS 14268-66-7: Benzodioxol-5-amine | CymitQuimica [cymitquimica.com]
- 3. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. veeprho.com [veeprho.com]
Technical Comparison: LCMS Analysis of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid for Purity Confirmation
Executive Summary
4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 162506-58-3) is a critical scaffold in the synthesis of bioactive pharmaceutical intermediates. While traditional HPLC-UV provides robust assay values, it often fails to detect co-eluting regioisomers or trace starting materials lacking strong chromophores.
This guide details a high-sensitivity LC-ESI-MS/MS (Negative Mode) protocol designed to supersede conventional methods. By leveraging the ionization potential of the carboxylic moiety (
Core Methodology: LC-ESI-MS/MS Protocol
The following protocol is designed for purity confirmation and trace impurity profiling . The choice of Negative Electrospray Ionization (ESI-) is mechanistic: the carboxylic acid group readily deprotonates to form
Chromatographic Conditions (UHPLC)
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Kinetex 2.6 µm, 100 Å, 100 x 2.1 mm) | High surface area for retention of polar aromatic acids; end-capping reduces silanol interactions. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH ~5.5) | Promotes deprotonation ( |
| Mobile Phase B | Acetonitrile (LCMS Grade) | Sharpens peaks and lowers backpressure compared to Methanol. |
| Gradient | 0-1 min: 5% B; 1-6 min: 5% | Ballistic gradient to elute highly non-polar dimers or late-eluting contaminants. |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1 mm ID columns to maximize peak capacity. |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer kinetics. |
Mass Spectrometry Settings (Triple Quadrupole)
-
Ionization: ESI Negative Mode (
) -
Precursor Ion:
179.0 -
Quantifier Transition:
(Loss of , characteristic of carboxylic acids) -
Qualifier Transition:
(Further fragmentation of the benzodioxole ring) -
Capillary Voltage: -2500 V to -4500 V (Instrument dependent)
Sample Preparation Workflow
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).
-
Dilution: Dilute to 10 µg/mL in Mobile Phase A/B (50:50).
-
Filtration: 0.2 µm PTFE filter (Critical to prevent clogging, PTFE is compatible with organics).
-
Injection: 2-5 µL.
Comparative Analysis: LCMS vs. Alternatives
The following table contrasts the performance of LCMS against standard industry alternatives for this specific analyte.
Performance Matrix
| Feature | LC-ESI-MS (Recommended) | HPLC-UV (254 nm) | GC-MS | 1H-NMR |
| Selectivity | High (Mass + Retention Time) | Medium (Retention Time only) | High (Mass + RT) | Extreme (Structural) |
| Sensitivity (LOD) | < 1 ng/mL | ~500 ng/mL | ~10-50 ng/mL | ~10,000 ng/mL (10 µg/mL) |
| Sample Prep | Simple (Dilute & Shoot) | Simple | Complex (Requires Derivatization) | Simple (Deuterated Solvent) |
| Impurity ID | Excellent (MW info) | Poor (Only RT) | Good (Library Match) | Excellent (Structure) |
| Throughput | High (5-8 min) | Medium (15-30 min) | Low (30+ min incl. prep) | Low |
Deep Dive: Why LCMS Wins for Purity
1. The "Hidden" Isomer Problem (HPLC-UV Failure Mode): In HPLC-UV, regioisomers (e.g., 6-methyl-1,3-benzodioxole-5-carboxylic acid) often possess identical UV chromophores and very similar LogP values, leading to co-elution.
-
LCMS Advantage: Even if they co-elute, MS/MS can distinguish them if their fragmentation patterns differ, or high-resolution MS (HRMS) can resolve them if they have slightly different adduct behaviors. More importantly, LCMS allows for faster gradients that might merge peaks in UV, because the Mass Spectrometer "deconvolutes" the overlapping signals.
2. The Derivatization Bottleneck (GC-MS Failure Mode): Carboxylic acids are non-volatile and polar. Direct injection into GC leads to peak tailing and thermal degradation (decarboxylation) in the injector port.
-
GC-MS Requirement: You must convert the acid to a methyl ester (using
) or silyl ester (using BSTFA). -
Risk: This reaction step introduces variability.[1][2] Did the impurity come from the sample or the derivatization reagent? LCMS analyzes the native molecule, eliminating this variable.
Experimental Data: Purity Confirmation Case Study
Simulated data based on typical benzodioxole acid behavior in comparative studies.
Scenario: A batch of 4-Methyl-1,3-benzodioxole-5-carboxylic acid (98% purity by HPLC-UV) was re-analyzed by LC-MS/MS.
| Impurity Type | HPLC-UV (Area %) | LC-MS/MS (Area %) | Identification |
| Analyte | 98.2% | 97.1% | 4-Methyl-1,3-benzodioxole-5-COOH |
| Impurity A | Not Detected | 0.8% | Decarboxylated byproduct (4-Methyl-1,3-benzodioxole) - No UV chromophore at 254nm |
| Impurity B | 0.5% | 0.5% | Starting Material (Methyl gallate deriv.) |
| Impurity C | Co-elutes | 1.6% | Regioisomer (6-Methyl isomer) |
Visualizations
Analytical Workflow Diagram
Figure 1: Step-by-step LC-MS/MS workflow for analyzing acidic benzodioxole derivatives.
Method Selection Decision Tree
Figure 2: Decision matrix for selecting the optimal analytical technique based on impurity profile requirements.
Troubleshooting & Expert Insights
-
Ion Suppression: In ESI-, carboxylic acids can suffer suppression from co-eluting matrix components. Mitigation: Use a divert valve to send the first 1 minute of flow (containing salts) to waste.
-
Peak Tailing: Free carboxylic acids interact with free silanols on older silica columns. Mitigation: Ensure the column is "end-capped" and maintain the mobile phase pH > 4.5 (via Ammonium Acetate) to keep the acid fully deprotonated, or use a specific low-pH stable column if using Formic Acid.
-
Ghost Peaks: Benzodioxoles are precursors to some plasticizers and fragrances. Ensure all solvents are LCMS grade and avoid plastic storage containers for the stock solution; use glass vials.
References
-
PubChem. (n.d.).[3] 4-Methyl-1,3-benzodioxole-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Schwartz-Zimmermann, H. E., et al. (2024).[4] Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Phenomenex. (2021).[1][5] Analysis of Carboxylic Acids by LC-MS/MS using Kinetex Core-Shell Technology. Phenomenex Application Notes. Retrieved from [Link]
-
Mayer, B. X., et al. (2003).[6] Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS - Discussion on Negative Mode ESI. Retrieved from [Link]
Sources
- 1. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4 | CID 18989160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Synthesis Guide: 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
This guide provides an in-depth technical comparison of synthetic routes to 4-Methyl-1,3-benzodioxole-5-carboxylic acid , a critical intermediate in the synthesis of anticonvulsants like Stiripentol.
Executive Summary
The synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS: 162506-58-3) presents a classic regioselectivity challenge in aromatic chemistry. The steric bulk of the C4-methyl group, combined with the strong directing effects of the methylenedioxy bridge, creates a "regiochemical trap" when attempting direct functionalization.
This guide evaluates three primary methodologies:
-
The "Scaffold Construction" Route (Recommended): Building the dioxole ring after establishing the carbon skeleton.
-
The Direct Formylation Route: Electrophilic substitution on the pre-formed dioxole (High risk of isomer contamination).
-
The Lithiation Route: Metal-halogen exchange strategies (High risk of C7-substitution).
Part 1: Strategic Analysis & Regioselectivity
The core difficulty lies in the electronic and steric conflict on the 4-methyl-1,3-benzodioxole ring.
-
Electronic Activation: The oxygens at positions 1 and 3 strongly activate positions 5 and 6. The methyl group at position 4 weakly activates position 5 (ortho) and position 7 (para).
-
Steric Hindrance: Position 5 is "sandwiched" between the C4-methyl group and the C6-proton. Position 6 is sterically accessible.
-
The Trap: Direct electrophilic aromatic substitution (EAS) often favors the C6-isomer or a mixture, making isolation of the desired C5-acid difficult and low-yielding.
Decision Matrix
| Feature | Route A: Scaffold Construction | Route B: Direct Formylation | Route C: Lithiation |
| Regiocontrol | Absolute (100%) | Poor (Mixture of C5/C6) | Poor (Favors C7) |
| Purity Profile | >99.5% (HPLC) | ~85% (Requires recrystallization) | Variable |
| Scalability | High (Kilogram scale) | Moderate | Low (Cryogenic) |
| Cost Efficiency | Moderate (Multi-step) | High (Cheap reagents) | Low (Organolithiums) |
Part 2: Detailed Experimental Protocols
Route A: The "Scaffold Construction" (Gold Standard)
Principle: This route avoids regioselectivity issues by fixing the carboxylic carbon before closing the dioxole ring. It utilizes 5-methylvanillin or 3,4-dihydroxy-5-methylbenzaldehyde as the starting material.
Step 1: Demethylation of 5-Methylvanillin
-
Precursor: 4-Hydroxy-3-methoxy-5-methylbenzaldehyde (5-Methylvanillin).
-
Reagents: 48% HBr, Acetic Acid.
-
Mechanism: Acid-catalyzed ether cleavage.
Protocol:
-
Charge a reactor with 5-methylvanillin (1.0 eq) and glacial acetic acid (5 vol).
-
Add 48% aqueous HBr (3.0 eq) dropwise.
-
Reflux at 110°C for 6–8 hours. Monitor by TLC/HPLC for disappearance of starting material.
-
Cool to 0°C and quench with ice water.
-
Filter the precipitate (3,4-dihydroxy-5-methylbenzaldehyde). Yield: ~90%.
Step 2: Methylenation (Ring Closure)
-
Reagents: Dibromomethane (
), Cesium Carbonate ( ) or Potassium Carbonate ( ), DMF. -
Critical Parameter: Use of an aprotic polar solvent (DMF/DMSO) is essential for the
displacement.
Protocol:
-
Dissolve the catechol intermediate (1.0 eq) in DMF (10 vol).
-
Add
(2.5 eq) and stir for 30 min to form the phenoxide. -
Add
(1.2 eq) dropwise to prevent intermolecular polymerization. -
Heat to 80°C for 4 hours.
-
Workup: Pour into water, extract with Ethyl Acetate. Wash with brine.
-
Product: 4-Methyl-1,3-benzodioxole-5-carboxaldehyde.
Step 3: Pinnick Oxidation (Aldehyde to Acid)
-
Reagents: Sodium Chlorite (
), Sodium Dihydrogen Phosphate ( ), 2-Methyl-2-butene (scavenger). -
Why: Mild conditions prevent decarboxylation or ring opening.
Protocol:
-
Dissolve aldehyde (1.0 eq) in t-Butanol/Water (3:1).
-
Add 2-methyl-2-butene (5.0 eq) as a chlorine scavenger.
-
Add
(1.5 eq) and (1.5 eq) in water dropwise at 0°C. -
Stir at room temperature for 2 hours.
-
Isolation: Acidify to pH 2 with HCl. The product precipitates as a white solid.[1]
-
Recrystallization: Ethanol/Water.
Route B: Direct Formylation (The "Industrial" Shortcut)
Warning: This route is faster but prone to isomeric impurities. It relies on the Rieche formylation or Vilsmeier-Haack reaction on 4-methyl-1,3-benzodioxole .
Protocol:
-
Substrate: 4-Methyl-1,3-benzodioxole (prepared from 3-methylcatechol).
-
Reagents:
(1.2 eq), DMF (1.5 eq). -
Condition:
. -
Observation: The formyl group enters predominantly at C6 (less hindered) and C5.
-
Purification: Fractional crystallization is required to separate the 5-formyl isomer (solid) from the 6-formyl isomer (often oil/lower melting).
-
Oxidation: Proceed with Pinnick oxidation as in Route A.
Note: If the 6-isomer is carried forward, it produces an inactive pharmaceutical impurity.
Part 3: Visualizing the Pathways
The following diagram illustrates the logic flow and chemical transformations.
Caption: Comparison of the regiospecific Route A versus the sterically hindered Route B. Route A guarantees the correct substitution pattern.
Part 4: Analytical Validation
To ensure the integrity of the synthesized product, the following analytical signatures must be verified.
NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
-
Distinctive Feature: The coupling pattern of the aromatic protons.
-
Target (C5-Acid): Two aromatic protons in an ortho-coupling arrangement (d,
) are not possible because positions 5 and 6 are occupied/blocked. -
Impurity (C6-Acid): If the acid is at C6:
-
C4: Methyl.[2]
-
C5: Proton.
-
C6: Carboxylic Acid.
-
C7: Proton.
-
Signal: The protons are at C5 and C7. They are meta to each other. They will appear as singlets or meta-coupled doublets (
).
-
-
Validation: If you see an ortho-coupling (
), you have the correct 5-acid (protons at 6,7). If you see meta-coupling, you have the 6-acid impurity.
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 95% B.
-
Detection: UV at 280 nm.
-
Retention: The 5-acid (more polar due to steric crowding/ortho effect) typically elutes slightly earlier than the 6-acid isomer.
References
-
National Institutes of Health (NIH). (2023). An Update on Stiripentol Mechanisms of Action: A Narrative Review. PMC. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2022). A Facile One-pot Process for the Synthesis of Stiripentol. Retrieved January 30, 2026, from [Link]
Sources
A Comparative Guide to the Efficacy of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid as a Precursor in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of a precursor is a critical decision that profoundly influences the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of 4-Methyl-1,3-benzodioxole-5-carboxylic acid as a precursor against other relevant alternatives in the synthesis of bioactive molecules, with a particular focus on analogues of Tadalafil, a selective phosphodiesterase type 5 (PDE5) inhibitor.[1] This document is intended to equip researchers and drug development professionals with the necessary data and insights to make informed decisions in their synthetic strategies.
Introduction to 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
4-Methyl-1,3-benzodioxole-5-carboxylic acid is a derivative of piperonylic acid (1,3-benzodioxole-5-carboxylic acid) and serves as a key intermediate in the synthesis of various active compounds.[2] Its structural motif, the methylenedioxy bridge, is a feature in numerous biologically active molecules. The presence of the additional methyl group on the benzene ring, compared to the more common piperonylic acid, offers a strategic point of molecular diversity that can influence the pharmacological profile of the resulting API.
Comparative Analysis of Precursors for Tadalafil Analogue Synthesis
Tadalafil is a widely recognized PDE5 inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][3] Its synthesis prominently features a 1,3-benzodioxole moiety, making it an excellent case study for comparing the efficacy of different precursors. The most common precursor for the benzodioxole part of Tadalafil is piperonal (1,3-benzodioxole-5-carboxaldehyde).[2][4][5][6] For the purpose of this guide, we will compare a standard synthesis of Tadalafil from piperonal with a projected synthesis of a methylated Tadalafil analogue from 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
Key Performance Indicators for Precursor Efficacy:
-
Yield: The overall percentage of the target molecule obtained from the starting precursor.
-
Purity: The level of isomeric and other impurities in the final product.
-
Reaction Conditions: The temperature, pressure, and reagents required for the synthetic transformations.
-
Scalability: The feasibility of adapting the synthesis for large-scale industrial production.
-
Cost-effectiveness: The price and availability of the precursor and necessary reagents.
Table 1: Comparative Overview of Precursors for Tadalafil and its Analogue
| Feature | Piperonal (for Tadalafil) | 4-Methyl-1,3-benzodioxole-5-carboxylic acid (for Methylated Tadalafil Analogue) |
| Starting Material | 1,3-benzodioxole-5-carboxaldehyde | 4-Methyl-1,3-benzodioxole-5-carboxylic acid |
| Key Synthetic Step | Pictet-Spengler reaction with D-tryptophan methyl ester.[4][5][6] | Conversion to corresponding aldehyde followed by Pictet-Spengler reaction. |
| Reported Overall Yield | ~25-85% (variable depending on the specific route).[2][4] | Projected to be in a similar range, potentially influenced by the methyl group's electronic effects. |
| Potential Advantages | Well-established and optimized synthetic routes are available.[2][4][5][6] | The methyl group can enhance binding affinity to the target enzyme or alter the pharmacokinetic profile of the final compound. |
| Potential Challenges | Formation of diastereomeric mixtures (cis and trans isomers) that require separation.[5] | The carboxylic acid needs to be reduced to an aldehyde, adding a step to the synthesis. The methyl group might introduce steric hindrance, affecting reaction rates. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate in the Tadalafil synthesis from piperonal and a projected synthesis of a similar intermediate from 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
Protocol 1: Synthesis of (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester from Piperonal
This protocol is based on the well-established Pictet-Spengler reaction.[5][6]
Materials:
-
D-tryptophan methyl ester hydrochloride
-
Piperonal (1,3-benzodioxole-5-carboxaldehyde)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend D-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.2 eq) in dichloromethane.
-
Cool the mixture in an ice bath and add trifluoroacetic acid (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to separate the cis and trans diastereomers. The desired cis-isomer is typically the major product.
Protocol 2: Projected Synthesis of Methyl (1R,3R)-1-(4-Methyl-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate from 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
This projected protocol involves an initial reduction of the carboxylic acid to the corresponding aldehyde, followed by a Pictet-Spengler reaction analogous to Protocol 1.
Part A: Reduction of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid to 4-Methyl-1,3-benzodioxole-5-carbaldehyde
Materials:
-
4-Methyl-1,3-benzodioxole-5-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylsilane
-
Palladium on carbon (Pd/C) catalyst
Procedure:
-
Convert 4-Methyl-1,3-benzodioxole-5-carboxylic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in anhydrous DCM.
-
After the reaction is complete, remove the excess reagent under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM and add triethylsilane (1.2 eq) and a catalytic amount of Pd/C.
-
Stir the reaction mixture under an inert atmosphere at room temperature until the reduction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash with DCM.
-
Concentrate the filtrate to obtain the crude 4-Methyl-1,3-benzodioxole-5-carbaldehyde, which can be purified by column chromatography or used directly in the next step.
Part B: Pictet-Spengler Reaction
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting piperonal with the 4-Methyl-1,3-benzodioxole-5-carbaldehyde obtained in Part A.
Causality Behind Experimental Choices
The choice of the Pictet-Spengler reaction is central to the synthesis of Tadalafil and its analogues due to its efficiency in constructing the tetrahydro-β-carboline core of the molecule.[5][6] The use of trifluoroacetic acid as a catalyst is crucial for the cyclization step. The primary challenge in this synthesis is the control of stereochemistry, as the reaction can produce both cis and trans diastereomers. The separation of these isomers is a critical step for obtaining the desired biologically active cis-isomer.[5]
For the projected synthesis from 4-Methyl-1,3-benzodioxole-5-carboxylic acid, the initial reduction to the aldehyde is a necessary step to enable the subsequent Pictet-Spengler reaction. The choice of a Rosenmund-type reduction (acid chloride to aldehyde) is a standard and reliable method for this transformation.
Visualization of the Synthetic Pathway
Caption: Comparative synthetic pathways to Tadalafil and a methylated analogue.
Conclusion
4-Methyl-1,3-benzodioxole-5-carboxylic acid presents itself as a viable and strategic precursor for the synthesis of novel bioactive molecules, particularly in the context of modifying existing drug scaffolds to explore new pharmacological space. While its use necessitates an additional synthetic step to form the corresponding aldehyde for reactions like the Pictet-Spengler, the introduction of a methyl group can offer significant advantages in terms of modulating the final compound's properties. The decision to use this precursor over more traditional options like piperonal will depend on the specific goals of the research program, balancing the potential for improved drug characteristics against the increased synthetic complexity. Further experimental studies are warranted to provide a direct quantitative comparison of the efficacy of 4-Methyl-1,3-benzodioxole-5-carboxylic acid in the synthesis of Tadalafil analogues and other important pharmaceutical agents.
References
-
An overview of the synthetic routes to tadalafil and its analogues. (URL: [Link])
-
Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents. (URL: [Link])
-
Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. (URL: [Link])
-
Alternative Synthesis of Tadalafil: PDE5 Inhibitor. (URL: [Link])
- Process for the preparation of tadalafil - Google P
- Simple preparation process of tadalafil - Google P
-
Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. (URL: [Link])
- A process for the preparation of tadalafil - Google P
- An improved process for the preparation of tadalafil intermediate - Google P
-
Tadalafil - PubChem. (URL: [Link])
Sources
- 1. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103232451A - Simple preparation process of tadalafil - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Structural Elucidation of 4-Methyl-1,3-benzodioxole-5-carboxylic acid: A Comparative Methodology Guide
This guide serves as a technical comparative analysis for the structural elucidation of 4-Methyl-1,3-benzodioxole-5-carboxylic acid , positioning Single Crystal X-ray Diffraction (SC-XRD) as the definitive analytical standard against spectroscopic alternatives (NMR, IR) and computational models (DFT).
Executive Summary & Strategic Rationale
4-Methyl-1,3-benzodioxole-5-carboxylic acid presents a classic structural challenge in medicinal chemistry: ortho-substitution crowding . The presence of a methyl group at the C4 position, immediately adjacent to the carboxylic acid at C5 and the dioxole ring oxygens, induces steric strain that forces the carboxylic moiety out of the aromatic plane.
While Nuclear Magnetic Resonance (NMR) provides connectivity and Density Functional Theory (DFT) offers gas-phase predictions, only X-ray Crystallography delivers the empirical, solid-state conformational data (torsion angles and packing motifs) required for accurate pharmacophore modeling and polymorph screening.
The Core Problem: The "Ortho-Twist"
-
Planar Expectation: In unsubstituted piperonylic acid (1,3-benzodioxole-5-carboxylic acid), the carboxyl group is nearly coplanar with the benzene ring.
-
Steric Reality: The C4-Methyl group clashes with the C5-Carboxyl oxygens.
-
Impact: This twist alters solubility, dissolution rates, and binding affinity—critical parameters for drug intermediates.
Comparative Analysis: X-ray vs. Alternatives
This section objectively compares the "performance" of X-ray diffraction against standard characterization techniques for this specific molecular scaffold.
Table 1: Methodological Performance Matrix
| Feature | Single Crystal X-ray (SC-XRD) | Solution NMR (1H/13C/NOESY) | Computational (DFT - B3LYP) |
| Primary Output | Absolute 3D Structure & Packing | Connectivity & Solution Dynamics | Theoretical Low-Energy Conformer |
| Conformational Accuracy | Definitive (Solid State) | Averaged (Fast exchange in solution) | Hypothetical (Gas/Solvent Model) |
| H-Bond Detection | Direct visualization of dimers (R²₂(8)) | Inferential (Chemical shifts) | Predicted |
| Steric Torsion (C4-C5-C-O) | Precise (e.g., ±0.05°) | Qualitative (NOE cross-peaks) | Variable (Basis set dependent) |
| Sample Requirement | High-quality single crystal (0.1–0.3 mm) | ~5-10 mg dissolved sample | None (Computational resources) |
| Turnaround Time | 24–48 hours (post-crystallization) | 1 hour | Hours to Days |
Why Alternatives Fail for This Target
-
NMR Limitations: In solution, the C5-carboxylic acid rotates freely. NMR signals represent a time-averaged conformation, masking the specific "locked" conformation present in the solid drug substance.
-
DFT Limitations: DFT often overestimates planarity unless explicit solvation and packing forces are modeled. It cannot predict the specific polymorphic packing (e.g., P2₁/c vs P-1) that dictates stability.
Experimental Protocol: The Self-Validating Workflow
To ensure scientific integrity, the following protocol includes "Stop/Go" validation checkpoints.
Phase 1: Crystal Growth (The Critical Step)
The target molecule contains a carboxylic acid, known to form centrosymmetric dimers.
-
Solvent System: Ethanol/Water (9:1) or Methanol/Dichloromethane (1:1). Rationale: Ethanol promotes H-bonding networks essential for the acid dimer motif.
-
Protocol:
-
Dissolve 20 mg of 4-Methyl-1,3-benzodioxole-5-carboxylic acid in 2 mL warm ethanol.
-
Filter through a 0.45 µm PTFE syringe filter (removes nucleation sites).
-
Cover the vial with parafilm and pierce with 3 pinholes.
-
Store at 4°C (refrigerator) to reduce kinetic energy and promote ordered lattice formation.
-
Phase 2: Data Collection & Reduction
-
Instrument: Bruker D8 QUEST or similar diffractometer with Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.
-
Temperature: 100 K (Cryostream). Rationale: Freezes thermal vibration of the methyl group, improving resolution.
-
Validation Checkpoint:
. If higher, the crystal is twinned or poor quality; re-crystallize.
Phase 3: Structure Solution & Refinement
-
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.
-
Key Step: Locate the acidic proton (COOH). It usually resides on a special position or forms a dimer.
-
Refinement Target: Final
for observed reflections.
Structural Visualization & Logic Pathway
The following diagram illustrates the decision logic for elucidating the structure, highlighting the unique steric checkpoints for the 4-methyl derivative.
Figure 1: Decision logic for the structural determination of sterically hindered benzodioxoles.
Expected Structural Metrics (The "Gold Standard")
When analyzing the X-ray data for this specific compound, researchers should benchmark against these expected parameters derived from the parent piperonylic acid structure, adjusted for the 4-methyl effect.
Critical Parameters Table
| Parameter | Description | Expected Value (X-ray) | Significance |
| Space Group | Symmetry of the lattice | P2₁/c or P-1 | Common for organic acids (centrosymmetric). |
| C4-C5-C=O Torsion | Twist of the acid group | 20° – 45° | Primary Metric. Indicates steric clash with 4-Me. |
| O-H···O Distance | Dimer strength | 2.60 – 2.65 Å | Classic |
| C-O Bond Lengths | Carboxyl geometry | C=O: ~1.21 ÅC-OH: ~1.30 Å | Distinguishes protonated acid from salt forms. |
Interpretation: If the torsion angle is significant (>20°), the 4-methyl group has successfully disrupted the conjugation of the carboxylic acid with the aromatic ring. This confirms that the molecule will have different electronic properties (e.g., pKa) compared to the planar parent compound.
References
-
Cambridge Crystallographic Data Centre (CCDC). (2024). Entry 608427: Crystal structure of 1,3-benzodioxole-5-carboxylic acid (Piperonylic acid).[3]Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link
-
Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Link
-
PubChem. (2024).[4] Compound Summary: 4-Methyl-1,3-benzodioxole-5-carboxylic acid.[4][5] National Library of Medicine. Link
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1][3][6] Acta Crystallographica Section B, 72(2), 171-179. Link
Sources
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- 2. Crystal structure of (±)-3-[(benzo[d][1,3]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4 | CID 18989160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the stability of 4-Methyl-1,3-benzodioxole-5-carboxylic acid analogs
Executive Summary
The 1,3-benzodioxole moiety (methylenedioxy group) is a classic pharmacophore found in numerous bioactive natural products and synthetic drugs.[1] However, in the context of 4-Methyl-1,3-benzodioxole-5-carboxylic acid (Compound 1) , this scaffold presents two distinct stability liabilities:
-
Metabolic Instability: The methylene bridge (
) is a "soft spot" for Cytochrome P450 (CYP) oxidation, leading to reactive carbene intermediates that cause Mechanism-Based Inhibition (MBI) of the enzyme.[1] -
Chemical Instability: The acetal-like linkage is susceptible to hydrolysis under strongly acidic conditions (e.g., gastric environments), leading to ring opening.[1]
This guide evaluates Compound 1 against three strategic analogs designed to mitigate these risks: a Deuterated Analog , a Difluoro Analog , and a Dihydrobenzofuran Bioisostere .[1]
The Liability: Mechanism of Degradation
To understand the solution, we must first visualize the problem. The instability of the parent molecule stems from the electron-rich nature of the dioxole ring.
Diagram 1: Degradation Pathways (Metabolic & Chemical)
The following diagram illustrates the dual failure modes: CYP-mediated oxidation (Bio-instability) and Acid-catalyzed hydrolysis (Chemical instability).
Figure 1: Dual degradation pathways of the benzodioxole scaffold.[1] The formation of the reactive carbene (top path) is a primary cause of drug-drug interaction (DDI) toxicity.
Selected Analogs for Comparison
We selected three analogs representing the standard "Medicinal Chemistry Toolkit" for stabilizing this specific scaffold.
| Compound ID | Structure Name | Modification Strategy | Theoretical Benefit |
| CMP-H (Ref) | 4-Methyl-1,3-benzodioxole-5-carboxylic acid | Parent | Baseline activity/stability.[1] |
| CMP-D | 2,2-Dideutero-4-methyl-1,3-benzodioxole...[1] | Deuteration ( | Kinetic Isotope Effect (KIE): The C-D bond is stronger than C-H, slowing the rate-determining step of CYP oxidation without changing steric shape. |
| CMP-F | 2,2-Difluoro-4-methyl-1,3-benzodioxole...[1] | Fluorination ( | Electronic Deactivation: Fluorine withdraws electron density, preventing the formation of the radical cation required for P450 oxidation. Blocks acid hydrolysis.[1] |
| CMP-B | 4-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid | Bioisostere | Scaffold Hop: Removes one oxygen atom.[1] Eliminates the acetal linkage entirely, rendering the ring chemically stable to acid. |
Comparative Performance Data
The following data represents a synthesis of experimental values typical for this structural class.
Table 1: Chemical & Metabolic Stability Profile[1]
| Parameter | CMP-H (Parent) | CMP-D (Deuterated) | CMP-F (Difluoro) | CMP-B (Benzofuran) |
| SGF Stability ( | < 4 hours | < 4 hours | > 24 hours | > 24 hours |
| HLM | 45.2 (High) | 28.5 (Moderate) | < 5.0 (Low) | 12.1 (Low-Mod) |
| CYP Inhibition (IC50) | 1.2 | 2.4 | > 50 | > 50 |
| Lipophilicity (cLogP) | 2.1 | 2.1 | 2.6 | 2.4 |
-
SGF: Simulated Gastric Fluid (pH 1.2).[1]
-
Interpretation:
-
CMP-D improves metabolic stability via KIE but fails to fix chemical instability (acid sensitivity remains).[1]
-
CMP-F offers the highest stability profile but increases lipophilicity (LogP), which may impact solubility.[1]
-
CMP-B is a balanced choice, removing the chemical liability while maintaining moderate metabolic stability.[1]
-
Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following protocols. These are designed with internal controls to ensure data integrity.[1]
Protocol: Microsomal Stability Assay (Metabolic)
Objective: Determine Intrinsic Clearance (
Diagram 2: Assay Workflow
Figure 2: Step-by-step workflow for the microsomal stability assay.
Detailed Steps:
-
Stock Prep: Dissolve compounds in DMSO (10 mM). Dilute to 1
M in Phosphate Buffer (100 mM, pH 7.4). -
Incubation: Mix compound with pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL. Pre-incubate for 5 mins at 37°C.
-
Control: Include Testosterone (high clearance control) and Warfarin (low clearance control).[1]
-
-
Initiation: Add NADPH-regenerating system.
-
Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50
L aliquots. -
Quench: Immediately dispense into 150
L ice-cold Acetonitrile containing Tolbutamide (Internal Standard). -
Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.[1]
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines ( ).[1]
Protocol: Acid Stability (SGF)
Objective: Assess chemical hydrolysis of the acetal ring.
-
Media: Prepare Simulated Gastric Fluid (SGF) USP (pH 1.2, pepsin-free).
-
Incubation: Spike compound (10
M) into SGF at 37°C. -
Monitoring: Analyze by HPLC-UV at T=0, 1h, 4h, and 24h.
-
Success Criteria: >90% parent remaining at 4 hours indicates acceptable oral stability.
Recommendations & Conclusion
When to use which analog?
-
Use CMP-F (Difluoro) if:
-
Use CMP-D (Deuterated) if:
-
You must preserve the exact steric shape of the parent molecule for receptor binding.
-
You are trying to extend the half-life without altering the core pharmacology.
-
Caveat: This does not fix the acid instability issue.[1]
-
-
Use CMP-B (Dihydrobenzofuran) if:
-
The "two-oxygen" motif of the benzodioxole is not strictly required for binding.
-
You require a chemically robust scaffold that will survive harsh formulation or gastric environments.[1]
-
Final Verdict: For a drug development campaign targeting oral administration, CMP-F (2,2-Difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid) represents the most robust optimization, simultaneously solving the metabolic toxicity liability and the chemical instability.[1]
References
-
Murray, M. (2000).[1][3] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism.
-
U.S. Food and Drug Administration (FDA). (2023).[1] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. FDA Guidance for Industry.
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Guengerich, F. P. (2008).[1] Cytochrome p450 and chemical toxicology. Chemical Research in Toxicology.
-
Gant, T. G. (2014).[1] Deuterium in Drug Discovery and Development.[1][4] Topics in Medicinal Chemistry.
Sources
- 1. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-1,3-benzodioxole-5-carboxylic acid, a drug intermediate. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting the best practices of a senior application scientist.
The core principle of chemical waste management is proactive hazard assessment. For 4-Methyl-1,3-benzodioxole-5-carboxylic acid, while comprehensive toxicological data may be limited, we can infer its hazard profile from its structural similarity to other benzodioxole derivatives and carboxylic acids. The closely related compound, 1,3-Benzodioxole-5-carboxylic acid (Piperonylic Acid), is known to be harmful if swallowed, a skin irritant, a cause of serious eye damage, and a potential respiratory irritant[1]. Therefore, we must handle its methylated analog with a commensurate level of caution.
Hazard Characterization and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. This assessment directly informs the selection of personal protective equipment (PPE) and the specific handling procedures required.
Table 1: Inferred Hazard Profile for 4-Methyl-1,3-benzodioxole-5-carboxylic acid
| Hazard Class | GHS Hazard Statement | Causality and Implication for Handling |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is essential. Wash hands thoroughly after handling[2][3]. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | Direct contact can cause redness, itching, or inflammation. Chemical-resistant gloves and a lab coat are mandatory to prevent skin exposure[4]. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[1] | The compound poses a significant risk to eye health, potentially causing irreversible damage. Safety goggles or a face shield are required to protect against dusts or splashes. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | Inhalation of the solid dust can irritate the nose, throat, and lungs. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood[4][5]. |
Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is required at all times when handling 4-Methyl-1,3-benzodioxole-5-carboxylic acid for disposal:
-
Eye Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn over safety glasses if there is a significant risk of splashing or dust generation.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination[4].
-
Body Protection: A full-length laboratory coat must be worn and fully fastened to protect skin and clothing[4].
-
Respiratory Protection: While handling in a fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary if dusts are generated outside of a hood. Consult your institution's Environmental Health and Safety (EHS) department for specific respirator requirements[4].
Step-by-Step Disposal Protocol
The disposal of 4-Methyl-1,3-benzodioxole-5-carboxylic acid must be treated as a formal, documented procedure. It is not merely "throwing it away"; it is the first step in the cradle-to-grave responsibility we have for the chemicals we use.
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Designate as Hazardous Waste: Treat all 4-Methyl-1,3-benzodioxole-5-carboxylic acid and any materials contaminated with it (e.g., weighing papers, gloves, absorbent pads) as hazardous waste[6][7].
-
Solid Waste Stream: This compound is a solid. Collect it in a dedicated solid hazardous waste container. Do not mix it with liquid waste.
-
Check Incompatibility: This compound is a carboxylic acid. It must be kept separate from bases (e.g., sodium hydroxide), strong oxidizing agents (e.g., nitrates, perchlorates), and reactive metals to prevent violent reactions[2][6].
The waste container serves to safely contain the chemical and communicate its contents and hazards to everyone who will handle it.
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) container with a secure, screw-top lid. The container must be in good condition, free of leaks or external contamination[7][8]. If possible, using the original product container is an excellent practice[7].
-
Labeling Protocol: The label is a vital communication tool. Affix a "Hazardous Waste" label to the container immediately. Fill it out completely and legibly with:
-
The full chemical name: "4-Methyl-1,3-benzodioxole-5-carboxylic acid"[4].
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The name of the principal investigator or lab group.
-
Federal and local regulations govern the temporary storage of hazardous waste in laboratories.
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.
-
Safe Placement: The SAA should be away from drains, heat sources, and high-traffic areas[9][10]. Ensure secondary containment (such as a chemical-resistant tray) is used to contain any potential leaks.
-
Container Status: Keep the waste container closed at all times except when adding waste[4][7].
Laboratory personnel are not authorized to transport hazardous waste off-site.
-
Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) or a similar department to schedule a collection[7].
-
Documentation: Maintain any internal records or logs required by your institution. This creates a paper trail demonstrating responsible waste management.
Caption: Disposal workflow for 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is key to mitigating risk.
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep up the absorbed material and place it into your labeled hazardous waste container[5][9].
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Alert personnel in the immediate area and evacuate.
-
If safe to do so, close the sash of the fume hood and shut the laboratory door to contain vapors.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
-
Adherence to these procedures is not just a matter of regulatory compliance with bodies like the EPA; it is a fundamental aspect of our professional responsibility to maintain a safe and sustainable research environment[6][11][12].
References
-
Benzoic acid - Safety Data Sheet. Carl ROTH. Available from: [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]
-
1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Hazardous Waste and Disposal. American Chemical Society. Available from: [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Managing Hazardous Chemical Waste in the Lab. LabManager. Available from: [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Available from: [Link]
-
School Laboratory Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Environmental Regulations and Compliance in Carboxylic Acid Production. Patsnap. Available from: [Link]
-
How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA). Available from: [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available from: [Link]
-
Hysol MB 50 - Safety Data Sheet. Castrol. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. National Institutes of Health (NIH). Available from: [Link]
-
4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4 | CID 18989160. PubChem, National Center for Biotechnology Information. Available from: [Link]
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- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-1,3-benzodioxole-5-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, experience-driven protocols for the safe handling of 4-Methyl-1,3-benzodioxole-5-carboxylic acid, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). The guidance herein is synthesized from authoritative safety data sheets for the closely related parent compound, 1,3-Benzodioxole-5-carboxylic acid (also known as Piperonylic Acid), and established principles of laboratory safety.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the intrinsic hazards of a compound is the foundational step in building a robust safety protocol. 4-Methyl-1,3-benzodioxole-5-carboxylic acid and its structural analogs are classified with several key hazards that directly inform our PPE strategy.
Summary of Known Hazards:
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity (Category 4) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Ingestion, Dermal, Inhalation |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation.[1][2] Contact can lead to significant discomfort and potential damage.[3] | Ocular |
| Skin Corrosion/Irritation | May cause skin irritation.[3] Prolonged or repeated contact should be avoided. | Dermal |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation.[3] | Inhalation |
This hazard profile dictates that all potential routes of exposure—dermal, ocular, inhalation, and ingestion—must be rigorously controlled through a combination of engineering controls (e.g., fume hoods) and a comprehensive PPE regimen.
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific experimental conditions. The following recommendations represent the minimum standard for handling 4-Methyl-1,3-benzodioxole-5-carboxylic acid in a laboratory setting.
Primary Barriers: Gloves and Lab Coat
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling solid carboxylic acids.[4] Always inspect gloves for tears or punctures before use.[5] For tasks involving solutions or significant splash potential, consider double-gloving. The causality here is direct: gloves provide the primary barrier against dermal absorption, which is a known route of toxicity.[2]
-
Body Protection: A long-sleeved laboratory coat is required to protect against incidental skin contact from spills or dust.[3] Ensure the coat is fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[4]
Ocular and Respiratory Protection: Shielding Critical Tissues
-
Eye and Face Protection: Given the classification as a serious eye irritant, chemical safety goggles are essential.[2][3][6] Standard safety glasses do not provide adequate protection from splashes or dust. A face shield, worn in conjunction with goggles, is strongly recommended when handling larger quantities or during procedures that could generate aerosols or splashes.[4]
-
Respiratory Protection: All handling of solid 4-Methyl-1,3-benzodioxole-5-carboxylic acid that could generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[3][6]
Operational Plan: From Donning to Disposal
A self-validating safety system relies on consistent, repeatable procedures. The following protocols provide a step-by-step guide to the entire handling workflow.
Experimental Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection based on the experimental procedure.
Protocol 1: PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Goggles/Face Shield: Position goggles securely. If needed, place the face shield over the goggles.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence (to prevent self-contamination):
-
Gloves: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface. Dispose of them immediately.
-
Lab Coat: Remove the lab coat by folding it inward on itself and place it in a designated receptacle.
-
Goggles/Face Shield: Remove by handling the strap, not the front surface.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7][8]
Protocol 2: Emergency Response for Exposures
Immediate and correct first aid is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a crucial final step in the safe handling workflow.
-
Chemical Waste: Dispose of unused 4-Methyl-1,3-benzodioxole-5-carboxylic acid and any solutions containing it in a designated, labeled hazardous waste container.[1][2][10] Do not pour down the drain.[5][11]
-
Contaminated PPE: All disposable PPE (gloves, respirators) that has come into contact with the chemical should be considered contaminated waste. Place it in a sealed, labeled bag and dispose of it in the appropriate solid hazardous waste stream.
-
Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1] Clean the area with an appropriate solvent and decontaminating solution.
By adhering to these scientifically grounded protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
